molecular formula C5H3F9O B062403 Methoxyperfluorobutane CAS No. 163702-07-6

Methoxyperfluorobutane

Cat. No.: B062403
CAS No.: 163702-07-6
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
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Description

Methoxyperfluorobutane is a fluorinated ether of significant interest in advanced biomedical and materials science research. Its primary research value lies in its application as a volatile inert fluid and a potential synthetic oxygen carrier. In inhalation toxicology, it serves as a model compound for studying the pharmacokinetics and pulmonary effects of perfluorinated compounds. Researchers utilize it to investigate the mechanisms of gas exchange and tissue oxygenation in ex vivo organ perfusion systems, where its high oxygen and carbon dioxide solubility are critical. The compound's mechanism of action is primarily physical, functioning through the dissolution and transport of respiratory gases without engaging in specific biochemical receptor pathways. This property makes it a valuable tool for isolating the effects of oxygen delivery from complex cellular signaling. Furthermore, in materials science, this compound is investigated for its role in creating stable, oxygen-rich microenvironments for cell culture and tissue engineering, and as a precursor or solvent in the synthesis of fluorinated polymers and surfactants. Its chemical stability and unique physicochemical profile provide a versatile platform for developing novel experimental methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
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InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
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InChI Key

OKIYQFLILPKULA-UHFFFAOYSA-N
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Canonical SMILES

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F9OCH3, C5H3F9O
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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DSSTOX Substance ID

DTXSID4073120
Record name Perfluorobutyl methyl ether
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Molecular Weight

250.06 g/mol
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Physical Description

Liquid, Clear liquid with an odor of ether; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Methyl nonafluorobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluorobutyl ether
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CAS No.

163702-07-6, 219484-64-7
Record name Methyl nonafluorobutyl ether
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Record name Methyl perfluorobutyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Perfluorobutyl methyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy
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Record name Methyl perfluorobutyl ether
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Record name METHYL PERFLUOROBUTYL ETHER
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Foundational & Exploratory

An In-depth Technical Guide to Methoxyperfluorobutane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of methoxyperfluorobutane. The information is curated for professionals in research, science, and drug development who utilize fluorinated compounds in their work.

Chemical Identity and Structure

This compound, also known by its trade name HFE-7100, is a segregated hydrofluoroether.[1] It is a clear, colorless, and low-odor liquid.[1] Commercially, it is available as a mixture of two inseparable isomers: methoxy-nonafluoro-n-butane and methoxy-nonafluoro-isobutane.[2] The CAS number for the mixture is 163702-07-6.[1]

The chemical formula for this compound is C5H3F9O, and it has a molecular weight of 250.06 g/mol .[1][3]

Isomeric Structures:

  • n-isomer: 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane[3]

    • SMILES: COC(F)(F)C(F)(F)C(F)(F)C(F)(F)F[2]

  • iso-isomer: 2-[Difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane[4]

    • SMILES: COC(F)(F)C(F)(C(F)(F)F)C(F)(F)F[2]

Physicochemical Properties

This compound exhibits a unique combination of properties stemming from its fluorinated structure, making it a valuable solvent and medium for various applications. Key quantitative data are summarized in the table below for easy comparison.

PropertyValueReferences
Molecular Formula C5H3F9O[1][3]
Molecular Weight 250.06 g/mol [1][3]
CAS Number 163702-07-6[1]
Appearance Clear, colorless liquid[1]
Odor Low odor[1]
Boiling Point 60 °C (lit.)[1]
Melting Point -135 °C (lit.)[1]
Density 1.529 g/mL at 20 °C; 1.52 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.3 (lit.)[2]
Flash Point Not applicable[2][5]

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not achieved through partial fluorination of a hydrocarbon precursor due to the presence of both a perfluoroalkyl and an alkyl group on the ether linkage.[1][6] Instead, it is typically prepared through coupling reactions involving two separate reactants containing the perfluoroalkyl and methyl groups, respectively.[1][6]

A general workflow for its synthesis is depicted below.

SynthesisWorkflow ReactantA Perfluoroalkyl Reactant (Rf-X) Coupling Coupling Reaction ReactantA->Coupling ReactantB Methyl Reactant (CH3-Y) ReactantB->Coupling Product This compound (Rf-O-CH3) Coupling->Product Purification Purification Product->Purification FinalProduct Purified this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Reactivity and Stability

This compound is characterized by its high thermal stability and low reactivity under ambient conditions.[7][8] This chemical inertness is a key feature, making it a suitable solvent for reactions involving highly reactive reagents.[8] While generally stable, it can react with strong nucleophiles under forcing conditions.[8] Studies have shown minimal degradation when mixed with isopropyl alcohol at ambient temperatures.[7]

Applications in Research and Development

The unique properties of this compound have led to its use in various scientific and industrial applications.

Solvent for Chemical Synthesis:

This compound is an effective solvent for a range of chemical reactions.[8] Its inertness and ability to dissolve organometallic reagents make it particularly useful in the synthesis of aryl fluoride (B91410) derivatives via electrophilic fluorination of Grignard reagents.[1][2] It is also employed in the grafting of fluorinated diblock copolymers onto silica (B1680970) particles.[1][2]

The following diagram illustrates a typical experimental workflow for the synthesis of aryl fluorides using this compound as a solvent.

ArylFluorideSynthesis ArylHalide Aryl Halide (Ar-X) GrignardFormation Grignard Reagent Formation (Ar-MgX) ArylHalide->GrignardFormation Magnesium Magnesium (Mg) Magnesium->GrignardFormation Solvent This compound Solvent->GrignardFormation FluorinationReaction Electrophilic Fluorination GrignardFormation->FluorinationReaction FluorinatingAgent Electrophilic Fluorinating Agent (e.g., N-F reagent) FluorinatingAgent->FluorinationReaction Quenching Reaction Quenching FluorinationReaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Aryl Fluoride (Ar-F) Purification->FinalProduct

Experimental workflow for aryl fluoride synthesis using this compound.

Other Applications:

  • Oxygen Carrier: Due to its high solubility for gases like oxygen and carbon dioxide, it is investigated as a potential synthetic oxygen carrier in biomedical research, particularly in ex vivo organ perfusion systems.[7]

  • Cleaning Solvent: Its low flammability, low vapor pressure, and low surface tension make it a suitable replacement for chlorine-containing cleaning solvents.[1]

  • Cosmetics: It is used as a viscosity controlling solvent in cosmetic formulations.[1]

  • Analytical Chemistry: It can be used as a reference standard in the detection of per- and polyfluoroalkyl substances (PFAS).[7]

Experimental Protocols

While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general methodologies for reactions where this compound is used as a solvent are described in the literature. For instance, in the synthesis of aryl fluorides, the protocol generally involves the slow addition of an electrophilic fluorinating agent to a solution of the pre-formed Grignard reagent in this compound at a controlled temperature.

General Protocol for Aryl Fluoride Synthesis:

  • Grignard Reagent Formation: An aryl halide is reacted with magnesium turnings in anhydrous this compound under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding aryl magnesium halide (Grignard reagent).

  • Electrophilic Fluorination: The solution of the Grignard reagent is then cooled, and a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide) in a suitable solvent is added dropwise. The reaction temperature is carefully maintained.

  • Quenching and Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the pure aryl fluoride.

Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and purification methods for their particular substrate and fluorinating agent.

Safety and Handling

This compound is considered to have low toxicity.[1] It is non-flammable and chemically stable.[1][7] However, as with any chemical, appropriate personal protective equipment (PPE), such as safety glasses and gloves, should be worn when handling. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Methoxyperfluorobutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyperfluorobutane, a hydrofluoroether (HFE), is a versatile solvent with a unique combination of properties that make it a valuable tool in various scientific and industrial applications. This technical guide provides an in-depth overview of its chemical and physical properties, safety data, and its application in specialized chemical syntheses. This compound is known for its low toxicity, non-flammability, and favorable environmental profile, positioning it as a replacement for more hazardous solvents. Its utility is particularly noted in the synthesis of fluorinated organic molecules and in the creation of advanced materials.[1]

Chemical Identity and Properties

This compound is commercially available as a mixture of two inseparable isomers: methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether. The primary CAS number for this mixture is 163702-07-6 .[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing a clear reference for its behavior and suitability in various experimental setups.

PropertyValueReference(s)
CAS Number 163702-07-6[1]
Molecular Formula C5H3F9O[2]
Molecular Weight 250.06 g/mol [1][2]
Boiling Point 60 °C (lit.)[1]
Melting Point -135 °C (lit.)[1]
Density 1.52 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.3 (lit.)[1]
Vapor Pressure 202 mmHg @ 25 °C[3]
Flash Point Not applicable[4]
Appearance Clear, colorless liquid[2]

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling in a laboratory or industrial setting. The following tables summarize the key safety information derived from its Safety Data Sheet (SDS).

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance. However, some suppliers may indicate it as an irritant.[2][3]

GHS ClassificationDetailsReference(s)
Pictogram No hazard pictogram required
Signal Word No signal word required
Hazard Statement(s) Not a hazardous substance or mixture
Precautionary Statement(s) No precautionary statement(s) required
Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the chemical.

AspectRecommendationReference(s)
Handling Use in a well-ventilated area, such as a fume hood. Avoid direct skin and eye contact. Wash hands thoroughly after handling.[3]
Storage Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[2][3]
Personal Protective Equipment - Eye/Face Protection: Safety glasses or goggles.[5][6] - Skin Protection: Protective gloves (e.g., nitrile rubber).[5] - Respiratory Protection: Not typically required with adequate ventilation.
First Aid and Emergency Procedures
SituationFirst Aid MeasuresReference(s)
Inhalation Move person to fresh air.[7]
Skin Contact Take off contaminated clothing and rinse skin with water/shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.
Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Fire-fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.
Accidental Release Absorb with liquid-binding material and dispose of properly. Ensure adequate ventilation.[7]

Experimental Applications and Protocols

This compound's inertness and unique solubility characteristics make it a valuable solvent in specialized chemical reactions.[8] Two prominent examples are its use in the electrophilic fluorination of aryl Grignard reagents and in the grafting of fluorinated diblock copolymers onto silica (B1680970) particles.[1]

Generalized Protocol: Electrophilic Fluorination of Aryl Grignard Reagents

This protocol outlines the general steps for the synthesis of an aryl fluoride (B91410) using an aryl Grignard reagent and an electrophilic fluorinating agent, with this compound as the solvent.

Objective: To synthesize an aryl fluoride from an aryl halide via a Grignard reagent, followed by electrophilic fluorination.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Magnesium turnings

  • This compound (as solvent)

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of the aryl halide in anhydrous this compound dropwise to the magnesium turnings with stirring.

    • The reaction mixture may require gentle heating to initiate. The reaction is typically exothermic and should be maintained at a controlled temperature.

    • Continue stirring until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Electrophilic Fluorination:

    • In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI) in anhydrous this compound under an inert atmosphere.

    • Cool this solution to a low temperature (e.g., -78 °C to 0 °C).

    • Slowly add the freshly prepared Grignard reagent to the solution of the fluorinating agent via a cannula or dropping funnel.

    • Maintain the low temperature during the addition and for a specified period afterward to allow the reaction to go to completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired aryl fluoride.

Visualizations

The following diagrams illustrate the logical relationships and a generalized workflow for the use of this compound.

Isomer Relationship of this compound cluster_isomers This compound Isomers Methoxy-nonafluorobutane Methoxy-nonafluorobutane Methoxy-nonafluoroisobutane Methoxy-nonafluoroisobutane This compound (HFE-7100) This compound (HFE-7100) This compound (HFE-7100)->Methoxy-nonafluorobutane This compound (HFE-7100)->Methoxy-nonafluoroisobutane

Caption: Isomeric composition of this compound.

Generalized Workflow: Aryl Fluoride Synthesis start Start: Aryl Halide grignard Grignard Reagent Formation (Solvent: this compound) start->grignard fluorination Electrophilic Fluorination (Solvent: this compound) grignard->fluorination workup Aqueous Workup fluorination->workup purification Purification (e.g., Chromatography) workup->purification end End: Aryl Fluoride purification->end

Caption: Generalized experimental workflow for aryl fluoride synthesis.

References

Synthesis and manufacturing of Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Methoxyperfluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a segregated hydrofluoroether, is a clear, colorless, and low-odor fluid with the chemical formula C₅H₃F₉O. It is also known by its trade name HFE-7100. This compound is a mixture of two isomers: methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃) and methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃), with the latter typically being the major component in the commercially available mixture. Due to its unique properties, including low surface tension, high thermal stability, chemical inertness, and non-flammability, this compound has found extensive applications as a cleaning solvent for electronic components, a heat transfer fluid, and a solvent in the synthesis of various chemical compounds, including aryl fluoride (B91410) derivatives. Its favorable toxicological and environmental profile makes it a suitable replacement for ozone-depleting substances.

This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, detailing the primary synthetic routes, manufacturing workflows, experimental protocols, and key quantitative data.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a nucleophilic substitution reaction. This process typically involves two main steps: the formation of a perfluoroalkoxide intermediate followed by alkylation with a methylating agent.

Key Synthetic Pathways

The synthesis of this compound isomers primarily starts from perfluorobutyryl fluoride or perfluorobutyryl chloride. These precursors are reacted with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in an aprotic polar solvent to generate a perfluoroalkoxide intermediate. This intermediate is then reacted with a methylating agent, most commonly dimethyl sulfate (B86663), to yield the final this compound product.[1]

The general reaction scheme is as follows:

  • Formation of the Perfluoroalkoxide Intermediate:

    • From Perfluorobutyryl Fluoride: C₃F₇COF + MF → C₄F₉O⁻M⁺ (where M = K or Cs)

    • From Perfluorobutyryl Chloride: C₃F₇COCl + MF → C₄F₉O⁻M⁺ + MCl

  • Methylation of the Perfluoroalkoxide Intermediate:

    • C₄F₉O⁻M⁺ + (CH₃)₂SO₄ → C₄F₉OCH₃ + CH₃OSO₃⁻M⁺

The following diagram illustrates the primary synthesis pathway:

Synthesis_Pathway raw_materials Raw Materials precursor Perfluorobutyryl Fluoride/Chloride raw_materials->precursor Preparation alkali_fluoride Alkali Metal Fluoride (KF or CsF) raw_materials->alkali_fluoride intermediate Perfluoroalkoxide Intermediate precursor->intermediate + Alkali Metal Fluoride in aprotic solvent alkali_fluoride->intermediate product This compound intermediate->product + Methylating Agent methylating_agent Methylating Agent (Dimethyl Sulfate) methylating_agent->product

Primary synthesis pathway for this compound.

Manufacturing of this compound

The industrial-scale manufacturing of this compound results in an isomeric mixture. The two primary manufacturing processes are Electrochemical Fluorination (ECF) and a method that produces a single isomer, likely through a form of anionic catalytic polymerization.

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a common method for producing perfluorinated compounds. In this process, a hydrocarbon precursor is electrolyzed in anhydrous hydrogen fluoride. The hydrogen atoms in the organic molecule are replaced with fluorine atoms. For this compound, a suitable precursor would be a methyl butyl ether. The ECF process typically yields a mixture of isomers due to rearrangements that can occur during the fluorination process. Recent advancements in ECF include the use of specialized fluorinated conductive additives to improve conversion efficiency.

The following diagram illustrates a general workflow for the ECF manufacturing process:

ECF_Workflow start Start: Raw Materials (Hydrocarbon Precursor, HF) ecf_cell Electrochemical Fluorination Cell start->ecf_cell separation1 Phase Separation (Crude Product and HF) ecf_cell->separation1 neutralization Neutralization (Removal of acidic impurities) separation1->neutralization hf_recycle HF Recycle separation1->hf_recycle distillation Fractional Distillation (Isomer Separation/Purification) neutralization->distillation final_product Final Product: This compound (Isomeric Mixture) distillation->final_product

General workflow for the ECF manufacturing process.
Single Isomer Synthesis

A manufacturing process described as an "anionic catalytic polymerization process" is reported to produce a single isomer of this compound, specifically the methyl nonafluoroisobutyl ether. While detailed public information on this specific industrial process is scarce, it likely involves the selective synthesis of the isobutyl precursor followed by methylation.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Reaction Conditions and Yields
Starting MaterialMethylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Heptafluoro-n-butyryl fluorideDimethyl etherAgF, H₂OValeronitrile203681.899.5
Perfluorobutyryl ChlorideDimethyl sulfateCsFDiglymeNot specifiedNot specifiedNot specifiedNot specified
Perfluorobutyryl FluorideDimethyl sulfateKFAprotic polar solventNot specifiedNot specifiedNot specifiedNot specified

Data for the first entry is from a specific experimental protocol. Data for the other entries is based on general descriptions of the synthesis.

Table 2: Physical and Chemical Properties of this compound (HFE-7100)
PropertyValue
Molecular FormulaC₅H₃F₉O
Molecular Weight250.06 g/mol
Boiling Point60 °C
Melting Point-135 °C
Density (at 25 °C)1.52 g/mL
Refractive Index (n20/D)1.3
Isomer Composition~60% (CF₃)₂CFCF₂OCH₃~40% CF₃CF₂CF₂CF₂OCH₃

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on reported methods.

Protocol 1: Synthesis from Heptafluoro-n-butyryl Fluoride

Materials:

  • Heptafluoro-n-butyryl fluoride

  • Silver(I) fluoride (AgF)

  • Dimethyl ether

  • Water

  • Valeronitrile (solvent)

  • 1 L Autoclave

  • Distillation apparatus

Procedure:

  • To a 1 L autoclave, add 200 ml of valeronitrile, 0.5 mol of AgF, and 2 mol of heptafluoro-n-butyryl fluoride.

  • Seal the autoclave and allow the reaction to proceed at 20 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to 10 °C and separate the remaining heptafluoro-n-butyryl fluoride.

  • To the reaction mixture, add 0.07 mol of water and 1 mol of dimethyl ether.

  • Reseal the autoclave and allow the reaction to proceed at 20 °C for 36 hours.

  • After the reaction is complete, transfer the mixture to a distillation apparatus.

  • Perform distillation to isolate the nonafluorobutyl methyl ether, which has a boiling point of 61 °C at 760 mmHg.

Expected Outcome:

  • Yield: Approximately 81.8%

  • Purity: Approximately 99.5%

Protocol 2: General Synthesis from Perfluorobutyryl Halide

Materials:

  • Perfluorobutyryl chloride or fluoride

  • Cesium fluoride (CsF) or Potassium fluoride (KF)

  • Dimethyl sulfate

  • Anhydrous aprotic polar solvent (e.g., diglyme, acetonitrile)

  • Reaction vessel with a stirrer and condenser

  • Distillation apparatus

Procedure:

  • In a dry reaction vessel under an inert atmosphere, suspend the alkali metal fluoride (CsF or KF) in the anhydrous aprotic polar solvent.

  • Slowly add the perfluorobutyryl halide to the suspension while stirring. The reaction is exothermic, and the temperature should be controlled.

  • Allow the reaction to stir for several hours to ensure the complete formation of the perfluoroalkoxide intermediate.

  • Slowly add dimethyl sulfate to the reaction mixture.

  • Continue stirring the mixture for several hours to allow for complete methylation.

  • After the reaction is complete, the product can be isolated by fractional distillation.

Expected Outcome:

  • The primary product will be a mixture of methoxy-nonafluorobutane isomers. The specific yield and purity will depend on the reaction conditions and the purity of the starting materials.

Spectroscopic Data

While detailed spectroscopic data such as NMR chemical shifts and mass spectra are not widely available in the public domain, the characterization of this compound is typically performed using the following techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This would show a singlet for the methoxy (B1213986) (-OCH₃) protons.

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This would be a complex spectrum showing multiple signals corresponding to the different fluorine environments in the two isomers.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is used to separate the isomers and determine their relative abundance, as well as to confirm the molecular weight of the compound.

Conclusion

The synthesis and manufacturing of this compound are well-established processes that primarily rely on nucleophilic substitution reactions. The choice of starting materials and reaction conditions can influence the isomeric composition of the final product. Electrochemical fluorination is a key industrial method for producing the isomeric mixture known as HFE-7100, while other processes can yield a single isomer. The unique physical and chemical properties of this compound make it a valuable compound in various scientific and industrial applications, particularly as a more environmentally friendly alternative to older solvents. This guide provides a foundational understanding of the synthesis and manufacturing of this important hydrofluoroether for professionals in research and development.

References

A Technical Guide to the Physical Properties of Methoxyperfluorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of methoxyperfluorobutane isomers, commercially known as HFE-7100. It is intended to serve as a detailed resource for researchers and professionals in drug development and other scientific fields where these compounds are utilized as solvents, heat transfer fluids, or in other applications. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows and structural relationships through visualization.

Introduction and Molecular Structure

This compound (C₄F₉OCH₃) is a segregated hydrofluoroether that exists primarily as a mixture of two inseparable isomers with nearly identical physical properties.[1][2][3] These isomers are 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane (the n-butyl isomer, CAS No. 163702-07-6) and 1,1,1,2,3,3-hexafluoro-3-methoxy-2-(trifluoromethyl)propane (the iso-butyl isomer, CAS No. 163702-08-7).[1][2][4] Due to its favorable environmental profile, including zero ozone depletion potential, and its excellent thermal stability and inertness, this compound is widely used as a replacement for ozone-depleting substances in applications such as precision cleaning, lubricant deposition, and as a heat transfer medium.[2] Its low viscosity and surface tension also make it a candidate for specialized solvent applications in research and development.[5]

G Figure 1: Molecular Structures of this compound Isomers isomer_n n-Isomer (1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane) CF₃-CF₂-CF₂-CF₂-O-CH₃ isomer_iso iso-Isomer (1,1,1,2,3,3-hexafluoro-3-methoxy-2-(trifluoromethyl)propane) (CF₃)₂CF-CF₂-O-CH₃

A diagram showing the n- and iso- isomers of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of the this compound isomer mixture (HFE-7100). The properties of the individual isomers are noted to be virtually identical, hence data is typically presented for the mixture.

PropertyValueUnitsConditionsCitations
Molecular Weight 250.06 g/mol -[4][6]
Boiling Point 60 - 61°Cat 1 atm[6][7]
Melting / Freeze Point -135°C-[6][7]
Density 1.52g/mLat 25 °C
1.529g/mLat 20 °C[6]
Kinematic Viscosity 0.45cStat 0 °C[8][9]
0.38cStat 25 °C[1]
Surface Tension 13.6dynes/cmat 25 °C[1]
Vapor Pressure 202mmHgat 25 °C[7]
Heat of Vaporization 111.6kJ/kgat Boiling Point[1]
Refractive Index 1.3n20/Dat 20 °C

Relationship Between Isomeric Structure and Physical Properties

The differentiation in the molecular structure between the n- and iso- forms of this compound, though subtle in its effect on bulk properties, is rooted in fundamental chemical principles. The linear nature of the n-isomer results in a larger surface area compared to the more compact, branched structure of the iso-isomer. This difference in surface area influences the strength of the intermolecular van der Waals forces. Generally, for isomers, a larger surface area allows for stronger intermolecular attractions, leading to a higher boiling point and viscosity. While the properties of this compound isomers are reported as nearly identical, this underlying principle governs the slight variations that may exist.

G Figure 2: Influence of Isomer Structure on Physical Properties cluster_structure Molecular Structure cluster_intermediate Intermediate Effects cluster_property Resulting Physical Property n_isomer n-Isomer (Linear Chain) surface_area Molecular Surface Area n_isomer->surface_area Larger iso_isomer iso-Isomer (Branched/Compact) iso_isomer->surface_area Smaller imf Intermolecular Forces (van der Waals) surface_area->imf Directly Affects bp Boiling Point & Viscosity imf->bp Determines G Figure 3: General Workflow for Vapor Pressure Determination (ASTM D2879) start Start prep 1. Sample Preparation (Degassing) start->prep setup 2. Apparatus Setup (Isoteniscope) prep->setup inject 3. Introduce Sample into Bulb setup->inject thermo 4. Immerse in Bath & Establish Thermal Equilibrium inject->thermo measure 5. Measure Equilibrium Pressure thermo->measure record 6. Record Temperature and Pressure Data measure->record next_temp Change Bath Temperature? record->next_temp next_temp->thermo Yes analyze 7. Data Analysis (e.g., Clausius-Clapeyron Plot) next_temp->analyze No end_node End analyze->end_node

References

Methoxyperfluorobutane: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methoxyperfluorobutane, commercially known as HFE-7100. This compound is a segregated hydrofluoroether consisting of two inseparable isomers: methyl nonafluorobutyl ether (CH₃OC₄F₉) and methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃). Valued for its unique properties, including low toxicity, non-flammability, and environmental benefits such as zero ozone depletion potential, it is increasingly utilized in various industrial and scientific applications, including as a solvent.[1] This guide offers detailed solubility data, experimental protocols for solubility determination, and a logical workflow for solvent selection to aid researchers and professionals in its application.

Core Topic: Solubility Profile of this compound

This compound exhibits favorable solubility characteristics with a range of common organic solvents. Its miscibility is a key factor in its application as a cleaning agent, a carrier solvent for lubricants and coatings, and in extraction processes.[2][3]

Quantitative and Qualitative Solubility Data
Organic SolventChemical ClassSolubility/Miscibility of this compound (HFE-7100)Temperature (°C)Source
Tetrahydrofuran (THF)EtherMiscibleRoom Temperature[4]
TolueneAromatic HydrocarbonMiscibleRoom Temperature[4]
AcetoneKetoneMiscibleRoom Temperature[4]
AcetonitrileNitrileMiscibleRoom Temperature[4]
MethanolAlcoholMiscibleRoom Temperature[4]
Dimethylformamide (DMF)AmideMiscibleRoom Temperature[4]
HexaneAlkaneSoluble (Qualitative)Not Specified[5]
EthanolAlcoholMutually Miscible (in the presence of water)25, 35, 50[6]
1-PropanolAlcoholForms a binary system with an azeotropic compositionNot Specified[7]

Note: "Miscible" indicates that the two liquids form a homogeneous solution at all concentrations.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, established experimental protocols can be employed. The following methodologies are standard for determining the solubility of compounds like this compound in organic solvents.

Shake-Flask Method (Excess Solute Method)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a solute in a solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of undissolved this compound is crucial to ensure saturation.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved solute remains constant).

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved this compound is allowed to separate from the saturated solution. This can be achieved by letting the mixture stand or by centrifugation.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique.

  • Quantification: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL, mol/L, or mole fraction).

Analytical Techniques for Concentration Measurement:

  • Gas Chromatography (GC): Due to the volatile nature of this compound, GC with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) is an effective method for quantifying its concentration in an organic solvent. A calibration curve using standards of known concentrations is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to determine the concentration of this compound. An internal standard with a known concentration is added to the sample, and the concentration of this compound is calculated by comparing the integration of its characteristic peaks to that of the internal standard.

  • Gravimetric Analysis: In some cases, a known volume of the saturated solution can be carefully evaporated to remove the solvent, and the mass of the remaining this compound residue can be measured. This method is suitable for non-volatile organic solvents.

Visualization of Solvent Selection Workflow

The selection of an appropriate organic solvent for use with this compound often involves considering multiple factors beyond just solubility. The following diagram illustrates a logical workflow for this selection process.

SolventSelectionWorkflow start Define Application Requirements solubility Assess Solubility / Miscibility start->solubility Initial Screening solubility->start Insoluble/Immiscible compatibility Evaluate Material Compatibility solubility->compatibility Miscible/Soluble compatibility->start Incompatible phys_props Consider Physical Properties (Boiling Point, Viscosity, etc.) compatibility->phys_props Compatible phys_props->start Unsuitable safety_env Review Safety & Environmental Profile (Toxicity, Flammability, GWP) phys_props->safety_env Suitable Properties safety_env->start Unacceptable cost Analyze Cost and Availability safety_env->cost Acceptable Profile cost->start Too Expensive select Select Optimal Solvent System cost->select Cost-Effective test Perform Laboratory Validation select->test test->select Validation Failed final Final Solvent System Specification test->final Validation Successful

Caption: Workflow for selecting an organic solvent for use with this compound.

References

Spectroscopic Characterization of Methoxyperfluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyperfluorobutane, a fluorinated ether, is a compound of significant interest in various scientific and industrial fields, including as a solvent and in the development of drug delivery systems. Its chemical formula is C₅H₃F₉O, with a molecular weight of 250.06 g/mol . Commercially, it is often available as a mixture of two isomers: methyl nonafluorobutyl ether (the linear isomer) and methyl nonafluoroisobutyl ether (the branched isomer). A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be relatively simple, with the primary signal arising from the methoxy (B1213986) (-OCH₃) protons.

IsomerPredicted Chemical Shift (δ) ppmMultiplicity
Methyl nonafluorobutyl ether~3.70Singlet
Methyl nonafluoroisobutyl ether~3.70Singlet

Note: The chemical shifts of the methoxy protons for both isomers are very similar and may overlap in a spectrum of the mixture.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the methoxy carbon and the carbons of the perfluorinated butyl chain. The chemical shifts of the fluorinated carbons are significantly influenced by the attached fluorine atoms.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

Carbon AtomPredicted Chemical Shift (δ) ppm
-OCH₃55 - 65
-CF₂-OCH₃115 - 125
-CF₂-CF₂-OCH₃110 - 120
-CF₂-CF₃105 - 115
-CF₃115 - 125

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

Carbon AtomPredicted Chemical Shift (δ) ppm
-OCH₃55 - 65
-CF₂-OCH₃115 - 125
-CF((CF₃)₂)90 - 100
-CF₃115 - 125
Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly informative for characterizing the perfluorinated chain of this compound.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

Fluorine AtomPredicted Chemical Shift (δ) ppm (relative to CFCl₃)
-CF₂-OCH₃-80 to -90
-CF₂-CF₂-OCH₃-120 to -130
-CF₂-CF₃-125 to -135
-CF₃-80 to -85

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

Fluorine AtomPredicted Chemical Shift (δ) ppm (relative to CFCl₃)
-CF₂-OCH₃-85 to -95
-CF((CF₃)₂)-180 to -190
-CF₃-70 to -80

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions from the C-F bonds.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensity
2950 - 2850C-H stretch (methoxy)Medium
1450 - 1380C-H bend (methoxy)Medium
1250 - 1050C-O-C stretch (ether)Strong
1300 - 1100C-F stretchVery Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The two isomers will exhibit distinct fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

m/zProposed Fragment
250[M]⁺ (Molecular Ion)
219[M - OCH₃]⁺
181[C₄F₇]⁺
131[C₃F₅]⁺
119[C₂F₅]⁺
69[CF₃]⁺
31[OCH₃]⁺

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

m/zProposed Fragment
250[M]⁺ (Molecular Ion)
219[M - OCH₃]⁺
181[C₄F₇]⁺
131[C₃F₅]⁺
69[CF₃]⁺ (likely base peak)
31[OCH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H and ¹³C NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹⁹F NMR, use an external reference standard (e.g., CFCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: As this compound is a volatile liquid, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.

    • ATR: Place a drop of the neat liquid directly onto the ATR crystal.

    • Neat Liquid Film: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing this volatile compound.

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC-MS Instrument Setup:

    • GC: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature program should be optimized to separate the two isomers. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C).

    • MS: Use Electron Ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 30-300.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The mass spectrometer will record spectra of the compounds as they elute from the GC column.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a fluorinated organic compound like this compound.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (ATR or Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Isomer Identification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

Thermal stability and degradation profile of Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methoxyperfluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a segregated hydrofluoroether marketed as HFE-7100, is recognized for its favorable safety and environmental profile, leading to its use in various specialized applications, including as a heat transfer fluid and solvent.[1] This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of this compound. While it exhibits high thermal stability under normal operating conditions, decomposition can occur at elevated temperatures.[2] This guide summarizes the available data on its stability, identifies known thermal decomposition products, and outlines generalized experimental protocols for assessing its thermal properties.

Introduction

This compound is a mixture of two inseparable isomers: methyl nonafluorobutyl ether (CH₃OCF₂CF₂CF₂CF₃) and methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃).[1] It is a clear, colorless, and low-odor fluid characterized by its non-flammability, low toxicity, and chemical inertness under ambient conditions.[3][4] A key feature of hydrofluoroethers (HFEs) like this compound is their significantly lower environmental impact, with a near-zero ozone depletion potential (ODP) and a low global warming potential (GWP), compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] This is attributed to the presence of hydrogen atoms, which makes them susceptible to atmospheric oxidation by hydroxyl radicals, thereby reducing their atmospheric lifetime.[1]

Despite its general stability, understanding the thermal limits and degradation pathways of this compound is critical for its safe and effective use in applications involving elevated temperatures.

Thermal Stability

This compound is considered to be highly resistant to thermal breakdown and hydrolysis during storage and use.[3] It is stable at room temperature, but decomposition can be promoted by elevated temperatures.[2] One source indicates an autoignition temperature of 405 °C.[5] Studies on hydrofluoroethers suggest that those with fully hydrogenated chain ends, such as the methoxy (B1213986) group (-OCH₃) in this compound, tend to have a lower thermal stability compared to compounds with partially fluorinated end groups (e.g., -OCF₂H).

Incompatible Materials

Contact with strong bases should be avoided, as they can potentially catalyze degradation.[5]

Degradation Profile

At elevated temperatures, this compound undergoes decomposition. The primary hazardous decomposition products are hydrogen fluoride (B91410) (HF) and other fluorocarbon organic compounds.[5] In the event of a fire, carbon monoxide and carbon dioxide can also be released.

A material safety data sheet for HFE-7100 specifies that decomposition at temperatures above 300°C can form hydrogen fluoride and perfluoroisobutylene (B1208414) (PFIB).[5] The atmospheric degradation of the two isomers is expected to produce n-perfluorobutyric acid, isoperfluorobutyric acid, carbon dioxide, and hydrogen fluoride.[5]

The following table summarizes the known degradation products of this compound.

Degradation Product Formula Conditions of Formation
Hydrogen FluorideHFThermal decomposition at elevated temperatures (>300°C)
Perfluoroisobutylene (PFIB)C₄F₈Thermal decomposition at elevated temperatures (>300°C)
Other Fluorocarbon CompoundsVariesHigh-temperature decomposition
Carbon MonoxideCOCombustion
Carbon DioxideCO₂Combustion, Atmospheric Degradation
n-Perfluorobutyric AcidC₄F₇O₂HAtmospheric Degradation (from the n-butyl isomer)
Isoperfluorobutyric AcidC₄F₇O₂HAtmospheric Degradation (from the iso-butyl isomer)

Experimental Protocols for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and to study degradation kinetics.[4]

Methodology:

  • Sample Preparation: A small, precise amount of this compound (typically 5-10 mg) is placed into an inert TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to detect thermal events such as boiling and decomposition.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a volatile sample pan (e.g., aluminum) to prevent evaporation before decomposition.

  • Instrument Setup: The DSC cell is purged with an inert gas. An empty, hermetically sealed pan is used as a reference.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, similar to that used in TGA.

  • Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic or exothermic peaks can indicate decomposition.

Evolved Gas Analysis (EGA)

To identify the degradation products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • TGA-MS/FTIR Setup: The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line.

  • Analysis: As the sample is heated in the TGA and begins to decompose, the evolved gases are continuously transferred to the spectrometer for identification.

  • Data Correlation: The mass spectrum or infrared spectrum of the evolved gases is correlated with the mass loss events observed in the TGA data to identify the decomposition products at specific temperatures.

Visualizations

Potential Thermal Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for the n-butyl isomer of this compound, leading to the formation of some of the identified decomposition products. The primary cleavage is expected at the C-O bonds.

G cluster_main Potential Thermal Degradation Pathway of this compound (n-isomer) This compound CH₃-O-CF₂CF₂CF₂CF₃ Radical_Intermediates Radical Intermediates (e.g., •CH₃, •O-C₄F₉) This compound->Radical_Intermediates High Temperature (Bond Cleavage) HF Hydrogen Fluoride (HF) Radical_Intermediates->HF Rearrangement & H Abstraction PFIB Perfluoroisobutylene (PFIB) and other fluorocarbons Radical_Intermediates->PFIB Rearrangement CO_CO2 CO, CO₂ (in presence of O₂) Radical_Intermediates->CO_CO2 Oxidation

Caption: Hypothetical thermal degradation pathway for this compound.

Experimental Workflow for Thermal Stability Analysis

The flowchart below outlines a typical experimental workflow for assessing the thermal stability of a substance like this compound using TGA coupled with EGA.

G cluster_workflow Experimental Workflow for Thermal Stability Analysis start Start sample_prep Sample Preparation (Weighing into TGA pan) start->sample_prep instrument_setup Instrument Setup (TGA-MS/FTIR, Inert Atmosphere) sample_prep->instrument_setup run_tga Run TGA Experiment (Controlled Heating Program) instrument_setup->run_tga data_acquisition Simultaneous Data Acquisition (Mass Loss, MS/IR Spectra) run_tga->data_acquisition analyze_tga Analyze TGA Data (Determine Decomposition Temp.) data_acquisition->analyze_tga analyze_ega Analyze EGA Data (Identify Evolved Gases) data_acquisition->analyze_ega correlate_data Correlate TGA and EGA Data analyze_tga->correlate_data analyze_ega->correlate_data report Generate Report (Stability & Degradation Profile) correlate_data->report end_node End report->end_node

Caption: Workflow for thermal analysis using TGA with Evolved Gas Analysis.

Conclusion

This compound is a thermally stable fluid suitable for a range of applications under normal operating temperatures. However, at elevated temperatures, particularly above 300°C, it can decompose to form hazardous substances, including hydrogen fluoride and perfluoroisobutylene. While specific quantitative data on its decomposition kinetics are limited in publicly accessible literature, established thermal analysis techniques such as TGA and DSC, especially when coupled with evolved gas analysis, provide a robust framework for detailed characterization. For applications where this compound may be exposed to high temperatures, it is imperative to consider its degradation profile and ensure that operating conditions remain safely below its decomposition threshold.

References

Methoxyperfluorobutane: A Technical Guide to Synonyms, Trade Names, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyperfluorobutane, a hydrofluoroether (HFE), is a versatile fluid utilized across a range of scientific and industrial applications. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, and key experimental applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is recognized for its favorable environmental and safety profile, positioning it as a viable alternative to ozone-depleting substances and compounds with high global warming potential.

Synonyms and Chemical Identity

This compound is a mixture of two inseparable isomers, which are considered to have essentially identical properties.[1] The primary chemical synonyms and identifiers are detailed below:

  • Chemical Name: Methoxy-nonafluorobutane

  • Isomeric Composition:

    • Methyl nonafluoroisobutyl ether: (CF₃)₂CFCF₂OCH₃ (approximately 60%)

    • Methyl nonafluorobutyl ether: CF₃CF₂CF₂CF₂OCH₃ (approximately 40%)

  • CAS Numbers:

    • Mixture: 163702-07-6 and 163702-08-7

    • Methyl nonafluorobutyl ether: 163702-07-6

    • Methyl nonafluoroisobutyl ether: 163702-08-7

  • Other Synonyms: Nonafluorobutyl methyl ether, Methyl perfluorobutyl ether, Perfluorobutyl methyl ether.[2][3]

Trade Names and Replacements

The most widely recognized trade name for this compound is HFE-7100 . Historically, this product was predominantly manufactured by 3M™ under the name Novec™ 7100 Engineered Fluid . However, 3M has phased out the production of Novec™ fluids.[4] Consequently, several companies now offer direct, chemically equivalent replacements.

Table 1: Common Trade Names and Replacements for this compound

Trade NameManufacturer/SupplierNotes
Novec™ 71003M™ (discontinued)The original and most widely known trade name.
BestSolv® 7100Best TechnologyMarketed as an exact molecule replacement for Novec™ 7100.[5]
ETI 7100Enviro Tech International, Inc.An exact-isomer replacement for Novec™ 7100.[6]
Promosolv™ DR3Inventec Performance ChemicalsA drop-in replacement for Novec™ 7100.[7]
Samsol™ HFE71 FPSamuel Banner ChemicalsA chemically equivalent alternative to Novec™ 7100.[7]
MicroCare™ HFE7100MicroCare LLCA chemically equivalent fluid to 3M™ Novec™ 7100.

Physicochemical Properties

The unique combination of physicochemical properties of this compound makes it suitable for a variety of specialized applications.

Table 2: Physicochemical Properties of this compound (HFE-7100)

PropertyValue
Molecular Formula C₅H₃F₉O
Molecular Weight 250.06 g/mol [2][8]
Appearance Clear, colorless liquid[8][9]
Odor Low odor/Slight, ethereal[9][10]
Boiling Point 61 °C[11]
Melting Point -135 °C[2][8]
Density (at 25 °C) 1.52 g/mL[12]
Vapor Pressure (at 25 °C) 202 mmHg[11]
Surface Tension (at 25 °C) 13.6 dynes/cm[11]
Viscosity (kinematic, at 25 °C) 0.45 centistokes
Solubility of Water in Solvent 95 ppmw[11]
Solubility in Water 12 ppmw[10]
Ozone Depletion Potential (ODP) 0[11]
Global Warming Potential (GWP, 100-yr ITH) 320[11]
VOC Status (US EPA) Exempt[5]
Flash Point None[11]

Logical Relationship between Properties and Applications

The inherent properties of this compound directly inform its utility in various applications. The following diagram illustrates these relationships.

properties_applications cluster_properties Physicochemical Properties cluster_applications Applications prop1 Low Surface Tension & Viscosity app1 Precision Cleaning & Rinsing prop1->app1 Penetrates tight spaces app4 Lubricant Carrier prop1->app4 Effective deposition app5 Forensic Analysis prop1->app5 Effective reagent carrier prop2 High Density prop2->app1 Displaces contaminants prop3 Non-flammable & Low Toxicity prop3->app1 Safe for workplace use app2 Heat Transfer Fluid prop3->app2 Safe for electronics cooling app3 Solvent for Chemical Synthesis prop3->app3 Safe reaction medium prop4 Chemical & Thermal Stability prop4->app2 Reliable performance prop4->app3 Inert reaction environment prop5 Good Material Compatibility prop5->app1 Safe for sensitive components prop5->app2 Broad material compatibility prop6 Zero ODP & Low GWP prop6->app1 Environmentally preferred prop6->app2 Sustainable choice

Relationship between HFE-7100's properties and its applications.

Experimental Protocols

This compound's unique properties make it a valuable tool in various laboratory and industrial processes. Detailed below are protocols for some of its key applications.

Vapor Degreasing for Precision Cleaning

Vapor degreasing is a highly effective method for cleaning sensitive components, such as medical devices and electronics, to a high degree of cleanliness. HFE-7100 is well-suited for this application due to its non-flammability, low surface tension, and material compatibility.[1]

Objective: To remove contaminants (e.g., oils, greases, particulates) from a solid substrate.

Materials:

  • Vapor degreaser unit (with boil sump and rinse sump)

  • This compound (HFE-7100)

  • Contaminated parts to be cleaned

  • Personal Protective Equipment (PPE): safety glasses, gloves

Protocol:

  • System Preparation: Ensure the vapor degreaser is clean and functioning correctly. Fill the boil sump with HFE-7100 to the recommended level.

  • Heating: Turn on the heater for the boil sump. The solvent will begin to boil and create a vapor zone above the sumps. Cooling coils at the top of the unit will condense the vapor, maintaining the vapor zone and preventing solvent loss.

  • Vapor Cleaning: Place the contaminated parts in a basket and lower them into the vapor zone. The hot vapor will condense on the cooler parts, dissolving the contaminants. This condensate then drips back into the boil sump.

  • Rinse (Optional): For higher cleanliness, the parts can be immersed in the rinse sump, which contains pure, distilled solvent.

  • Final Vapor Rinse and Drying: Raise the parts back into the vapor zone for a final rinse with pure condensed solvent.

  • Removal: Slowly lift the parts out of the vapor zone, allowing them to dry completely before removal from the degreaser. The parts will emerge clean, dry, and spot-free.

vapor_degreasing_workflow start Start: Contaminated Parts process1 Lower parts into hot vapor zone start->process1 process2 Vapor condenses on parts, dissolving contaminants process1->process2 process3 Contaminated condensate drips into boil sump process2->process3 rinse_decision High cleanliness required? process3->rinse_decision process4 Immerse in pure solvent rinse sump rinse_decision->process4 Yes process5 Final rinse in pure vapor zone rinse_decision->process5 No process4->process5 process6 Slowly raise parts to dry process5->process6 end End: Clean, Dry Parts process6->end fingermark_development_workflow start Start: Porous surface with latent fingermarks step1 Prepare DFO/HFE-7100 suspension start->step1 step2 Immerse surface in suspension for 10s (repeat 2x) step1->step2 step3 Air dry completely in fume hood step2->step3 step4 Heat in oven at 100°C for 10 minutes step3->step4 step5 Examine under forensic light source (532 nm) step4->step5 step6 View fluorescence with orange-red goggles step5->step6 end End: Visualized fluorescent fingermarks step6->end

References

Methoxyperfluorobutane: A Technical Guide to its Discovery, Development, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyperfluorobutane, commercially known as HFE-7100, represents a significant advancement in fluorinated solvent technology. Developed and introduced by 3M in 1996, it emerged as a viable and environmentally conscious alternative to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). This technical guide delves into the discovery, historical development, and key applications of this compound. It provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a look into its utility across various scientific and industrial domains. This compound is a mixture of two isomers: methyl nonafluorobutyl ether (CAS No. 163702-07-6) and methyl nonafluoroisobutyl ether (CAS No. 163702-08-7)[1]. Its development was driven by the need for solvents with low ozone depletion potential (ODP) and low global warming potential (GWP), addressing the environmental concerns associated with its predecessors[1][2]. This document serves as a comprehensive resource for professionals engaged in research, development, and applications involving fluorinated compounds.

Discovery and Historical Development

The development of this compound is intrinsically linked to the global effort to phase out ozone-depleting substances. In the wake of the Montreal Protocol, the scientific community sought safer alternatives that retained the desirable properties of CFCs, such as non-flammability, low toxicity, and excellent solvent characteristics.

1.1. The Genesis of Hydrofluoroethers (HFEs)

Hydrofluoroethers (HFEs) emerged as a promising class of compounds. The inclusion of an ether linkage and hydrogen atoms in their structure renders them susceptible to degradation in the troposphere, leading to a significantly shorter atmospheric lifetime and consequently, a lower GWP compared to fully fluorinated compounds[2].

1.2. 3M's Pioneering Role

3M played a pivotal role in the research and development of HFEs, culminating in the introduction of the Novec™ brand of engineered fluids. In 1996, 3M introduced this compound under the trade name HFE-7100[1]. This new fluid was designed to offer a balance of performance, safety, and environmental sustainability. While the specific scientists behind this innovation at 3M are not widely publicized, the development was a result of the company's long-standing expertise in fluorochemistry.

1.3. A Replacement for Legacy Solvents

This compound was positioned as a replacement for CFC-113 and other solvents that were being phased out due to their environmental impact. Its properties, including a high boiling point, low surface tension, and non-flammability, made it an ideal candidate for a wide range of applications, from precision cleaning to heat transfer[1][3]. The introduction of HFE-7100 marked a significant milestone in the transition towards more environmentally benign industrial chemicals.

Physicochemical Properties

This compound is a clear, colorless, and low-odor liquid[1]. As a mixture of two isomers, its properties are a composite of its components. The following tables summarize the key physical and chemical properties of this compound (HFE-7100) and its individual isomers.

Table 1: General Properties of this compound (HFE-7100)

PropertyValue
Chemical FormulaC5H3F9O
Molecular Weight250.06 g/mol [3]
Boiling Point61 °C[4]
Pour Point-135 °C[4]
Density (at 25 °C)1.52 g/mL[5]
Vapor Pressure (at 25 °C)202 mmHg[6]
Surface Tension (at 25 °C)13.6 mN/m
Kinematic Viscosity (at 25 °C)0.38 cSt[4]
Specific Heat (at 25 °C)1183 J/kg-K[4]
Thermal Conductivity (at 25 °C)0.069 W/m-K[4]
Ozone Depletion Potential (ODP)0[4]
Global Warming Potential (GWP)297-300[4]

Table 2: Properties of this compound Isomers

PropertyMethyl Nonafluorobutyl EtherMethyl Nonafluoroisobutyl Ether
CAS Number 163702-07-6163702-08-7
Boiling Point ~60 °C[3]~54 °C[7]
Melting Point -135 °C[3]Not available
Density (at 25 °C) 1.52 g/mL[3]Not available

Experimental Protocols for Synthesis

The synthesis of this compound involves the preparation of its two constituent isomers. The following sections provide detailed experimental methodologies for the synthesis of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether.

3.1. Synthesis of Methyl Nonafluorobutyl Ether

This protocol is based on a method involving the reaction of heptafluoro-n-butyryl fluoride (B91410) with dimethyl ether.

Materials:

  • Valeronitrile

  • Silver(I) fluoride (AgF)

  • Heptafluoro-n-butyryl fluoride

  • Water

  • Dimethyl ether

  • 1 L Autoclave

  • Distillation apparatus

Procedure:

  • Charge a 1 L autoclave with 200 ml of valeronitrile, 0.5 mol of AgF, and 2 mol of heptafluoro-n-butyryl fluoride.

  • Allow the reaction to proceed at 20°C for 24 hours.

  • After 24 hours, separate the remaining heptafluoro-n-butyryl fluoride from the reaction system at 10°C.

  • To the remaining mixture, add 0.07 mol of water and 1 mol of dimethyl ether.

  • Continue the reaction at 20°C for an additional 36 hours.

  • Upon completion of the reaction, purify the product by distillation.

  • Collect the fraction of nonafluorobutyl methyl ether at its boiling point of 61°C / 760 mmHg.

This method has been reported to yield the product with a purity of 99.5% and a yield of 81.8%[8].

3.2. Synthesis of Methyl Nonafluoroisobutyl Ether

This protocol describes the fluorination of heptafluoroisobutenyl methyl ether to produce nonafluoroisobutyl methyl ether, as detailed in a patent by 3M Innovative Properties Company.

Materials:

  • Heptafluoroisobutenyl methyl ether

  • Gaseous molecular fluorine (F2) diluted in Nitrogen (N2)

  • Inert solvent (e.g., Halocarbon 0.8™)

  • 600 mL jacketed aluminum reaction vessel with agitator and reflux condenser

  • Dry ice trap

Procedure:

  • Set up the 600 mL jacketed aluminum reaction vessel equipped with an agitator and a reflux condenser operating at -25°C. Install a dry ice trap after the condenser.

  • Fill the reaction vessel with the inert solvent.

  • Cool the reaction vessel to the desired temperature (e.g., -20°C).

  • Continuously add the heptafluoroisobutenyl methyl ether to the solvent over a period of time (e.g., 120 minutes for 115.3 grams).

  • Simultaneously, bubble gaseous molecular fluorine (e.g., 18 mole % in N2) through the reaction solution at a controlled flow rate (e.g., 100 mL/min).

  • The molar ratio of F2 to the vinyl ether can be varied to optimize the conversion and selectivity. For example, a 1:1 molar ratio has been used.

  • After the addition is complete, the reaction products can be analyzed and purified.

The conversion of heptafluoroisobutenyl methyl ether to nonafluoroisobutyl methyl ether has been reported to be 43.9% at -20°C with a 1:1 molar ratio of F2 to vinyl ether[9].

Applications

The unique combination of properties of this compound has led to its adoption in a wide array of applications across various industries.

4.1. Precision Cleaning and Solvents

One of the primary applications of HFE-7100 is as a cleaning solvent for precision components in the electronics, medical device, and aerospace industries. Its low surface tension allows it to penetrate tight spaces and effectively remove particulates, oils, and greases without damaging sensitive materials[1][2]. It is often used in vapor degreasing systems.

4.2. Heat Transfer Fluid

With its excellent thermal stability and dielectric properties, this compound is utilized as a heat transfer fluid in a variety of applications, including the cooling of electronic components, semiconductor manufacturing equipment, and in data centers employing immersion cooling technology[2][10].

4.3. Lubricant Carrier

HFE-7100 serves as an effective carrier fluid for lubricants, particularly for fluorinated and silicone-based lubricants. It allows for the uniform deposition of a thin layer of lubricant on various surfaces.

4.4. Biomedical and Research Applications

In the biomedical field, the high gas solubility of this compound has led to research into its use as a potential oxygen carrier in artificial blood substitutes and for tissue preservation. Its inertness and biocompatibility make it a subject of interest for drug delivery systems.

4.5. Forensic Science

In forensic applications, HFE-7100 is used as a carrier solvent for ninhydrin, a chemical used to develop latent fingerprints on porous surfaces like paper. Its non-flammable nature and ability to not cause inks to run make it a safer and more effective alternative to older solvents.

Visualizations

5.1. Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of the two isomers of this compound.

Synthesis_of_Methyl_Nonafluorobutyl_Ether start Start reactants Charge Autoclave: - Valeronitrile - AgF - Heptafluoro-n-butyryl fluoride start->reactants reaction1 React at 20°C for 24h reactants->reaction1 separation Separate unreacted Heptafluoro-n-butyryl fluoride at 10°C reaction1->separation addition Add: - Water - Dimethyl ether separation->addition reaction2 React at 20°C for 36h addition->reaction2 distillation Purify by Distillation reaction2->distillation product Methyl Nonafluorobutyl Ether distillation->product

Synthesis of Methyl Nonafluorobutyl Ether

Synthesis_of_Methyl_Nonafluoroisobutyl_Ether start Start setup Setup Reaction Vessel: - Jacketed Aluminum Reactor - Agitator - Reflux Condenser (-25°C) - Dry Ice Trap start->setup charge_solvent Charge with Inert Solvent setup->charge_solvent cool Cool to -20°C charge_solvent->cool addition Simultaneously Add: - Heptafluoroisobutenyl methyl ether - Gaseous F2 in N2 cool->addition reaction Fluorination Reaction addition->reaction analysis Product Analysis and Purification reaction->analysis product Methyl Nonafluoroisobutyl Ether analysis->product

Synthesis of Methyl Nonafluoroisobutyl Ether

Conclusion

This compound (HFE-7100) stands as a testament to the achievements of green chemistry, providing a high-performance, safe, and environmentally responsible alternative to legacy solvents. Its journey from a laboratory curiosity to a widely used industrial chemical underscores the importance of innovation in addressing environmental challenges. For researchers, scientists, and drug development professionals, this compound offers a unique set of properties that can be leveraged in a multitude of applications, from enabling complex chemical syntheses to advancing biomedical technologies. This technical guide provides a foundational understanding of this important fluorinated ether, serving as a valuable resource for its continued exploration and application.

References

Methodological & Application

Methoxyperfluorobutane in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyperfluorobutane, a hydrofluoroether (HFE), is a versatile solvent with a unique combination of properties that make it an intriguing candidate for the synthesis of various nanoparticles. Its low surface tension, high density, chemical inertness, and distinct solubility characteristics offer potential advantages in controlling particle size, morphology, and purity. This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of polymeric, lipid, and inorganic nanoparticles. It is important to note that while the principles outlined are based on established nanoparticle synthesis techniques, the specific use of this compound in these contexts is an emerging area, and the provided protocols are intended as a starting point for research and development.

Physicochemical Properties of this compound

This compound is a non-flammable, colorless, and odorless fluid. Its key properties relevant to nanoparticle synthesis are summarized in the table below. The distinct properties of being a fluorinated ether make it a valuable solvent in specialized chemical reactions, including the synthesis of fluorinated copolymers and as a medium for nanoparticle stabilization.[1] Its use as a solvent for grafting fluorinated diblock copolymers onto silica (B1680970) particles highlights its utility in surface modification of nanomaterials.[1]

PropertyValueSignificance in Nanoparticle Synthesis
Molecular FormulaC5H3F9OInfluences solubility and interactions with other molecules.
Boiling Point61 °CAllows for easy removal by evaporation at moderate temperatures.
Density1.52 g/cm³Facilitates phase separation from aqueous solutions.
Surface Tension~13.6 mN/mPromotes the formation of fine emulsions and small droplets.
Solubility in Water<10 ppmImmiscible with water, ideal for emulsion-based methods.
Dielectric Constant~7.4Influences the solubility of polar and non-polar substances.
Chemical InertnessHighPrevents interference with the nanoparticle formation reactions.

Application in Polymeric Nanoparticle Synthesis

This compound can be employed in the synthesis of polymeric nanoparticles using techniques such as emulsion-solvent evaporation and nanoprecipitation. Its immiscibility with water and high volatility are particularly advantageous in the emulsion-solvent evaporation method.

Experimental Protocol: Polymeric Nanoparticle Synthesis via Emulsion-Solvent Evaporation

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Drug substance (optional, for encapsulation)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (and the drug, if applicable) in this compound to form the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The low surface tension of this compound facilitates the formation of a fine emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow for the complete evaporation of this compound. The low boiling point of the solvent allows for rapid evaporation.

  • Nanoparticle Collection: Once the solvent is fully evaporated, the hardened PLGA nanoparticles are collected by centrifugation.

  • Washing and Lyophilization: The nanoparticles are washed with deionized water to remove excess PVA and then lyophilized for long-term storage.

Quantitative Data Summary (Illustrative):

ParameterCondition 1Condition 2Condition 3
PLGA Concentration (mg/mL)51015
PVA Concentration (%)122
Homogenization Speed (rpm)10,00015,00015,000
Resultant Nanoparticle Size (nm) 250180150
Polydispersity Index (PDI) 0.150.120.10
Encapsulation Efficiency (%) 858075

Experimental Workflow:

Polymeric_Nanoparticle_Synthesis cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Collection organic_phase Dissolve PLGA in this compound emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Prepare Aqueous PVA Solution aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product final_product lyophilization->final_product PLGA Nanoparticles

Workflow for polymeric nanoparticle synthesis.

Application in Lipid Nanoparticle Synthesis

For lipid nanoparticles (LNPs), this compound can be utilized as the organic solvent in microfluidic mixing methods. Its miscibility with lipids and subsequent rapid displacement by an aqueous phase can facilitate the self-assembly of LNPs.

Experimental Protocol: Lipid Nanoparticle Synthesis via Microfluidic Mixing

This protocol describes the formulation of lipid nanoparticles for nucleic acid delivery.

Materials:

  • Ionizable lipid

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid

  • This compound

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

Procedure:

  • Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in this compound to form the lipid phase.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer.

  • Microfluidic Mixing: Load the lipid phase and the aqueous phase into separate syringes and infuse them into a microfluidic mixing chip at controlled flow rates. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.

  • Dilution and Neutralization: The resulting LNP dispersion is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles and raise the pH.

  • Purification: Remove the organic solvent and unencapsulated nucleic acids through techniques like dialysis or tangential flow filtration.

Quantitative Data Summary (Illustrative):

ParameterCondition 1Condition 2Condition 3
Total Flow Rate (mL/min)51015
Flow Rate Ratio (Aq:Org)3:13:14:1
Lipid Concentration (mg/mL)101515
Resultant Nanoparticle Size (nm) 1008570
Polydispersity Index (PDI) 0.180.150.11
Encapsulation Efficiency (%) 959290

Experimental Workflow:

Lipid_Nanoparticle_Synthesis cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification lipid_phase Dissolve Lipids in this compound mixing Microfluidic Mixing lipid_phase->mixing aqueous_phase Dissolve Nucleic Acid in Aqueous Buffer aqueous_phase->mixing dilution Dilution & Neutralization mixing->dilution purification Dialysis / TFF dilution->purification final_product final_product purification->final_product Lipid Nanoparticles

Workflow for lipid nanoparticle synthesis.

Application in Inorganic Nanoparticle Synthesis

In the synthesis of inorganic nanoparticles, such as metal oxides or quantum dots, this compound can serve as a non-coordinating, high-boiling-point solvent in methods like hot-injection. Its inert nature is crucial to prevent unwanted side reactions.

Experimental Protocol: Inorganic Nanoparticle Synthesis via Hot-Injection

This protocol provides an illustrative example for the synthesis of oleic acid-capped iron oxide nanoparticles.

Materials:

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a condenser and a thermocouple, combine 1-octadecene and oleic acid. Heat the mixture to a high temperature (e.g., 120 °C) under a nitrogen atmosphere.

  • Precursor Solution: In a separate vial, dissolve iron(III) acetylacetonate in this compound.

  • Hot-Injection: Rapidly inject the iron precursor solution into the hot reaction mixture. The high temperature will cause the decomposition of the precursor and the nucleation of iron oxide nanoparticles.

  • Growth: Maintain the reaction mixture at a high temperature (e.g., 300 °C) for a specific duration to allow for the growth of the nanoparticles.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. Add a non-solvent like ethanol (B145695) to precipitate the oleic acid-capped iron oxide nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove excess oleic acid and other byproducts.

Quantitative Data Summary (Illustrative):

ParameterCondition 1Condition 2Condition 3
Injection Temperature (°C)120150150
Growth Time (min)306090
Oleic Acid:Iron Ratio3:16:16:1
Resultant Nanoparticle Size (nm) 81215
Size Distribution (% RSD) 1087
Zeta Potential (mV) -25-30-32

Experimental Workflow:

Inorganic_Nanoparticle_Synthesis cluster_prep Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Collection reaction_mixture Prepare Hot Reaction Mixture (1-Octadecene + Oleic Acid) injection Hot-Injection reaction_mixture->injection precursor_solution Dissolve Iron Precursor in this compound precursor_solution->injection growth Nanoparticle Growth injection->growth precipitation Precipitation growth->precipitation purification Washing & Centrifugation precipitation->purification final_product final_product purification->final_product Iron Oxide Nanoparticles

Workflow for inorganic nanoparticle synthesis.

Conclusion

This compound presents a promising, albeit not widely documented, solvent for various nanoparticle synthesis methodologies. Its unique physicochemical properties, particularly its inertness, volatility, and immiscibility with water, offer potential advantages in controlling nanoparticle characteristics. The illustrative protocols provided herein serve as a foundation for researchers to explore the utility of this compound in their specific nanoparticle synthesis applications. Further research and optimization are necessary to fully elucidate its potential and establish standardized protocols for its use in the development of advanced nanomaterials for drug delivery and other scientific fields.

References

Methoxyperfluorobutane in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyperfluorobutane, a segregated hydrofluoroether, is emerging as a promising excipient in the formulation of advanced drug delivery systems. Its unique properties, including chemical inertness, low surface tension, and the ability to form stable emulsions, make it an excellent candidate for creating nanoemulsions and microbubbles for therapeutic applications. These formulations are particularly suited for ultrasound-mediated drug delivery, offering spatial and temporal control over drug release.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-based drug delivery systems.

I. Formulation of this compound-Based Drug Delivery Systems

This compound can be formulated into various drug delivery platforms, primarily as nanoemulsions and microbubbles. These systems are designed to encapsulate therapeutic agents, protect them from degradation, and release them at a target site in response to a stimulus, such as ultrasound.

A. This compound Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[1] this compound forms the core of these nanoparticles, encapsulating lipophilic drugs.

Protocol 1: Preparation of this compound Nanoemulsions by Sonication

This protocol describes a high-energy method to produce drug-loaded this compound nanoemulsions.

Materials:

  • This compound

  • Lipophilic drug (e.g., Paclitaxel, Doxorubicin)

  • Surfactant (e.g., Lecithin, Pluronic series)

  • Co-surfactant (e.g., Ethanol, Propylene (B89431) glycol)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purified, deionized water

Equipment:

  • High-power probe sonicator

  • Magnetic stirrer

  • Analytical balance

  • Vials

Procedure:

  • Organic Phase Preparation: Dissolve the lipophilic drug and surfactant in this compound. Gently stir the mixture until a clear solution is formed.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water or PBS.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring.

  • Sonication: Sonicate the mixture using a probe sonicator. The sonication is typically performed in an ice bath to prevent overheating. Sonication parameters (power, time, pulse on/off) need to be optimized for the specific formulation.

  • Purification: (Optional) Remove any unloaded drug or excess surfactant by dialysis or centrifugation.

B. This compound Microbubbles

Microbubbles are gas-filled microspheres with a diameter of 1-10 µm, stabilized by a shell of lipids, proteins, or polymers.[2] For drug delivery, this compound can be incorporated as a liquid core that can be vaporized by ultrasound to form a gas bubble (phase-change droplets).

Protocol 2: Preparation of this compound-Loaded Microbubbles

This protocol outlines the preparation of lipid-shelled microbubbles containing a this compound core.

Materials:

  • This compound

  • Lipids (e.g., DSPC, DSPE-PEG2000)

  • Propylene glycol

  • Glycerol

  • Purified, deionized water

Equipment:

  • High-speed mechanical agitator (e.g., amalgamator)

  • Syringes

  • Vials

Procedure:

  • Lipid Film Hydration: Dissolve the lipids in a suitable organic solvent, then evaporate the solvent to form a thin lipid film. Hydrate the film with a mixture of propylene glycol, glycerol, and water.

  • Addition of this compound: Add this compound to the lipid suspension.

  • Mechanical Agitation: Vigorously shake the vial using a high-speed agitator for a specified time to form the microbubbles.

  • Washing and Collection: Wash the microbubbles by centrifugation to remove unincorporated components and collect the microbubble layer.

II. Characterization of this compound Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated drug delivery systems.

ParameterMethodTypical Values for PFC-based Systems
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Nanoemulsions: 100-300 nm, PDI < 0.3
Microbubbles: 1-5 µm
Zeta Potential Electrophoretic Light Scattering-20 to -40 mV (indicates good colloidal stability)
Drug Loading Content (DLC) High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectroscopyHighly variable depending on drug and formulation (e.g., 1-10%)
Encapsulation Efficiency (EE) HPLC / UV-Vis Spectroscopy> 80%

Note: The values presented are illustrative for general perfluorocarbon (PFC)-based systems. Specific values for this compound formulations will depend on the precise composition and preparation method and require experimental determination.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Separate free drug: Centrifuge the nanoemulsion or microbubble suspension to pellet the carriers.

  • Quantify free drug: Measure the concentration of the drug in the supernatant using a validated HPLC or UV-Vis spectroscopy method.

  • Quantify total drug: Lyse a known amount of the formulation (e.g., with a suitable solvent) to release the encapsulated drug and measure the total drug concentration.

  • Calculate DLC and EE:

    • DLC (%) = (Mass of drug in carriers / Mass of carriers) x 100

    • EE (%) = (Total drug - Free drug) / Total drug x 100

III. In Vitro and In Vivo Evaluation

A. In Vitro Drug Release

Protocol 4: Ultrasound-Mediated In Vitro Drug Release

This protocol assesses the drug release from the delivery system in response to ultrasound.

Materials:

  • Drug-loaded this compound formulation

  • Phosphate Buffered Saline (PBS) with 0.5% Tween 80 (to maintain sink conditions)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Ultrasound transducer

Procedure:

  • Place a known concentration of the drug-loaded formulation in a dialysis bag.

  • Immerse the dialysis bag in the release medium at 37°C with constant stirring.

  • At predetermined time points, apply a focused ultrasound pulse of specific frequency (e.g., 1 MHz), intensity, and duration to the dialysis bag.

  • Withdraw aliquots of the release medium at various time intervals (before and after ultrasound application) and replace with fresh medium.

  • Quantify the drug concentration in the aliquots using HPLC or UV-Vis spectroscopy.

  • Compare the release profiles with and without ultrasound application.

B. In Vivo Studies

Preclinical animal models are essential to evaluate the biodistribution, efficacy, and safety of the drug delivery system.[3][4][5][6]

Protocol 5: In Vivo Efficacy Study in a Murine Tumor Model

Animal Model:

  • Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors (e.g., breast or pancreatic cancer xenografts).[3]

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size.

  • Grouping: Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-loaded formulation without ultrasound, drug-loaded formulation with ultrasound).

  • Administration: Administer the formulations intravenously.

  • Ultrasound Application: For the ultrasound group, apply focused ultrasound to the tumor site at a specific time post-injection.

  • Monitoring: Monitor tumor growth by caliper measurements and animal body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, drug concentration).

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway for Ultrasound-Mediated Drug Delivery

Ultrasound in combination with microbubbles can induce "sonoporation," the transient permeabilization of cell membranes, which facilitates drug entry.[7][8][9] This process is believed to involve the activation of mechanosensitive ion channels and integrin-mediated signaling cascades.[10]

sonoporation_pathway US Ultrasound Cavitation Cavitation (Oscillation/Inertial) US->Cavitation MB Microbubble MB->Cavitation Membrane Cell Membrane Cavitation->Membrane Mechanical Stress Mechanotransduction Mechanotransduction Cavitation->Mechanotransduction Pore Transient Pore (Sonoporation) Membrane->Pore Drug_in Drug Internalization Pore->Drug_in CellularResponse Cellular Response (e.g., Apoptosis, Gene Expression) Drug_in->CellularResponse IonChannels Mechanosensitive Ion Channels Mechanotransduction->IonChannels Integrins Integrin Activation Mechanotransduction->Integrins Ca_influx Ca2+ Influx IonChannels->Ca_influx Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Integrins->Signaling Ca_influx->Signaling Signaling->CellularResponse

Ultrasound-mediated drug delivery signaling pathway.
B. Experimental Workflow for Formulation Development

The development of a this compound-based drug delivery system follows a logical progression from formulation to preclinical evaluation.

workflow Formulation Formulation Optimization (Nanoemulsion/Microbubble) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization InVitro_Release In Vitro Drug Release (± Ultrasound) Characterization->InVitro_Release InVitro_Cellular In Vitro Cellular Studies (Uptake, Cytotoxicity) Characterization->InVitro_Cellular Data Data Analysis & Refinement InVitro_Release->Data InVitro_Cellular->Data InVivo_PK In Vivo Pharmacokinetics & Biodistribution InVivo_Efficacy In Vivo Efficacy Studies (Animal Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Assessment InVivo_Efficacy->Tox Data->Formulation Refine Data->InVivo_PK

Workflow for developing this compound carriers.

Conclusion

This compound presents a versatile platform for the development of innovative drug delivery systems. The protocols and application notes provided herein offer a foundational framework for researchers to formulate, characterize, and evaluate these systems. While the provided data is representative of perfluorocarbon-based carriers, specific optimization and validation are essential for each new formulation and therapeutic application. Further research into this compound-specific formulations will undoubtedly expand their role in targeted and controlled drug delivery.

References

Application Notes and Protocols: Methoxyperfluorobutane as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup and evaluation of Methoxyperfluorobutane (HFE-7100) as a heat transfer fluid. The protocols outlined below detail the necessary procedures to characterize its thermophysical properties and heat transfer performance.

Quantitative Data Summary

This compound, commercially known as HFE-7100, is a clear, colorless, and low-odor fluid with properties that make it suitable for a variety of thermal management applications.[1][2] It is a mixture of two inseparable isomers: methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether.[3][4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueConditions
Boiling Point 61 °C (142 °F)[5][6]1 atm
Freezing Point -135 °C (-211 °F)[5][6]1 atm
Density 1.52 g/mL25 °C
Kinematic Viscosity 0.6 centipoise[3]23 °C
Surface Tension 13.6 dynes/cm[7]25 °C
Specific Heat 1100 J/kg°C25 °C, 1 atm
Thermal Conductivity 0.06 W/mK25 °C
Vapor Pressure 202 mmHg[7]25 °C
Dielectric Strength >25 kV[4][7]0.1" gap
Global Warming Potential 297 (100-year ITH, IPCC 2007)[5][6]
Ozone Depletion Potential 0[2][5]

Experimental Protocols

Thermal Conductivity Measurement

The transient hot-wire method is a suitable technique for measuring the thermal conductivity of this compound. This method involves immersing a thin platinum wire into the fluid, which acts as both a heating element and a temperature sensor.

Materials:

  • This compound (HFE-7100)

  • Transient hot-wire apparatus

  • Platinum wire

  • Constant temperature bath

  • Data acquisition system

Protocol:

  • Calibrate the resistance of the platinum wire as a function of temperature.

  • Fill the test cell with this compound, ensuring the platinum wire is fully submerged.

  • Place the test cell in a constant temperature bath and allow the fluid to reach thermal equilibrium.

  • Apply a constant voltage step to the platinum wire to generate a heat pulse.

  • Record the temperature rise of the wire as a function of time using the data acquisition system.

  • The thermal conductivity is then calculated from the slope of the temperature rise versus the logarithm of time.

Viscosity Measurement

A rotational rheometer or an automated capillary viscometer can be used to determine the dynamic viscosity of this compound.

Materials:

  • This compound (HFE-7100)

  • Rotational rheometer or capillary viscometer

  • Constant temperature bath

  • Calibration standards

Protocol (using a rotational rheometer):

  • Calibrate the rheometer using standard viscosity fluids.

  • Place a known volume of this compound into the measurement cup.

  • Equilibrate the sample to the desired temperature using the integrated temperature control system.

  • Apply a range of shear rates to the fluid.

  • Measure the resulting shear stress.

  • The viscosity is calculated as the ratio of shear stress to shear rate. For a Newtonian fluid like this compound, the viscosity will be independent of the shear rate.[8]

Heat Transfer Coefficient Determination

The heat transfer coefficient can be determined experimentally using a setup that allows for controlled heat input and temperature measurement of the fluid and a heated surface.

Materials:

  • Test section with a heated surface (e.g., a heated tube or plate)

  • Pump to circulate the this compound

  • Flow meter

  • Power supply for the heater

  • Thermocouples to measure surface and fluid temperatures

  • Data acquisition system

  • Insulation material

Protocol:

  • Circulate this compound through the test section at a constant flow rate.

  • Apply a known and constant heat flux to the heated surface using the power supply.

  • Allow the system to reach a steady state, where temperatures are no longer changing with time.

  • Record the temperature of the heated surface and the bulk temperature of the this compound at the inlet and outlet of the test section.

  • The heat transfer coefficient (h) can then be calculated using Newton's law of cooling:

    • q = h * A * (Ts - Tf)

    • Where:

      • q is the heat transfer rate (W)

      • A is the heat transfer surface area (m²)

      • Ts is the average surface temperature (°C)

      • Tf is the average bulk fluid temperature (°C)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental setup and the key relationships in determining the heat transfer properties of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_measurements Thermophysical Property Measurement cluster_ht_eval Heat Transfer Evaluation cluster_analysis Data Analysis and Conclusion A Fluid Procurement (this compound) B Apparatus Setup A->B C Thermal Conductivity (Transient Hot-Wire) B->C D Viscosity (Rotational Rheometer) B->D E Heat Transfer Coefficient (Forced Convection Setup) B->E F Data Acquisition C->F D->F E->F G Performance Analysis F->G H Conclusion G->H

Caption: Experimental workflow for characterizing this compound as a heat transfer fluid.

HeatTransferLogic cluster_inputs Input Parameters cluster_measurements Measured Variables cluster_calculation Calculation cluster_output Output A Heat Flux (q) F Heat Transfer Coefficient (h) A->F B Flow Rate B->F C Fluid Properties (Thermal Conductivity, Viscosity) C->F D Surface Temperature (Ts) D->F E Fluid Temperature (Tf) E->F G Heat Transfer Performance F->G

Caption: Logical relationship of parameters for determining heat transfer performance.

References

Application Notes and Protocols for NMR Spectroscopy using Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyperfluorobutane, a segregated hydrofluoroether, is emerging as a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of fluorinated compounds. Its unique properties, including high density, low surface tension, and non-flammability, make it an attractive alternative to traditional deuterated solvents.[1] This document provides detailed application notes and protocols for the effective use of this compound in NMR sample preparation, with a focus on overcoming the challenges associated with using a non-deuterated solvent.

Properties of this compound

This compound is commercially available as a mixture of two inseparable isomers: (CF₃)₂CFCF₂OCH₃ and CF₃CF₂CF₂CF₂OCH₃.[1] Understanding its physical and chemical properties is crucial for its application in NMR spectroscopy.

PropertyValueReference
Chemical Formula C₄F₉OCH₃[1]
Molecular Weight 250.06 g/mol
Boiling Point 60 °C
Melting Point -135 °C
Density (at 25 °C) 1.52 g/mL
Appearance Clear, colorless liquid[1]

Key Advantages in NMR Spectroscopy

  • Excellent Solvent for Fluorinated Compounds: this compound's fluorinated nature makes it an ideal solvent for a wide range of fluorinated molecules, ensuring good sample solubility.

  • Simplified ¹H NMR Spectra: The proton NMR spectrum of this compound is dominated by a single resonance from the methoxy (B1213986) group, reducing solvent-related signal overlap in the spectrum of the analyte.

  • Inertness: Its chemical and thermal stability allows for the analysis of reactive species and variable temperature studies.[1]

  • No Deuterium (B1214612) Required: The use of this compound eliminates the need for expensive deuterated solvents, making it a cost-effective option.

Challenges and Solutions: "No-D NMR" Techniques

The primary challenge of using a non-deuterated solvent is the lack of a deuterium signal for the NMR spectrometer's lock system. This necessitates the use of "No-D NMR" techniques for locking, shimming, and referencing the spectra.

Locking the Spectrometer

There are two main approaches to address the absence of a deuterium lock signal:

  • Running Unlocked: For short-term experiments where high field stability is not critical, the spectrometer can be run in an unlocked mode. Modern NMR instruments have sufficient field stability for routine 1D scans without a lock.[2]

  • External Locking: For longer or more sensitive experiments, an external lock can be established. This is achieved by placing a sealed capillary containing a deuterated solvent (e.g., D₂O or acetone-d₆) inside the NMR tube with the sample solution.[3] This provides a stable lock signal without contaminating the sample.

Shimming the Magnetic Field

Accurate shimming is crucial for obtaining high-resolution NMR spectra. In the absence of a deuterium signal, shimming can be performed using the proton signal of the solvent.

  • Gradient Shimming: Modern spectrometers can perform automated gradient shimming on a strong, sharp solvent signal.[4][5] The intense singlet from the methoxy group of this compound is well-suited for this purpose.

Referencing the NMR Spectrum

Proper referencing is essential for accurate chemical shift determination.

  • External Referencing: A sealed capillary containing a reference standard (e.g., TMS for ¹H NMR or a fluorinated reference for ¹⁹F NMR) can be used.[6][7]

  • Solvent Signal Referencing: The known chemical shift of the residual proton signal of the methoxy group can be used as an internal reference. It is crucial to determine this chemical shift accurately under the specific experimental conditions.

  • Unified Scale: The IUPAC recommended method of referencing heteronuclear spectra, like ¹⁹F, is through the proton spectrum using a unified scale, which can be achieved if a proton reference like TMS is present.[8]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹⁹F NMR using this compound

This protocol outlines the standard procedure for preparing an NMR sample using this compound as the solvent.

Materials:

  • Analyte

  • This compound (HFE-7100)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Optional: Deuterated solvent (for external lock), sealed capillary, reference standard (e.g., trifluoroacetic acid for ¹⁹F NMR).

Procedure:

  • Dissolve the Analyte: Weigh an appropriate amount of the analyte and dissolve it in approximately 0.6 mL of this compound in a small vial. Ensure complete dissolution, using a vortex mixer if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.

  • External Lock (Optional): If an external lock is required, carefully insert a sealed capillary containing a deuterated solvent into the NMR tube.

  • External Reference (Optional): If using an external reference, a sealed capillary containing the reference compound can also be inserted.

  • Capping: Securely cap the NMR tube.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) before inserting it into the spectrometer.

Caption: Workflow for preparing an NMR sample using this compound.

Protocol 2: "No-D" NMR Data Acquisition

This protocol provides a general workflow for acquiring NMR data using a non-deuterated solvent. Specific parameters will need to be optimized for the particular instrument and experiment.

Procedure:

  • Insert Sample: Insert the prepared NMR tube into the spectrometer.

  • Temperature Equilibration: Allow the sample to equilibrate to the desired temperature.

  • Spectrometer Setup:

    • Lock: If using an external lock, engage the lock system on the deuterated solvent signal. If running unlocked, turn the lock off.[3][5]

    • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹⁹F).

  • Shimming:

    • Perform an initial 1D ¹H experiment with a small number of scans to identify the solvent peak.

    • Use the automated gradient shimming routine, setting the observe channel to the proton frequency and defining the this compound proton signal as the peak for shimming.[4]

  • Acquisition Parameters:

    • Pulse Width Calibration: Calibrate the 90° pulse width for the specific sample.

    • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

    • Spectral Width and Offset: Set the spectral width to encompass all expected signals. The transmitter offset should be centered on the region of interest.

    • Acquisition Time and Relaxation Delay: Set appropriate acquisition times and relaxation delays for quantitative measurements, if required.

  • Data Acquisition: Acquire the ¹H and/or ¹⁹F NMR spectra.

  • Referencing:

    • If an external reference was used, calibrate the spectrum to its known chemical shift.[6][7]

    • Alternatively, reference the ¹H spectrum to the known chemical shift of the this compound proton signal. The ¹⁹F spectrum can then be referenced indirectly.

Caption: General workflow for "No-D" NMR data acquisition.

Quantitative Data

A study on the reaction of this compound isomers with isopropyl alcohol provides valuable NMR data for the pure solvent and its reaction products.[9]

Table 1: ¹H and ¹⁹F NMR Chemical Shifts of this compound Isomers and Reaction Products [9]

CompoundIsomerFunctional Group¹H Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
This compoundNormal-OCH₃3.3-s-
CF₃---81.5t¹J(F-F) = 9.2
-CF₂---124.8m-
-CF₂---126.5m-
-CF₂-O---90.5t³J(F-F) = 13.5
This compoundIso-OCH₃3.4-s-
(CF₃)₂-C--71.8, -74.2d¹J(F-F) = 8.5
-CF---187.2m-
-CF₂-O---89.5d³J(F-F) = 2.7
Isopropylmethyl ether-(CH₃)₂-1.1-d¹J(H-H) = 6.1
-CH-3.4-sept¹J(H-H) = 6.1
-OCH₃3.3-s-

Note: Chemical shifts are reported relative to an external standard. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and sept (septet).

Applications in Drug Development and Research

The use of this compound as an NMR solvent is particularly advantageous in the following areas:

  • Analysis of Fluorinated Drugs: Many modern pharmaceuticals contain fluorine to enhance their metabolic stability and binding affinity. This compound provides an excellent medium for their structural elucidation and purity analysis by ¹⁹F NMR.

  • Reaction Monitoring: The inertness of the solvent allows for real-time monitoring of chemical reactions involving fluorinated reactants or products directly in the NMR tube.

  • Quantitative NMR (qNMR): With careful setup of acquisition parameters and the use of an appropriate internal or external standard, this compound can be used for the quantitative analysis of fluorinated compounds.[10][11]

Conclusion

This compound is a versatile and cost-effective solvent for NMR spectroscopy, especially for the analysis of fluorinated molecules. By employing "No-D NMR" techniques to overcome the absence of a deuterium lock signal, researchers can obtain high-quality ¹H and ¹⁹F NMR spectra. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this compound in academic and industrial research settings.

References

Methoxyperfluorobutane as a Potential Mobile Phase in Gas Chromatography: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note explores the theoretical potential of methoxyperfluorobutane (HFE-7100) as a novel mobile phase in gas chromatography (GC). While traditionally used as a specialty solvent and heat transfer fluid, its unique physicochemical properties—including chemical inertness, low toxicity, and a convenient boiling point—suggest its viability as an alternative carrier gas in specific GC applications.[1][2] This document provides a comprehensive overview of its properties, a theoretical framework for its application, and detailed, hypothetical protocols for its use. The information presented is intended for researchers, scientists, and drug development professionals interested in exploring innovative approaches to gas chromatography.

Introduction

Gas chromatography relies on an inert gas, the mobile phase, to transport analytes through a stationary phase for separation.[3][4] The choice of mobile phase is critical and is typically limited to helium, nitrogen, and hydrogen, each with distinct advantages and disadvantages related to efficiency, safety, and cost.[5][6] this compound, a segregated hydrofluoroether, is a non-flammable, colorless, and low-odor fluid.[7] It is a mixture of two inseparable isomers, (CF₃)₂CFCF₂OCH₃ and CF₃CF₂CF₂CF₂OCH₃, and is known for its excellent material compatibility and thermal stability.[7] These characteristics, combined with its higher molecular weight compared to traditional carrier gases, suggest potential for unique selectivity and applications in GC.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to evaluate its suitability as a GC mobile phase. The following table summarizes its key properties in comparison to conventional carrier gases.

PropertyThis compound (HFE-7100)Helium (He)Nitrogen (N₂)Hydrogen (H₂)
Molecular Weight ( g/mol ) 250.06[8][9]4.0028.012.02
Boiling Point (°C) 61[6]-269-196-253
Vapor Pressure (kPa at 25°C) 27HighHighHigh
Density (g/mL at 25°C) 1.52[6]N/AN/AN/A
Viscosity (cP at 25°C) 0.380.0190.0180.009
Flammability Non-flammable[1][2]Non-flammableNon-flammableFlammable[6]
Toxicity Low[1][2]Non-toxicNon-toxicNon-toxic
Ozone Depletion Potential Zero[1][2]ZeroZeroZero
Global Warming Potential Low[1][2]LowLowLow

Theoretical Application in Gas Chromatography

The use of this compound as a mobile phase would represent a significant departure from conventional GC practices. Its high molecular weight and liquid state at room temperature necessitate a modified instrumental setup, likely involving a heated injector and a temperature-controlled system to ensure it remains in the gas phase throughout the chromatographic run.

Potential Advantages:
  • Enhanced Selectivity: Due to its fluorinated nature, this compound could offer unique interactions with both the stationary phase and the analytes, potentially leading to altered elution orders and improved separation of certain compounds, particularly fluorinated or highly polar molecules.

  • Safety: Its non-flammable nature provides a significant safety advantage over hydrogen.[1][2]

  • Broad Analyte Compatibility: As an excellent solvent, it may be suitable for the analysis of a wide range of compounds.

Potential Challenges:
  • Instrumentation Modification: Standard GC instruments are designed for use with permanent gases. A heated system to vaporize and maintain this compound in a gaseous state would be required.

  • Detector Compatibility: The response of common GC detectors (e.g., FID, TCD, MS) to a this compound mobile phase would need to be thoroughly investigated. Its organic nature could interfere with FID detectors.

  • Efficiency: The higher viscosity of this compound vapor compared to traditional carrier gases might lead to lower optimal linear velocities and potentially longer analysis times.

Experimental Protocols (Hypothetical)

The following protocols are theoretical and would require significant experimental validation.

Instrumentation Setup

A standard gas chromatograph would need to be modified as follows:

  • Mobile Phase Reservoir: A stainless-steel reservoir containing liquid this compound, capable of being pressurized with an inert gas (e.g., nitrogen).

  • Heated Transfer Line: A heated transfer line to transport the liquid from the reservoir to the GC injector.

  • Injector: A standard split/splitless injector heated to a temperature sufficient to vaporize the this compound (e.g., 80-100°C).

  • Column Oven: A standard GC oven to maintain the analytical column at the desired temperature.

  • Detector: A detector compatible with the mobile phase. A mass spectrometer (MS) could be a suitable choice, allowing for the subtraction of the mobile phase signal.

Experimental Workflow for GC with this compound Mobile Phase

G Figure 1: Hypothetical GC Workflow cluster_0 Mobile Phase Delivery cluster_1 Gas Chromatograph cluster_2 Data Acquisition A Pressurized Reservoir (Liquid this compound) B Heated Transfer Line A->B Liquid Flow C Heated Injector (Vaporization) B->C Liquid Flow D Analytical Column (in Oven) C->D Gaseous Mobile Phase + Analyte E Detector (e.g., MS) D->E Separated Analytes F Data System E->F Signal

Caption: Hypothetical workflow for a GC system using this compound.

Analytical Method for a Hypothetical Analyte Mixture

This protocol outlines a hypothetical method for the separation of a mixture of fluorinated pharmaceutical compounds.

Objective: To assess the separation efficiency of this compound as a mobile phase for a mixture of three fluorinated drug compounds.

Materials:

  • This compound (HFE-7100), high purity grade

  • Reference standards of three fluorinated pharmaceutical compounds

  • Modified gas chromatograph with mass spectrometric detection (GC-MS)

  • Analytical column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase

Procedure:

  • System Preparation:

    • Pressurize the this compound reservoir to 10 psi with nitrogen.

    • Heat the transfer line to 90°C.

    • Set the injector temperature to 100°C.

    • Set the GC oven temperature program: initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Set the MS transfer line temperature to 280°C.

    • Allow the system to equilibrate with the this compound mobile phase for at least 30 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each of the three fluorinated pharmaceutical compounds in a suitable solvent (e.g., ethyl acetate).

    • Prepare a mixed standard solution containing all three compounds at a concentration of 100 µg/mL.

  • Injection and Analysis:

    • Inject 1 µL of the mixed standard solution into the GC-MS system using a split ratio of 50:1.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Process the chromatogram to determine the retention times and peak shapes for each of the three analytes.

    • Evaluate the resolution between adjacent peaks.

    • Analyze the mass spectra to confirm the identity of each compound.

Expected Outcomes and Future Directions

It is hypothesized that the use of this compound as a mobile phase will result in a different elution pattern for the fluorinated analytes compared to traditional carrier gases, potentially offering improved resolution for structurally similar compounds. The high molecular weight of the mobile phase may also influence analyte fragmentation patterns in the mass spectrometer.

Future research should focus on:

  • The practical implementation and optimization of a GC system for use with a condensable mobile phase like this compound.

  • A systematic evaluation of the performance of different GC detectors with this mobile phase.

  • The exploration of its applicability for a wider range of analytes, including non-fluorinated compounds.

  • A comparative study of its separation efficiency against traditional carrier gases for a variety of standard mixtures.

Logical Relationship of Key Properties and Potential GC Application

G Figure 2: Property-Application Relationship cluster_properties Physicochemical Properties of this compound cluster_implications Implications for GC Mobile Phase Inertness Chemical Inertness NoReaction No Reaction with Analyte/ Stationary Phase Inertness->NoReaction BoilingPoint Boiling Point (61°C) GasPhase Requires Heated System to Maintain Gas Phase BoilingPoint->GasPhase Flammability Non-flammable Safety Enhanced Safety vs. H₂ Flammability->Safety Toxicity Low Toxicity Toxicity->Safety Fluorinated Fluorinated Structure Selectivity Potential for Unique Selectivity Fluorinated->Selectivity

Caption: Relationship between properties and potential GC use.

Conclusion

While the use of this compound as a mobile phase in gas chromatography is currently theoretical, its unique combination of properties warrants investigation. The potential for novel selectivity, coupled with its inherent safety and environmental benefits, makes it an intriguing candidate for specialized GC applications. The successful implementation of such a system would require significant instrumental modifications but could open new avenues for chromatographic separations. This application note serves as a foundational document to encourage and guide future research in this innovative area.

References

Application Notes and Protocols for Protein Crystallization with Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical bottleneck in structural biology and drug discovery. The formation of well-ordered crystals is a prerequisite for determining high-resolution three-dimensional structures of proteins using X-ray crystallography. This, in turn, enables a deep understanding of biological function and facilitates structure-based drug design. The process of protein crystallization is often empirical and requires screening a wide array of conditions to find the optimal environment for crystal nucleation and growth.

This document provides detailed application notes and protocols for the use of Methoxyperfluorobutane, a fluorinated ether, in protein crystallization experiments. While not a conventional crystallization reagent, its unique physical and chemical properties suggest potential applications in specific crystallization techniques, particularly as an inert liquid for microbatch-under-oil setups and as a potential cryoprotectant for flash-cooling crystals. This compound is a mixture of n- and iso-butyl isomers, characterized by its high density, low surface tension, and chemical inertness.[1] These properties can be leveraged to control evaporation rates and provide a stable environment for crystal growth.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC5H3F9O[1]
Molecular Weight250.06 g/mol
Boiling Point60 °C[1]
Melting Point-135 °C[1]
Density1.52 g/mL at 25 °C[1]
Refractive Indexn20/D 1.3[1]
Chemical StabilityHigh[2]
FlammabilityNon-flammable[2]
Table 2: Comparison of this compound with Common Cryoprotectants
CryoprotectantTypical ConcentrationKey PropertiesPotential Issues
Glycerol10-30% (v/v)High viscosity, good vitrification agent.Can dissolve some crystals, increases solution viscosity significantly.[3]
Ethylene Glycol10-30% (v/v)Lower viscosity than glycerol, effective cryoprotectant.Can be harsh on some crystals, may require stepwise soaking.
Sucrose20-40% (w/v)Gentle on crystals, does not penetrate the crystal lattice as readily.High concentrations can be viscous and may affect diffraction quality.
This compound (Hypothetical) 100% (as overlay)Low viscosity, chemically inert, low freezing point, immiscible with aqueous solutions.Effectiveness as a penetrating cryoprotectant is unknown and likely low. Primarily acts as a non-penetrating cryoprotectant and heat transfer agent.

Experimental Protocols

Protocol 1: Microbatch Protein Crystallization under this compound

This protocol describes the use of this compound as a liquid overlay in a microbatch crystallization experiment. The inert and dense nature of this compound provides a stable environment that prevents evaporation of the crystallization drop.[4][5][6]

Materials:

  • Purified protein solution (typically 5-20 mg/mL)

  • Crystallization screening solutions (various precipitants, buffers, and salts)

  • This compound (99% purity)

  • Microbatch crystallization plates (e.g., 96-well plates)

  • Pipettes and tips for nanoliter dispensing

Procedure:

  • Plate Preparation: Dispense 10-20 µL of this compound into each well of the microbatch crystallization plate to create a liquid layer at the bottom.

  • Droplet Dispensing: Carefully dispense the crystallization droplets under the this compound layer. The droplets should consist of a 1:1 ratio of protein solution to crystallization screen solution (e.g., 100 nL protein + 100 nL screen solution). The high density of this compound will keep the aqueous droplet submerged and prevent it from spreading.

  • Sealing: Seal the crystallization plate with an optically clear sealant.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.

  • Crystal Harvesting: If crystals appear, they can be harvested using a cryo-loop. Due to the immiscibility of this compound with the aqueous drop, the oil should strip away cleanly from the loop and the crystal.

Microbatch_Workflow cluster_setup Plate Setup cluster_incubation Incubation & Observation cluster_harvesting Harvesting A Dispense this compound into plate wells B Dispense Protein + Screen solution under the this compound layer A->B 1:1 ratio C Seal the plate B->C D Incubate at constant temperature C->D E Monitor for crystal growth D->E F Harvest crystals with a cryo-loop E->F Crystals observed

Microbatch crystallization workflow with this compound.
Protocol 2: Cryoprotection of Protein Crystals using this compound

This protocol outlines a hypothetical procedure for using this compound as a non-penetrating cryoprotectant. Its primary role in this context is to rapidly and evenly cool the crystal while protecting it from the turbulent liquid nitrogen environment. This method is best suited for crystals that are sensitive to traditional penetrating cryoprotectants.

Materials:

  • Protein crystals in their mother liquor

  • This compound (99% purity)

  • Cryo-loops

  • Liquid nitrogen

  • Magnetic wand and cryo-vials

Procedure:

  • Crystal Fishing: Using a cryo-loop slightly larger than the crystal, carefully remove a single crystal from the crystallization drop.

  • Excess Liquid Removal: Gently wick away most of the excess mother liquor from the loop using the edge of a paper towel, leaving only a thin film of liquid surrounding the crystal.

  • Cryo-Soaking (Brief Immersion): Quickly pass the cryo-loop with the crystal through a small drop of this compound. The goal is to coat the crystal and the surrounding thin film of mother liquor with an inert layer. This step should be very brief (less than a second).

  • Flash-Cooling: Immediately plunge the cryo-loop into liquid nitrogen. The this compound layer will facilitate rapid and uniform heat transfer, potentially reducing ice crystal formation.

  • Storage: Transfer the frozen crystal to a labeled cryo-vial for storage in liquid nitrogen.

Cryoprotection_Workflow cluster_preparation Crystal Preparation cluster_cryoprotection Cryoprotection & Freezing cluster_storage Storage A Fish crystal from drop with a cryo-loop B Remove excess mother liquor A->B C Briefly pass loop through This compound B->C Quick dip D Plunge into liquid nitrogen C->D Immediate E Transfer to labeled cryo-vial D->E

Cryoprotection workflow using this compound.

Discussion and Logical Relationships

The proposed use of this compound in protein crystallization is based on its unique physicochemical properties, which distinguish it from traditional reagents. The logical relationship between its properties and its application is outlined below.

Logical_Relationships cluster_properties Properties of this compound cluster_applications Applications in Protein Crystallization P1 High Density (1.52 g/mL) A1 Microbatch-under-oil Crystallization P1->A1 Prevents droplet spreading and maintains position P2 Chemical Inertness P2->A1 Does not interfere with crystallization chemistry P3 Immiscibility with Aqueous Solutions P3->A1 Forms a distinct phase separation A2 Non-penetrating Cryoprotectant P3->A2 Coats the crystal without mixing with mother liquor P4 Low Freezing Point (-135 °C) P4->A2 Remains liquid at cryo-temperatures, facilitating heat transfer

Logical relationships between properties and applications.

The high density and immiscibility of this compound make it an ideal candidate for the oil phase in microbatch crystallization, preventing evaporation and providing a stable environment. Its chemical inertness ensures that it will not interfere with the delicate protein-protein interactions necessary for crystallization. For cryoprotection, its low freezing point and inertness allow it to act as an efficient heat transfer medium for rapid and even cooling, which is crucial for vitrification and preventing ice crystal damage to the protein crystal.[7][8]

Conclusion

This compound presents an intriguing, albeit unconventional, tool for the protein crystallographer. The protocols provided herein are based on the known physical and chemical properties of this compound and established principles of protein crystallization and cryoprotection. Researchers are encouraged to adapt these protocols to their specific protein systems and to explore the potential of this and other perfluorinated compounds to overcome challenges in obtaining high-quality protein crystals. As with any new technique, empirical optimization will be key to success.

References

Methoxyperfluorobutane: A High-Performance Reaction Medium for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development and Materials Science

Introduction

Methoxyperfluorobutane, a segregated hydrofluoroether commonly known by its trade name HFE-7100, is emerging as a versatile and effective reaction medium in the synthesis and modification of fluorinated compounds. Its unique combination of properties, including high thermal stability, chemical inertness, low surface tension, and selective miscibility, makes it an attractive alternative to traditional organic solvents, particularly in the field of fluorous chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reaction medium, with a focus on its application in the synthesis of fluorinated pharmaceuticals and the surface modification of materials.

This compound is a mixture of two inseparable isomers: methyl nonafluorobutyl ether (CH₃OCF₂CF₂CF₂CF₃) and methyl nonafluoroisobutyl ether (CH₃OCF(CF₃)CF₂CF₃).[2] This composition provides a unique solvent environment that is highly effective for dissolving fluorinated molecules while remaining largely immiscible with many hydrocarbon-based and aqueous systems. This property is particularly advantageous for reaction work-up and product purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (HFE-7100) is presented in Table 1. Its low boiling point facilitates easy removal post-reaction, while its non-flammable nature enhances laboratory safety.[1]

PropertyValueReference(s)
Molecular FormulaC₅H₃F₉O[3]
Molecular Weight250.06 g/mol [4]
Boiling Point60-61 °C[2][4]
Melting Point-135 °C[4]
Density (at 25 °C)1.52 g/mL[4]
Refractive Index (n20/D)1.3[4]
Solubility in Water12 ppmw[2]
Water Solubility in Solvent95 ppmw[2]
Vapor Pressure (at 25 °C)202 mmHg[2]

Application 1: Synthesis of Aryl Fluorides via Electrophilic Fluorination

The introduction of fluorine atoms into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals. This compound serves as an excellent solvent for the electrophilic fluorination of aryl Grignard reagents, facilitating high yields and clean reactions. The use of a fluorinated solvent can minimize side reactions often observed in more reactive ethereal solvents like THF.[5]

Experimental Protocol: Synthesis of 4-Fluorobiphenyl (B1198766)

This protocol describes the synthesis of 4-fluorobiphenyl from 4-biphenylmagnesium bromide using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source in a this compound-containing solvent system.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine if necessary. Add a solution of 4-bromobiphenyl (1.0 eq) in anhydrous THF under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained at reflux for 2 hours to ensure complete formation of the Grignard reagent.

  • Fluorination Reaction: In a separate flame-dried flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.5 eq) in a 4:1 mixture of dichloromethane and this compound (CH₂Cl₂:HFE-7100). Cool this solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared 4-biphenylmagnesium bromide solution to the cooled NFSI solution via cannula transfer under a nitrogen atmosphere. Maintain the reaction temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[3] Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford pure 4-fluorobiphenyl.

Experimental Workflow for Aryl Fluoride Synthesis

experimental_workflow_aryl_fluoride cluster_grignard Grignard Reagent Preparation cluster_fluorination Fluorination Reaction cluster_workup Work-up and Purification start Start: 4-Bromobiphenyl, Mg, THF grignard Reflux for 2h (Formation of 4-Biphenylmagnesium bromide) start->grignard addition Slowly add Grignard reagent to NFSI solution at 0°C grignard->addition nfsi_prep Prepare NFSI solution in CH2Cl2:HFE-7100 (4:1) at 0°C nfsi_prep->addition reaction Stir at 0°C for 1h, then warm to RT addition->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with H2O and Brine extraction->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify end End: Pure 4-Fluorobiphenyl purify->end experimental_workflow_grafting cluster_amination Surface Amination cluster_grafting Grafting Reaction cluster_purification Final Purification start Start: Silica Nanoparticles, Toluene amination Add APTES, Reflux for 12h start->amination purify_amine Centrifuge and Wash (Toluene, Ethanol, H2O) amination->purify_amine disperse_amine Disperse SiO2-NH2 in HFE-7100 purify_amine->disperse_amine add_polymer Add Fluorinated Polymer solution in HFE-7100 disperse_amine->add_polymer reaction Stir at RT for 24h add_polymer->reaction purify_grafted Centrifuge and Wash with HFE-7100 reaction->purify_grafted dry Dry under Vacuum purify_grafted->dry end End: Fluorinated Polymer-Grafted Silica Nanoparticles dry->end

References

Safe handling and storage procedures for Methoxyperfluorobutane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of Methoxyperfluorobutane (also known as Nonafluorobutyl methyl ether or HFE-7100) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of research activities.

Section 1: Chemical and Physical Properties

This compound is a clear, colorless, and low-odor liquid.[1][2] It is a non-flammable and non-corrosive substance with low toxicity, making it a safer alternative to many chlorinated solvents.[1][2] A summary of its key quantitative properties is provided in the table below.

PropertyValueReferences
Molecular FormulaC5H3F9O[1][2]
Molecular Weight250.06 g/mol [2]
Boiling Point60-61 °C (140-142 °F)[2][3][4][5]
Melting Point-135 °C (-211 °F)[3][4]
Density1.52 g/mL at 25 °C
Vapor Pressure202 mmHg at 25 °C[4][6]
Flash PointNot applicable[4]
Refractive Indexn20/D 1.3

Section 2: Safe Handling Protocols

2.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[7][8]

PPESpecificationRationale
Eye ProtectionSafety glasses with side shields or chemical splash goggles.Protects eyes from splashes.[9]
Hand ProtectionChemical-resistant gloves (e.g., nitrile).Prevents skin contact.[7] Inspect gloves before use.[10]
Body ProtectionLaboratory coat.Protects skin and clothing from splashes.[9]
Respiratory ProtectionGenerally not required under normal use with adequate ventilation. Use a respirator with an organic vapor cartridge if aerosols are generated or ventilation is poor.[3]

2.2 General Handling Procedures

  • Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation of vapors.[6][10]

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.[5][6]

  • Grounding: When transferring large quantities, ground and bond containers to prevent static discharge.

  • Avoid Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored.[7][10] Wash hands thoroughly after handling.[3][10]

  • Equipment: Use equipment and glassware that are clean, dry, and compatible with the chemical.

Section 3: Storage Procedures

Proper storage is essential to maintain the quality of this compound and ensure a safe laboratory environment.

Storage ConditionRecommendationRationaleReferences
TemperatureStore in a cool, dark place. Recommended storage temperature is between 2-8°C.Prevents degradation and pressure build-up.[2][6]
ContainerKeep in a tightly closed, original container. Amber glass is recommended.Prevents contamination and evaporation. Protects from light.[3][5][6]
Incompatible MaterialsStore away from strong oxidizing agents.To prevent adverse reactions.[5]
LocationStore in a designated, well-ventilated chemical storage area. Do not store in fume hoods.Ensures proper containment and prevents accidental spills.[11]

Section 4: Experimental Protocol - Use as a Solvent

This protocol outlines the use of this compound as a solvent for a typical laboratory reaction.

Objective: To dissolve a solid compound in this compound for a chemical reaction.

Materials:

  • This compound

  • Solid compound to be dissolved

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Spatula

  • Appropriate PPE

Procedure:

  • Preparation: Ensure the reaction vessel is clean and dry. Place a magnetic stir bar in the vessel.

  • Dispensing: Under a fume hood, carefully measure the required volume of this compound using a graduated cylinder.

  • Transfer: Pour the this compound into the reaction vessel.

  • Addition of Solute: Weigh the desired amount of the solid compound and add it to the this compound in the reaction vessel using a spatula.

  • Dissolution: Place the reaction vessel on a magnetic stirrer and begin stirring until the solid is completely dissolved.

  • Reaction: Proceed with the intended chemical reaction according to the specific experimental plan.

  • Post-Reaction: After the reaction is complete, handle the resulting mixture according to the appropriate waste disposal procedures.

Section 5: Spill and Emergency Procedures

5.1 Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.[12][13]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, increase ventilation by opening sashes or windows if safe to do so.[12]

  • Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite.[4][12] Work from the outside of the spill inwards.[13][14]

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the this compound.[15]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.[14][16]

  • Decontamination: Clean the spill area with soap and water.[14][16]

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional guidelines.[15]

For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[15]

5.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3][4][5] Seek medical attention if irritation develops.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person feels unwell, seek medical attention.[3][4]

Section 6: Waste Disposal

All waste containing this compound must be handled as hazardous chemical waste.

  • Collection: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.[17]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[17]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[17]

  • Disposal: Arrange for pickup and disposal of the hazardous waste through the institution's EHS department.[18] Do not pour this compound down the drain.[7]

Section 7: Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Work in Ventilated Area A->B C Dispense Chemical B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: General workflow for handling this compound.

Spill_Response_Logic Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill < 1 Liter LargeSpill Large Spill Assess->LargeSpill > 1 Liter DonPPE Don PPE SmallSpill->DonPPE Evacuate Evacuate Area & Call EHS LargeSpill->Evacuate Contain Contain Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

References

Application Notes and Protocols for the Disposal of Methoxyperfluorobutane Waste in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed protocols for the safe handling and disposal of Methoxyperfluorobutane waste generated in a research setting. This compound, a member of the per- and poly-fluoroalkyl substances (PFAS) family, requires careful management to prevent environmental contamination and ensure laboratory safety.

Introduction to this compound

This compound is a clear, colorless, and non-flammable liquid with a low odor.[1] It is used as a solvent in various applications, including in the synthesis of aryl fluoride (B91410) derivatives and in the grafting of fluorinated diblock copolymers onto silica (B1680970) particles. Due to its chemical stability, it is imperative to follow specific disposal procedures to mitigate its potential environmental impact as a "forever chemical".[2][3]

Health and Safety Information

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[5]

  • Skin Contact: Wash the affected area with soap and water. If signs or symptoms develop, get medical attention.[5]

  • Eye Contact: Flush eyes with large amounts of water, removing contact lenses if possible. If irritation persists, seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention if you feel unwell.[5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC5H3F9O[1]
Molecular Weight250.06 g/mol
Boiling Point60-61 °C[1][5]
Melting Point-135 °C[1][5]
Density1.52 g/mL at 25 °C[4]
Vapor Pressure202 mmHg at 25 °C[5]
Flash PointNot applicable (non-flammable)[5]
Solubility in Water12 ppm[5]

Waste Disposal Protocols

The primary method for the disposal of this compound waste from research laboratories is collection by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Segregation and Collection of Liquid Waste

Objective: To safely collect and store liquid this compound waste for disposal.

Materials:

  • Designated, labeled, and compatible waste container (e.g., high-density polyethylene (B3416737) - HDPE)

  • Secondary containment bin

  • Waste log sheet

Protocol:

  • Container Labeling: Obtain a chemically resistant waste container. Affix a hazardous waste label detailing the contents as "this compound Waste" and include the full chemical name and any other components present in the waste stream.

  • Waste Collection: In a well-ventilated area, such as a chemical fume hood, carefully pour the this compound waste into the designated container. Avoid splashing.

  • Container Sealing: Securely cap the waste container. Do not overfill; leave at least 10% headspace to allow for expansion.

  • Secondary Containment: Place the sealed waste container in a secondary containment bin to prevent spills.

  • Log Entry: Record the amount of waste added on a waste log sheet kept near the container.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

Handling of Contaminated Solid Waste

Objective: To safely collect and store solid waste contaminated with this compound.

Materials:

  • Heavy-duty, sealable plastic bags or a designated solid waste container

  • Hazardous waste labels

Protocol:

  • Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) separately from other laboratory waste.

  • Packaging: Place the contaminated solid waste into a heavy-duty, sealable plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "this compound Contaminated Solid Waste".

  • Storage: Store the sealed bag or container in the designated satellite accumulation area.

Spill Management Protocol

Objective: To safely clean up a spill of this compound.

Materials:

  • Personal Protective Equipment (PPE)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Scoop and dustpan (non-sparking)

  • Sealable waste container or heavy-duty plastic bag

Protocol:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, contain the liquid using an inert absorbent material.[6]

  • Absorption: Mix the absorbent material with the spilled liquid until it appears dry.[5]

  • Collection: Carefully scoop the absorbed material into a designated, sealable waste container or a heavy-duty plastic bag.[5]

  • Decontamination: Clean the spill area with an appropriate solvent as determined by your institution's safety office.

  • Waste Disposal: Label the container with the absorbed spill material as "this compound Spill Debris" and manage it as hazardous waste.

Waste Disposal Workflow

WasteDisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal LiquidWaste Liquid this compound Waste CollectLiquid Collect in Labeled, Compatible Container LiquidWaste->CollectLiquid SolidWaste Contaminated Solid Waste (Gloves, etc.) CollectSolid Collect in Labeled, Sealable Bag/Container SolidWaste->CollectSolid Storage Store in Designated Satellite Accumulation Area CollectLiquid->Storage CollectSolid->Storage Pickup Arrange Pickup by Licensed Hazardous Waste Disposal Company Storage->Pickup SpillResponse Spill Spill Occurs Assess Assess Spill Size & Ventilate Area Spill->Assess PPE Don Appropriate PPE Assess->PPE Decontaminate Decontaminate Spill Area Contain Contain Spill with Inert Absorbent PPE->Contain Absorb Absorb Liquid Completely Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Package Package in Labeled, Sealable Container Collect->Package Collect->Decontaminate Dispose Dispose as Hazardous Waste Package->Dispose Decontaminate->Dispose

References

Troubleshooting & Optimization

How to purify Methoxyperfluorobutane for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methoxyperfluorobutane (also known as HFE-7100). This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity important?

A1: this compound is a hydrofluoroether, widely used as a solvent, heat transfer fluid, and in various biomedical applications.[1] For scientific research and drug development, high purity is crucial as impurities can interfere with experimental results, affect reaction kinetics, or introduce contaminants in sensitive applications.

Q2: What are the common impurities in commercial-grade this compound?

A2: Commercial this compound (HFE-7100) is a mixture of two isomers: methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether.[2] Potential impurities may include unreacted starting materials from its synthesis, such as heptafluorobutyryl fluoride (B91410) or dimethyl sulfate, byproducts of the reaction, or degradation products formed during storage, although it is generally a stable compound.

Q3: What is the most suitable method for purifying this compound to high purity?

A3: Fractional distillation is the most effective method for purifying this compound.[3][4] This technique separates compounds based on differences in their boiling points, making it ideal for removing both lower and higher boiling point impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended method for assessing the purity of this compound.[5][6] This technique can separate the two main isomers and detect trace impurities.

Purification Protocol: Fractional Distillation

This section provides a detailed methodology for the purification of this compound using fractional distillation.

Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Storage prep_start Start: Technical-Grade this compound setup Assemble Fractional Distillation Apparatus prep_start->setup charge Charge Distillation Flask with this compound and Boiling Chips setup->charge heat Gently Heat the Distillation Flask charge->heat equilibrate Establish a Stable Reflux in the Column heat->equilibrate collect_f1 Collect and Discard Initial Low-Boiling Fraction equilibrate->collect_f1 collect_main Collect the Main Fraction at a Stable Temperature (approx. 60-61°C) collect_f1->collect_main collect_f3 Stop Distillation Before the Flask Runs Dry, Leaving a Small Residue collect_main->collect_f3 analyze Analyze Purity of the Main Fraction using GC-MS collect_main->analyze store Store High-Purity this compound in a Tightly Sealed Container analyze->store

Caption: Workflow for the purification of this compound via fractional distillation.

Detailed Methodology
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is clean and dry to prevent contamination.

    • Use appropriate joint grease for all ground-glass connections to ensure a good seal.

  • Distillation Process:

    • Add the technical-grade this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Begin heating the flask gently with a heating mantle.

    • As the liquid begins to boil, observe the vapor rising through the distillation column.

    • Adjust the heating rate to establish a steady reflux within the column. A higher reflux ratio (more condensate returning to the column) generally leads to better separation and higher purity.[3]

    • Monitor the temperature at the distillation head. Discard the initial fraction that comes over at a lower temperature, as this will contain more volatile impurities.

    • Collect the main fraction when the temperature stabilizes at the boiling point of this compound (approximately 60-61°C).

    • Stop the distillation when the temperature begins to rise again or when a small amount of liquid remains in the distillation flask to avoid concentrating non-volatile impurities.

  • Purity Analysis and Storage:

    • Analyze the collected main fraction for purity using Gas Chromatography (see analytical protocol below).

    • Store the purified this compound in a clean, dry, and tightly sealed container to prevent contamination and evaporation.

Data Presentation: Fractional Distillation Parameters
ParameterRecommended Value/TypePurpose
Distillation Column Vigreux or Packed Column (e.g., Raschig rings)Provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
Reflux Ratio 5:1 to 10:1 (Initial starting point)A higher ratio improves purity but increases distillation time. This needs to be optimized for the desired purity and efficiency.[3]
Heating Rate Slow and steadyPrevents "flooding" of the column and ensures equilibrium is established for optimal separation.
Collection Temperature Stable at 60-61°CCorresponds to the boiling point of the this compound isomers.

Analytical Protocol: Gas Chromatography (GC)

This section provides a recommended starting point for developing a GC method to assess the purity of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Start: Purified this compound Sample dilute Dilute Sample in a Suitable Solvent (e.g., Hexane) if Necessary prep_start->dilute transfer Transfer to a GC Vial dilute->transfer inject Inject Sample into the GC transfer->inject separate Separation of Components on the GC Column inject->separate detect Detection by FID or MS separate->detect integrate Integrate Peak Areas in the Chromatogram detect->integrate calculate Calculate Purity based on the Relative Peak Areas integrate->calculate identify Identify Impurities (if using MS) calculate->identify

Caption: Workflow for purity analysis of this compound using Gas Chromatography.

Recommended GC Parameters
ParameterSuggested ConditionRationale
GC Column Non-polar or mid-polar capillary column (e.g., DB-1, HP-5, or equivalent)Provides good separation of the isomers and potential impurities based on boiling points and polarity.
Injector Temperature 200 °CEnsures complete vaporization of the sample without thermal degradation.
Oven Program Initial Temp: 40°C (hold 2 min), Ramp: 10°C/min to 150°CA temperature ramp allows for the separation of volatile impurities from the main components.
Carrier Gas Helium or HydrogenInert gases that serve as the mobile phase.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for organic compounds. MS allows for the identification of unknown impurities.[5]
Injection Volume 1 µL (split injection)A small injection volume with a split ratio prevents column overloading and ensures sharp peaks.

Troubleshooting Guides

Fractional Distillation Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Bumping/Uneven Boiling - Insufficient or old boiling chips.- Heating too rapidly.- Add fresh boiling chips before heating.- Use a magnetic stir bar for smoother boiling.- Reduce the heating rate.
Flooding of the Column - Heating rate is too high, causing excessive vapor flow.- Immediately reduce or turn off the heat to allow the liquid to drain back into the flask.- Resume heating at a much gentler rate.[7]
Poor Separation (Unstable Temperature) - Insufficient reflux.- Inefficient distillation column.- Heat loss from the column.- Increase the reflux ratio by adjusting the distillation head (if possible) or by reducing the take-off rate.- Use a more efficient packed column.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[7]
No Distillate Collection - Thermometer bulb placed too high.- Insufficient heating.- Leaks in the apparatus.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Increase the heating mantle temperature gradually.- Check all joints for proper sealing.
Gas Chromatography (GC) Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Syringe issue (not drawing up sample).- Injector problem (septum leak, clogged liner).- Detector not lit (FID) or turned on (MS).- Check the syringe for proper operation.- Replace the injector septum and clean or replace the liner.- Ensure the detector is operational according to the manufacturer's instructions.
Peak Tailing - Active sites in the injector or column.- Column contamination.- Sample overload.- Use a deactivated injector liner.- Condition the column at a high temperature.- Dilute the sample.
Split Peaks - Improper column installation.- Channeling in the column packing.- Reinstall the column, ensuring a clean, square cut at the ends.- If the problem persists, the column may need to be replaced.
Baseline Drift or Noise - Contaminated carrier gas.- Column bleed at high temperatures.- Detector contamination.- Use high-purity carrier gas with appropriate traps.- Ensure the oven temperature does not exceed the column's maximum operating temperature.- Clean the detector according to the manufacturer's instructions.
Shifting Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Changes in oven temperature profile.- Check the gas supply and regulators for consistent pressure.- Perform a leak check of the entire GC system.- Verify the oven temperature program is accurate and reproducible.

References

Troubleshooting low reaction yields in Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reaction yields in the synthesis of methoxyperfluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in this compound synthesis?

Low yields in the synthesis of this compound, often prepared via a Williamson ether synthesis-type reaction, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side Reactions: The primary competing side reaction is elimination (E2), which is favored by sterically hindered substrates and strong bases at higher temperatures.[1][2]

  • Suboptimal Reagents and Solvents: The purity of reactants, the choice of base, and the solvent can significantly impact the reaction's efficiency. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution.[1][3]

  • Steric Hindrance: The bulky perfluoroalkyl group can sterically hinder the approach of the methoxide (B1231860) nucleophile, slowing down the desired SN2 reaction.[1][4]

  • Incomplete Deprotonation: For reactions starting from methanol (B129727), incomplete deprotonation to the more nucleophilic methoxide will result in lower yields.[1]

  • Moisture: The presence of water in the reaction mixture can consume the base and protonate the methoxide, reducing its effectiveness.

Q2: How can I minimize the formation of elimination byproducts?

To favor the desired SN2 reaction over the E2 elimination side reaction, consider the following strategies:

  • Temperature Control: Lower reaction temperatures generally favor the substitution pathway over elimination.[1]

  • Choice of Base: While a strong base is necessary to deprotonate methanol, using a less sterically hindered base may slightly reduce the rate of elimination.

  • Substrate Choice: If possible, using a primary perfluorinated substrate will be less prone to elimination than a secondary one.[2]

Q3: What is the optimal type of solvent for this reaction?

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally recommended for Williamson ether synthesis and similar SN2 reactions.[1][3] These solvents effectively solvate the cation of the methoxide salt, leaving the "naked" and more reactive methoxide anion to participate in the nucleophilic attack.

Q4: How does the choice of leaving group on the perfluorobutane precursor affect the reaction?

The reactivity of the leaving group is crucial. In general, for SN2 reactions, the reactivity of halogens as leaving groups follows the order: I > Br > Cl > F.[2] Therefore, using a perfluorobutyl iodide or bromide precursor is expected to give higher yields and faster reaction rates compared to the corresponding chloride.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Action
Inactive Nucleophile Ensure complete deprotonation of methanol to methoxide by using a sufficiently strong and anhydrous base (e.g., sodium hydride). Confirm the quality and reactivity of your methoxide source if using a pre-formed salt.
Poor Leaving Group If using a perfluorobutyl chloride or fluoride, consider switching to a bromide or iodide precursor for enhanced reactivity.
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or GC.
Insufficient Reaction Time Monitor the reaction over a longer period. Some Williamson ether syntheses, especially with hindered substrates, can require extended reaction times.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Significant Formation of Byproducts
Potential Cause Recommended Action
Elimination (E2) Side Reaction Lower the reaction temperature. Consider using a milder base if feasible. Ensure you are using a primary perfluorinated substrate if possible.
Steric Hindrance If using a sterically bulky perfluorinated precursor, consider a less hindered isomer if available. The use of a phase-transfer catalyst may help to improve the reaction rate of the desired substitution.
Impure Starting Materials Purify the perfluorobutane precursor and the methoxide source before the reaction. Impurities can lead to unexpected side reactions.

Data Presentation

While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following table provides a general overview of the expected impact of key reaction parameters on yield, based on established principles of Williamson ether synthesis.

Parameter Condition Expected Impact on this compound Yield Rationale
Temperature Low to Moderate (e.g., 25-60 °C)HigherFavors SN2 over E2 elimination.[1]
High (e.g., >80 °C)LowerIncreases the rate of the E2 elimination side reaction.
Solvent Polarity Polar Aprotic (e.g., DMF, DMSO)HigherStabilizes the transition state of the SN2 reaction and enhances the nucleophilicity of the methoxide.[1][3]
Protic or NonpolarLowerProtic solvents can solvate the nucleophile, reducing its reactivity. Nonpolar solvents may not sufficiently dissolve the reactants.
Base Strength Strong (e.g., NaH)HigherEnsures complete deprotonation of methanol to the more reactive methoxide.[1]
WeakLowerIncomplete formation of the nucleophile.
Leaving Group Iodide or BromideHigherBetter leaving groups, leading to a faster and more efficient SN2 reaction.[2]
Chloride or FluorideLowerPoorer leaving groups, resulting in a slower reaction.
Phase-Transfer Catalyst Present (e.g., quaternary ammonium (B1175870) salt)HigherCan increase the reaction rate by facilitating the transfer of the methoxide to the organic phase, especially in biphasic systems.

Experimental Protocols

Synthesis of this compound from Perfluorobutyl Iodide

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Perfluorobutyl iodide

  • Anhydrous methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add anhydrous methanol to a solution of sodium hydride in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium methoxide.

  • Cool the solution back to 0 °C and add perfluorobutyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column.

  • Carefully transfer the crude this compound to the distillation flask and add a few boiling chips.

  • Heat the flask gently. Methoxy-n-perfluorobutane has a boiling point of approximately 60 °C.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis: Identify the product peaks based on their retention times and mass spectra. The two main isomers, methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether, may be separated or co-elute depending on the column and conditions.[5] Determine the purity by calculating the peak area percentage of the product(s).

Visualizations

Troubleshooting_Low_Yield Start Low Reaction Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Byproducts? Reagent_Issues Reagent/Solvent Issues? Increase_Time Increase Reaction Time & Monitor Progress Incomplete_Reaction->Increase_Time Yes Increase_Temp Gradually Increase Temperature Incomplete_Reaction->Increase_Temp No Side_Reactions->Reagent_Issues No Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes (Elimination) Check_Base Ensure Strong, Anhydrous Base Reagent_Issues->Check_Base Yes Check_Solvent Use Polar Aprotic Solvent Reagent_Issues->Check_Solvent No Optimized_Yield Optimized Yield Increase_Time->Optimized_Yield Increase_Temp->Side_Reactions Check for byproducts Increase_Temp->Optimized_Yield Lower_Temp->Optimized_Yield Check_Base->Optimized_Yield Check_Purity Purify Starting Materials Check_Solvent->Check_Purity Check Purity Check_Solvent->Optimized_Yield Check_Purity->Optimized_Yield

Caption: Troubleshooting workflow for low reaction yields.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Anhydrous Reagents (Methanol, Solvent, Perfluorobutyl Iodide) B Generate Sodium Methoxide (NaH in DMF) A->B C Nucleophilic Substitution (Add Perfluorobutyl Iodide) B->C D Reaction Monitoring (GC-MS) C->D E Aqueous Workup (Quench, Extract, Wash) D->E F Drying and Concentration E->F G Fractional Distillation F->G H Purity and Isomer Ratio Analysis (GC-MS) G->H

Caption: Experimental workflow for this compound synthesis.

References

Managing Methoxyperfluorobutane Evaporation in Open Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the evaporation of Methoxyperfluorobutane (also known as HFE-7100) in open experimental systems. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize solvent loss and ensure experimental accuracy and safety.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in open or semi-open containers.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or lower than expected product yield. Significant and variable evaporation of this compound is altering reactant concentrations.Implement stricter evaporation control measures. Use a consistent experimental setup, including the same type of container and solvent volume. Refer to the detailed experimental protocol below. Consider using a sealed or semi-sealed reaction vessel if the experiment allows.
Noticeable solvent odor in the laboratory. Inadequate ventilation or improper handling techniques leading to excessive vapor release.Always handle this compound inside a properly functioning chemical fume hood. Ensure the fume hood sash is at the appropriate height. Review your solvent transfer techniques to minimize spillage and exposure to open air.
Rapid, visible decrease in solvent level. High ambient temperature, direct heat source, or excessive airflow over the solvent surface.Relocate the experimental setup away from heat sources such as hot plates or direct sunlight.[1] Reduce the airflow over the solvent surface by adjusting the fume hood sash or using a shield. If possible, conduct the experiment at a lower temperature.
Precipitation of solute from the solution. The concentration of the solute has increased beyond its solubility limit due to solvent evaporation.Monitor the solvent level closely and replenish as needed to maintain a constant volume. Alternatively, use a container with a smaller surface area to reduce the evaporation rate. Covering the container with parafilm with a small needle puncture for pressure equalization can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that contribute to its evaporation?

A1: this compound is relatively volatile due to its low boiling point and high vapor pressure. Understanding these properties is crucial for managing its evaporation.

Physical Properties of this compound

PropertyValue
Boiling Point60 °C (140 °F)[1]
Vapor Pressure202.0 mmHg at 25 °C
Density1.52 g/mL at 25 °C[1]

Q2: How does temperature affect the evaporation rate of this compound?

A2: The evaporation rate of this compound increases significantly with temperature. This is because a higher temperature increases the vapor pressure of the solvent, leading to more molecules escaping into the vapor phase. It is recommended to work at the lowest feasible temperature for your experiment.

Q3: What is the most effective way to minimize this compound evaporation in an open beaker?

A3: The most effective method is to minimize the surface area of the solvent exposed to the air and to control the environment around the beaker. This can be achieved by:

  • Using a narrower, taller beaker instead of a wide, shallow one.

  • Covering the beaker with a watch glass or parafilm, ensuring a small opening for pressure equalization.

  • Working within a chemical fume hood with the sash lowered as much as is practical to reduce airflow over the surface.

Q4: Are there any compatible, less volatile solvents I can use as an alternative?

A4: The choice of solvent is highly dependent on the specific requirements of your experiment, such as solubility of reactants and desired reaction conditions. While this compound is chosen for its unique properties, including its inertness and ability to dissolve fluorinated compounds, you may explore other hydrofluoroethers or perfluorinated solvents with higher boiling points if your experimental parameters allow. Always verify solvent compatibility and solubility of your compounds before making a substitution.

Q5: How should I properly store this compound to prevent loss due to evaporation?

A5: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and heat sources.[1] Ensure the container cap is securely fastened to prevent vapor leakage.

Experimental Protocols

Detailed Methodology for a Standard Open-System Experiment

This protocol outlines the steps to minimize this compound evaporation during a typical laboratory procedure, such as a chemical synthesis or compound extraction, conducted in an open or semi-open vessel.

Objective: To perform a reaction or extraction in this compound while minimizing solvent loss.

Materials:

  • This compound

  • Reactants or sample for extraction

  • Tall-form beaker or Erlenmeyer flask

  • Watch glass or parafilm

  • Stir plate and stir bar (if required)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary reagents and equipment before starting the experiment to minimize the time the solvent is exposed.

    • If possible, pre-cool the this compound in an ice bath to lower its initial vapor pressure.

  • Solvent Transfer:

    • Measure the required volume of this compound in a graduated cylinder.

    • Promptly pour the solvent into the reaction vessel (tall-form beaker or Erlenmeyer flask).

    • Immediately cover the vessel with a watch glass or parafilm.

  • Running the Experiment:

    • If stirring is required, place the covered vessel on a stir plate and add a stir bar.

    • If reagents need to be added, lift the cover briefly, add the reagent, and immediately re-cover the vessel.

    • Maintain the experimental temperature as low as your protocol allows. Avoid placing the vessel near any heat sources.

  • Monitoring and Completion:

    • Visually monitor the solvent level throughout the experiment. If a significant decrease is observed, and the protocol allows, replenish with fresh this compound.

    • Upon completion, allow the vessel to cool to room temperature before transferring the contents for further processing.

  • Waste Disposal:

    • Dispose of waste this compound and any contaminated materials in a designated, sealed hazardous waste container.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_exec Execution cluster_mon Monitoring & Completion cluster_post Post-Experiment prep1 Verify Fume Hood Operation prep2 Gather All Materials prep1->prep2 prep3 Pre-cool this compound (Optional) prep2->prep3 exec1 Transfer Solvent to Vessel prep3->exec1 exec2 Immediately Cover Vessel exec1->exec2 exec3 Add Reagents and Run Experiment exec2->exec3 exec4 Maintain Low Temperature exec3->exec4 mon1 Monitor Solvent Level exec4->mon1 mon2 Replenish if Necessary mon1->mon2 mon3 Cool to Room Temperature mon2->mon3 post1 Transfer for Processing mon3->post1 post2 Dispose of Waste post1->post2

Caption: Workflow for minimizing this compound evaporation.

TroubleshootingEvaporation cluster_causes Potential Causes cluster_solutions Solutions issue High Solvent Loss Detected cause1 High Temperature? issue->cause1 cause2 High Airflow? issue->cause2 cause3 Large Surface Area? issue->cause3 sol1 Lower Temperature or Relocate cause1->sol1 Yes sol2 Reduce Airflow (Lower Sash) cause2->sol2 Yes sol3 Use Narrower Container / Cover cause3->sol3 Yes

Caption: Troubleshooting logic for excessive solvent evaporation.

References

Preventing Methoxyperfluorobutane decomposition at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxyperfluorobutane, particularly concerning its thermal decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound (also known by its trade name HFE-7100) is a hydrofluoroether (HFE) fluid used in a variety of applications, including as a solvent, heat transfer fluid, and in biomedical research.[1] Its thermal stability is crucial as decomposition at high temperatures can lead to the formation of hazardous products, such as hydrogen fluoride (B91410) and fluorocarbon organic compounds, which can be toxic and corrosive.[2] Understanding and preventing its decomposition is essential for ensuring experimental accuracy, safety, and equipment longevity.

Q2: At what temperature does this compound start to decompose?

Q3: What are the primary decomposition products of this compound?

At elevated temperatures, this compound can decompose to form toxic and corrosive products. The main decomposition products are typically hydrogen fluoride (HF) and various fluorocarbon organic compounds.[2] The specific composition of these byproducts can depend on the temperature, pressure, and presence of catalysts.

Q4: What factors can accelerate the decomposition of this compound?

Several factors can promote the thermal decomposition of this compound:

  • High Temperatures: As with most chemical compounds, higher temperatures provide the necessary energy to break chemical bonds, leading to decomposition.

  • Catalysts: The presence of certain catalysts can significantly lower the temperature at which decomposition occurs. Strong acids and Lewis acids, such as aluminum fluoride (AlF₃), are known to catalyze the decomposition of perfluoroethers.[3]

  • Incompatible Materials: Contact with certain materials at high temperatures can also accelerate decomposition. It is crucial to verify material compatibility for high-temperature applications.

Q5: Are there any chemical inhibitors or stabilizers that can prevent the decomposition of this compound at high temperatures?

Yes, various types of chemical stabilizers can be used to inhibit the thermal degradation of fluorinated compounds. While specific stabilizers for this compound are not extensively documented in publicly available literature, general classes of stabilizers that are effective for other polymers and fluids and could be investigated for this purpose include:

  • Antioxidants: These compounds inhibit oxidation, which can be a precursor to thermal degradation. Common types include hindered phenols and organophosphites.[4][5]

  • Acid Scavengers: Since acidic byproducts can catalyze further decomposition, acid scavengers can neutralize these compounds and improve stability.

  • Free Radical Scavengers: Thermal decomposition often proceeds via free radical mechanisms. Scavengers can interrupt these chain reactions. Hindered Amine Light Stabilizers (HALS), while primarily for UV protection, can also function as thermal stabilizers by scavenging free radicals.[6][7]

The effectiveness of any potential stabilizer for this compound would need to be determined experimentally.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected pressure increase in a closed system at elevated temperatures. Thermal decomposition of this compound, leading to the formation of gaseous byproducts.1. Immediately and safely reduce the system temperature. 2. Carefully vent the system in a well-ventilated fume hood. 3. Analyze the gas phase for decomposition products (e.g., HF). 4. Review the operating temperature and compare it with the known stability limits of this compound. 5. Consider the presence of potential catalysts in your system.
Corrosion or etching of experimental apparatus. Formation of corrosive decomposition products, such as hydrogen fluoride.1. Inspect all materials in contact with this compound for compatibility at the operating temperature. 2. Consider using more inert materials for construction (e.g., certain stainless steels, nickel alloys, or fluoropolymers). 3. Implement a monitoring program for the early detection of corrosion.
Inconsistent experimental results at high temperatures. Decomposition of this compound may be altering the chemical environment of your experiment.1. Verify the purity of the this compound before and after the experiment using techniques like Gas Chromatography (GC). 2. Lower the operating temperature to a range where this compound is known to be stable. 3. Investigate the use of a suitable stabilizer if high temperatures are unavoidable.
Discoloration of the this compound fluid. Formation of degradation byproducts.1. Discontinue use of the discolored fluid. 2. Analyze the fluid to identify the impurities. 3. Review storage conditions and handling procedures to prevent contamination and degradation. Recommended storage is typically between 2-8°C, away from direct sunlight and heat sources.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of pure this compound is limited in the available literature, the following table summarizes relevant information.

Parameter Value Conditions/Notes Reference
Boiling Point ~60 °Cat atmospheric pressure[8]
Long-term Stability ~1 ppm fluoride produced per yearIn a mixture with isopropyl alcohol under ambient conditions.[3]
Activation Energy of Reaction with Isopropyl Alcohol ~25 kcal/molThis high activation energy explains its stability at room temperature.[1]
Studied Temperature Range for Decomposition 26 °C to 102 °CIn the presence of isopropyl alcohol.[1][3]

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to exhibit significant thermal decomposition.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound sample

  • Inert gas supply (e.g., Nitrogen or Argon)

  • TGA sample pans (e.g., platinum, alumina)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a clean, empty TGA sample pan into the instrument and tare the balance.

  • Carefully dispense a small, accurately weighed sample of this compound (typically 5-10 mg) into the sample pan.

  • Place the sample pan back into the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere.

  • Program the TGA to heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss is first observed. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition curve (extrapolated onset) or the temperature at which a specific percentage of weight loss (e.g., 5%) has occurred.[9][10]

Protocol 2: Evaluating the Effectiveness of a Thermal Stabilizer

Objective: To assess the ability of a chemical stabilizer to increase the thermal decomposition temperature of this compound.

Materials:

  • This compound

  • Candidate thermal stabilizer

  • Thermogravimetric Analyzer (TGA) or a sealed-tube apparatus for aging studies

  • Analytical instrumentation for detecting decomposition products (e.g., Ion Chromatography for fluoride analysis, GC-MS for organic byproducts)

Procedure:

  • Prepare a series of samples of this compound containing different concentrations of the candidate stabilizer (e.g., 0.1%, 0.5%, 1.0% by weight). Include a control sample with no stabilizer.

  • Method A: TGA Analysis

    • Perform TGA on each sample following Protocol 1.

    • Compare the onset decomposition temperatures of the stabilized samples to the control sample. A significant increase in the onset temperature indicates effective stabilization.

  • Method B: Isothermal Aging Study

    • Place a known amount of each sample into a series of high-pressure, inert material tubes.

    • Seal the tubes and place them in an oven at a constant elevated temperature below the rapid decomposition temperature but where some degradation is expected over time.

    • At regular intervals, remove a tube from each concentration series and allow it to cool to room temperature.

    • Carefully open the tube in a fume hood and analyze the contents for decomposition products.

    • Quantify the concentration of key decomposition markers (e.g., fluoride ions).

    • Plot the concentration of decomposition products versus time for each stabilizer concentration. A lower rate of product formation compared to the control indicates effective stabilization.

Visualizations

Decomposition_Pathway General Decomposition Pathway of this compound MPB This compound (C₄F₉OCH₃) Decomposition Decomposition MPB->Decomposition Heat High Temperature Heat->Decomposition Catalyst Catalyst (e.g., Lewis Acids) Catalyst->Decomposition HF Hydrogen Fluoride (HF) Decomposition->HF FCO Fluorocarbon Byproducts Decomposition->FCO

Caption: General thermal decomposition pathway of this compound.

Stabilization_Workflow Experimental Workflow for Stabilizer Evaluation cluster_prep Sample Preparation cluster_testing Thermal Stress Testing cluster_analysis Data Analysis Control Control: Pure this compound TGA TGA Analysis Control->TGA Isothermal Isothermal Aging Control->Isothermal Stabilized Test Samples: This compound + Stabilizer Stabilized->TGA Stabilized->Isothermal Onset Compare Onset Decomposition Temp. TGA->Onset Products Quantify Decomposition Products Isothermal->Products Conclusion Evaluate Stabilizer Efficacy Onset->Conclusion Products->Conclusion

Caption: Workflow for evaluating the effectiveness of thermal stabilizers.

Logical_Relationship Factors Influencing this compound Stability Stability This compound Stability Temp Temperature Temp->Stability Decreases Catalysts Presence of Catalysts Catalysts->Stability Decreases Stabilizers Presence of Stabilizers Stabilizers->Stability Increases Purity Purity of Compound Purity->Stability Increases

References

Addressing immiscibility issues with Methoxyperfluorobutane in biphasic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges with Methoxyperfluorobutane (HFE-7100) in biphasic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in biphasic reactions?

A1: this compound (CH₃OC₄F₉), also known by its trade name HFE-7100, is a segregated hydrofluoroether.[1] Its highly fluorinated structure makes it immiscible with many common aqueous and organic solvents, creating a distinct "fluorous" phase.[2][3] This property is leveraged in fluorous biphasic catalysis (FBS), a technique that simplifies the separation of catalysts from products post-reaction.[3][4] The catalyst, tagged with a fluorinated chain, resides preferentially in the this compound phase, while the reactants and products are in the organic or aqueous phase. After the reaction, the phases are easily separated, allowing for straightforward product isolation and catalyst recycling.[4][5]

Q2: My reaction is slow or incomplete. Is the immiscibility of this compound the problem?

A2: Yes, high immiscibility is often the root cause of poor reaction kinetics. For a reaction to occur, reactants must come into contact at the interface between the two liquid phases (the this compound phase and the organic/aqueous phase). If the reactants have low solubility in one of the phases, or if the interfacial area is small, the reaction rate will be severely limited by mass transfer.[6]

Q3: How can I improve the interaction between the two immiscible phases?

A3: Several strategies can enhance interfacial contact and mass transfer:

  • Intensive Agitation: Vigorous stirring or mechanical agitation creates an emulsion, dramatically increasing the surface area between the two phases.[6][7]

  • Phase Transfer Catalysts (PTCs): These agents transfer a reactant from one phase to another, allowing the reaction to proceed in the bulk of the second phase.[2][8] Quaternary ammonium (B1175870) salts are common examples.[2]

  • Surfactants: Fluorinated surfactants can stabilize emulsions of organic or aqueous droplets within the this compound phase, increasing the reaction interface.[9]

  • Co-solvents: Introducing a third solvent that has partial miscibility with both the fluorous and organic/aqueous phases can help to homogenize the reaction mixture, particularly with changes in temperature.

Q4: Will changing the temperature or pressure of my reaction help with miscibility?

A4: Yes, temperature can influence miscibility. For many fluorous biphasic systems, increasing the temperature can lead to greater miscibility, potentially creating a single phase at the reaction temperature.[10] Upon cooling, the system reverts to two phases, facilitating separation. This is a core principle of thermomorphic fluorous biphasic catalysis. The effect of pressure on the miscibility of polyolefin blends has been noted to be predictable from temperature effects and PVT data, a principle that may apply to other systems.[11]

Q5: What type of catalyst is suitable for a this compound biphasic system?

A5: The catalyst must be "fluorophilic," meaning it has a strong preference for the fluorous phase. This is typically achieved by attaching long perfluoroalkyl chains (fluorous ponytails) to the catalyst's ligand structure.[3][4] This ensures the catalyst remains in the this compound phase during and after the reaction, enabling its recovery and reuse.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to immiscibility in this compound biphasic systems.

Problem: Low or No Product Yield

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// Connections start -> check_mixing; check_mixing -> increase_agitation [label="No"]; increase_agitation -> success; check_mixing -> check_ptc [label="Yes"]; check_ptc -> add_ptc [label="No"]; add_ptc -> success; check_ptc -> check_catalyst [label="Yes"]; check_catalyst -> modify_catalyst [label="No"]; modify_catalyst -> success; check_catalyst -> check_temp [label="Yes"]; check_temp -> increase_temp [label="No"]; increase_temp -> success; check_temp -> consider_cosolvent [label="Yes"]; consider_cosolvent -> success; } }

Caption: Troubleshooting flowchart for low yield in biphasic reactions.

Data & Physical Properties

The performance of a biphasic system is highly dependent on the physical properties of the solvents used.

Table 1: Physicochemical Properties of this compound (HFE-7100)

Property Value Reference(s)
Chemical Formula C₅H₃F₉O (mixture of isomers) [12][13]
Molecular Weight 250.06 g/mol [13]
Boiling Point 60 °C [13]
Melting Point -135 °C [13]
Density (at 25 °C) 1.52 g/mL [14]
Appearance Clear, colorless liquid [12]
Flammability Non-flammable [2][12]

| Surface Tension | Low |[12][13] |

Table 2: Comparison of Strategies to Overcome Immiscibility

Strategy Principle Advantages Disadvantages Best For
Vigorous Agitation Increases interfacial area by creating an emulsion. Simple to implement; no additional reagents. Energy-intensive; may not be sufficient for very slow reactions; emulsion can be difficult to break. Reactions where reactants have some minimal cross-solubility.
Phase Transfer Catalysis (PTC) A catalyst shuttles a reactant across the phase boundary. Highly effective; can dramatically increase reaction rates. Requires a specific catalyst for the reaction; catalyst may need to be separated from the product. Reactions involving an ionic reactant in an aqueous phase and an organic substrate in the fluorous phase.
Co-solvents A third solvent increases mutual solubility of the two phases. Can create a single phase at reaction temperature. Complicates solvent removal and recycling; may alter catalyst solubility. Systems where thermomorphic behavior is desired.

| Fluorous Surfactants | Stabilize microemulsions, creating a large, stable interfacial area. | Creates a very high interfacial area for mass transfer. | Requires synthesis of specialized surfactants; can complicate product purification. | Applications requiring stable emulsions, such as in microfluidics or polymerization. |

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Biphasic Reaction Using a Phase Transfer Catalyst

This protocol outlines a general method for running a biphasic reaction where an aqueous nucleophile reacts with an organic substrate dissolved in this compound.

Methodology:

  • Reagent Preparation:

    • Prepare the organic phase: Dissolve the substrate and the fluorous-tagged primary catalyst in this compound.

    • Prepare the aqueous phase: Dissolve the nucleophile (e.g., a sodium salt) and the phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in water.[2]

  • Reaction Setup:

    • Charge a reaction vessel equipped with an overhead stirrer and a condenser with the organic phase.

    • Begin vigorous stirring to create a vortex.

    • Add the aqueous phase to the stirring organic phase. An emulsion should form.

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature.

    • Monitor the reaction progress by periodically taking samples. Stop agitation, allow the phases to separate briefly, and sample from the organic phase for analysis (e.g., by GC or HPLC).

  • Workup and Catalyst Recovery:

    • Upon completion, cool the reaction mixture to room temperature and stop stirring.

    • Transfer the mixture to a separatory funnel and allow the layers to fully separate. The denser this compound phase will be the bottom layer.

    • Drain the lower fluorous phase containing the primary catalyst. This phase can be washed and reused for subsequent reactions.

    • Process the upper organic/aqueous phase to isolate the product.

// Nodes for transfer QNu_transfer [label="Ion Pair Transfer", shape=plaintext, fontcolor="#202124"]; QX_return [label="PTC Return", shape=plaintext, fontcolor="#202124"];

// Edges Nu_aq -> QX [label="+", style=invis]; QX -> QNu_f [label="Phase Transfer", color="#34A853", arrowhead=normal, dir=forward]; QNu_f -> Substrate_f [label="Reaction", color="#EA4335"]; Substrate_f -> Product_f [label="Forms", color="#4285F4", style=dashed]; QNu_f -> QX [label="Regenerates", color="#34A853", arrowhead=normal, dir=back, constraint=false];

// Invisible edges for layout {rank=same; Nu_aq; QX;} {rank=same; QNu_f; Substrate_f;} } }

Caption: Mechanism of Phase Transfer Catalysis (PTC) in a biphasic system.
Protocol 2: Experimental Workflow for Optimizing a Fluorous Biphasic Reaction

This workflow illustrates the logical steps a researcher would take to set up and optimize a reaction using this compound.

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// Connections start -> select_solvent; select_solvent -> setup; setup -> run_initial; run_initial -> analyze; analyze -> finish [label="Acceptable"]; analyze -> optimize [label="Unacceptable"]; optimize -> add_ptc; optimize -> inc_temp; optimize -> inc_agitation; add_ptc -> run_initial [label="Re-run"]; inc_temp -> run_initial [label="Re-run"]; inc_agitation -> run_initial [label="Re-run"]; } }

Caption: Logical workflow for developing a biphasic reaction protocol.

References

Long-term stability of Methoxyperfluorobutane in stored chemical libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of methoxyperfluorobutane in stored chemical libraries. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your stored compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound in a chemical library?

This compound is a highly stable compound under ambient conditions, exhibiting high thermal stability and resistance to degradation.[1] When stored under recommended conditions (see Q2), it is expected to have a long shelf-life. A study on a mixture containing this compound demonstrated minimal degradation, with fluoride (B91410) production at a rate of approximately 1 ppm/year under ambient conditions.[1] However, for compounds dissolved in solvents like DMSO for library storage, periodic quality control is recommended.

Q2: What are the optimal storage conditions for chemical libraries containing this compound?

To ensure the long-term stability of this compound and the compounds dissolved in it, the following storage conditions are recommended:

  • Temperature: For long-term storage, a temperature range of -20°C to 4°C is advisable. While this compound itself is stable at room temperature, lower temperatures are beneficial for the vast majority of library compounds.[2]

  • Atmosphere: To prevent potential oxidation of library compounds, storage in an inert atmosphere, such as nitrogen or argon, is best practice.[2]

  • Moisture: this compound is not readily hydrolyzed. However, to protect other compounds in the library from hydrolysis, a dry environment with low humidity is crucial. The use of desiccants is recommended.[2]

  • Light: To prevent photodegradation of sensitive library compounds, storage in amber vials or other opaque containers in the dark is recommended.[2]

Q3: I observe precipitation in my frozen DMSO stock of a compound in this compound. What should I do?

Precipitation upon freezing is a common issue with DMSO stocks. This is often due to the compound's solubility limit being exceeded at lower temperatures.

  • Action: Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Before use, visually inspect the solution to ensure complete dissolution. If precipitation persists at room temperature, this may indicate a stability issue with the library compound itself, and further analysis is recommended.

Q4: How can I check for the degradation of this compound in my library?

Degradation of this compound is unlikely under proper storage. However, if degradation is suspected, it would likely manifest as the formation of fluoride ions or other small molecule impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used to assess the purity of the solvent and detect any non-volatile impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique for analyzing volatile impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of the library compound.Verify the purity of the compound stock using an appropriate analytical method (e.g., LC-MS, NMR).
Contamination of the stock solution.Use fresh, high-purity solvent to prepare a new stock solution from a solid sample if available.
Change in color of the solution Oxidation or degradation of the library compound.Discard the stock and prepare a fresh one. Store under an inert atmosphere.
Cloudiness or particulate matter Precipitation of the library compound.Warm the solution to room temperature and vortex. If the issue persists, consider the compound's solubility.
Microbial growth (unlikely in high-concentration DMSO).Ensure proper sterile handling techniques during sample preparation.

Quantitative Data Summary

The following tables present representative data from a simulated long-term stability study of this compound stored under various conditions.

Table 1: Stability of Neat this compound

Storage ConditionTime (Months)Purity (%)Fluoride (ppm)Appearance
4°C, Dark 099.9<1Clear, colorless
1299.91.1Clear, colorless
2499.82.0Clear, colorless
25°C, Ambient Light 099.9<1Clear, colorless
1299.81.5Clear, colorless
2499.72.8Clear, colorless
40°C, Ambient Light 099.9<1Clear, colorless
1299.54.2Clear, colorless
2499.27.5Clear, colorless

Table 2: Stability of a Representative Library Compound in this compound/DMSO (1:1)

Storage ConditionTime (Months)Compound Purity (%)Degradant 1 (%)Degradant 2 (%)
-20°C, Dark 099.50.1<0.1
1299.40.20.1
2499.20.30.2
4°C, Dark 099.50.1<0.1
1298.80.60.3
2497.51.50.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.[5][6]

  • Preparation: Prepare solutions of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH. Incubate at 60°C for 8 hours.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store a neat sample of this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.

  • Analysis: Analyze all stressed samples and a control sample by a stability-indicating method such as GC-MS or LC-MS to identify and quantify any degradation products.

Protocol 2: Long-Term Stability Testing of a Chemical Library in this compound/DMSO

This protocol outlines a typical long-term stability study.

  • Sample Preparation: Prepare solutions of the library compounds in a this compound/DMSO co-solvent at the desired concentration (e.g., 10 mM). Aliquot into appropriate storage vials.

  • Storage: Store the samples under the desired long-term conditions (e.g., -20°C, 4°C, and 25°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 12, and 24 months).

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated HPLC method. Key parameters to assess include:

    • Assay of the parent compound.

    • Quantification of known and unknown impurities.

    • Visual inspection for color change and precipitation.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) results to determine the rate of degradation and establish a re-test date or shelf-life.

Visualizations

Potential Degradation Pathway of this compound

While highly stable, a hypothetical degradation pathway for this compound under harsh oxidative conditions could involve the oxidation of the methoxy (B1213986) group.

G This compound This compound (C5H3F9O) intermediate Unstable Hemiacetal-like Intermediate This compound->intermediate Oxidation oxidizing_agent Strong Oxidizing Agent (e.g., ·OH radical) oxidizing_agent->intermediate formate Perfluorobutyl formate intermediate->formate Rearrangement hf Hydrogen Fluoride (HF) formate->hf Further Degradation co2 Carbon Dioxide (CO2) formate->co2 Further Degradation perfluorobutanol Perfluorobutanol formate->perfluorobutanol Hydrolysis

Caption: Hypothetical oxidative degradation of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a long-term stability study of a chemical library.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Library Solutions in this compound/DMSO aliquot Aliquot Samples prep->aliquot storage_conditions Store at Different Conditions (-20°C, 4°C, 25°C) aliquot->storage_conditions time_points Pull Samples at Time Points (0, 3, 6, 12, 24 mo) storage_conditions->time_points analytical_testing Perform Analytical Testing (HPLC, LC-MS) time_points->analytical_testing data_analysis Analyze Data (Purity, Degradants) analytical_testing->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a long-term chemical library stability study.

References

Technical Support Center: Methoxyperfluorobutane Isomers in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing methoxyperfluorobutane isomers as solvents in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during chemical reactions where this compound is used as a solvent.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Inert Nature of Solvent: this compound is chemically very stable and has low polarity, which may not sufficiently stabilize charged intermediates or transition states required for your reaction.[1]- Increase Reaction Temperature: If the reactants are thermally stable, increasing the temperature can provide the necessary activation energy. - Co-solvent Addition: Introduce a small amount of a polar aprotic co-solvent (e.g., THF, acetonitrile) to increase the overall polarity of the reaction medium. - Phase-Transfer Catalyst: If working with ionic reagents, a phase-transfer catalyst can help shuttle the reagents into the less polar medium.
Poor Solubility of Reagents: One or more of your reactants may have limited solubility in this compound.- Confirm Solubility: Before running the reaction, test the solubility of each reactant in this compound at the intended reaction temperature. - Use a Co-solvent: As above, a co-solvent can improve the solubility of polar reactants.
Inconsistent Reaction Rates or Yields Variability in Solvent Grade: The presence of impurities, particularly water, can significantly affect many sensitive reactions.- Use Anhydrous Grade Solvent: Ensure you are using a high-purity, anhydrous grade of this compound. - Proper Solvent Handling: Use proper techniques for handling anhydrous solvents to prevent contamination from atmospheric moisture.
Isomer Composition: While the n-butyl and isobutyl isomers of this compound have very similar properties, slight variations in the isomer ratio between different batches could theoretically lead to minor differences in reaction outcomes, although this is unlikely to be a primary cause of significant inconsistency.- Consistent Supplier and Lot: For a series of experiments, use this compound from the same supplier and, if possible, the same lot to minimize any potential variability.
Formation of Unexpected Byproducts Reaction with Solvent at High Temperatures: Although highly stable, at very high temperatures or in the presence of strong reagents, the ether linkage in this compound could potentially undergo cleavage.- Lower Reaction Temperature: If possible, explore alternative conditions that allow the reaction to proceed at a lower temperature. - Screen for Solvent Compatibility: Before scaling up, run a small-scale reaction and analyze for any byproducts that may have incorporated fragments of the solvent molecule.
Incomplete Dissolution of Reagents: If a reagent is not fully dissolved, localized high concentrations could lead to side reactions.- Ensure Homogeneity: Use efficient stirring and visually confirm that all reagents are dissolved before proceeding with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound is a hydrofluoroether (HFE) with the chemical formula C₅H₃F₉O. It is commonly sold under the trade name HFE-7100, which is a mixture of two isomers: methyl nonafluorobutyl ether (n-C₄F₉OCH₃) and methyl nonafluoroisobutyl ether (i-C₄F₉OCH₃).[2][3] The typical composition of this mixture is approximately 40% of the n-butyl isomer and 60% of the isobutyl isomer.[2]

Q2: How do the different isomers of this compound affect reaction kinetics?

A2: The n-butyl and isobutyl isomers of this compound are reported to have essentially identical physical and chemical properties.[3] Therefore, for most applications, the specific isomer ratio is not expected to have a significant impact on reaction kinetics. The choice of this compound as a solvent, rather than the specific isomer, is the more critical factor influencing the reaction.

Q3: What are the key properties of this compound to consider when planning an experiment?

A3: Key properties include its low polarity, low surface tension, high density, and chemical inertness.[1][4] It is also non-flammable and has a boiling point of approximately 61°C.[5] Its low polarity means it is a poor solvent for highly polar or ionic compounds but can be suitable for reactions involving nonpolar species or as a phase in biphasic systems.

Q4: Can I use this compound for reactions that are sensitive to water?

A4: Yes, but it is crucial to use an anhydrous grade of the solvent and employ proper techniques for handling air- and moisture-sensitive reactions. Like any solvent, it can contain trace amounts of water which can be detrimental to certain reactions.

Q5: Are there any known incompatibilities of this compound with common reagents?

A5: this compound is generally considered to be chemically inert and compatible with most materials.[4] However, it is always good practice to check for specific incompatibilities with highly reactive reagents, such as strong bases or reducing agents, especially at elevated temperatures.

Data Presentation

Table 1: Physicochemical Properties of this compound (HFE-7100 Mixture)

PropertyValue
Chemical Formula C₅H₃F₉O
Molecular Weight 250.06 g/mol
Boiling Point 61 °C
Melting Point -135 °C
Density (at 25°C) 1.52 g/mL
Kinematic Viscosity (at 25°C) 0.38 cSt
Vapor Pressure (at 25°C) 202 mmHg
Solubility in Water 12 ppm

Data sourced from references[2][5][6]

Table 2: Comparison of this compound Isomers

While specific, independently verified data for the individual isomers is scarce, they are reported to have nearly identical properties.

PropertyMethyl Nonafluorobutyl Ether (n-isomer)Methyl Nonafluoroisobutyl Ether (iso-isomer)
CAS Number 163702-07-6163702-08-7
Reported Properties Reported to be essentially identical to the iso-isomer.[3]Reported to be essentially identical to the n-isomer.[3]

Experimental Protocols

Protocol: Determining the Effect of this compound on Reaction Kinetics

This protocol provides a general framework for quantifying the effect of this compound as a solvent on the rate of a chemical reaction compared to other solvents.

Objective: To determine the rate constant of a reaction in this compound and compare it to the rate constant in a reference solvent.

Materials:

  • Reactants for the chosen chemical reaction

  • This compound (anhydrous grade)

  • Reference solvent(s) (e.g., THF, acetonitrile, toluene)

  • Internal standard (a non-reactive compound for analytical monitoring)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., GC, HPLC, NMR)

Procedure:

  • Reaction Setup:

    • In a clean, dry, and thermostatted reaction vessel, dissolve known concentrations of the reactants and the internal standard in this compound.

    • Ensure the temperature of the solution is stable at the desired reaction temperature before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (e.g., by adding the final reactant or catalyst).

    • At timed intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot immediately (if necessary) to stop further conversion.

    • Analyze the aliquots using the chosen analytical method to determine the concentration of reactants and/or products relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • From this data, determine the order of the reaction and calculate the rate constant (k) in this compound.

  • Comparative Study:

    • Repeat steps 1-3 using the reference solvent(s) under the identical conditions (temperature, concentrations).

    • Compare the rate constants obtained in this compound with those from the reference solvents to quantify the solvent effect.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Reactants & Internal Standard C Prepare Stock Solutions A->C B Choose Solvents: This compound & Reference B->C D Set up Thermostatted Reactor C->D E Initiate Reaction D->E F Withdraw & Quench Aliquots at Timed Intervals E->F G Analyze Aliquots (GC, HPLC, NMR) F->G H Plot Concentration vs. Time G->H I Calculate Rate Constants (k) H->I J Compare k values I->J

Caption: Workflow for determining solvent effects on reaction kinetics.

Troubleshooting_Logic Start Reaction Issue Encountered Q1 Is Conversion Low/Slow? Start->Q1 A1 Increase Temperature Add Co-solvent Check Reagent Solubility Q1->A1 Yes Q2 Are Results Inconsistent? Q1->Q2 No End Problem Resolved A1->End A2 Use Anhydrous Solvent Ensure Consistent Lot Q2->A2 Yes Q3 Unexpected Byproducts? Q2->Q3 No A2->End A3 Lower Temperature Check for Side Reactions Ensure Full Dissolution Q3->A3 Yes Q3->End No A3->End

Caption: A logical flowchart for troubleshooting common reaction issues.

References

Validation & Comparative

A Comparative Analysis of Methoxyperfluorobutane and Perfluorohexane as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can profoundly impact reaction efficiency, product purity, and the performance of drug delivery systems. Among the diverse array of available solvents, fluorinated compounds have carved a niche for themselves due to their unique physicochemical properties. This guide presents a detailed comparative analysis of two such solvents: Methoxyperfluorobutane (a hydrofluoroether, HFE) and Perfluorohexane (a perfluorocarbon, PFC), providing researchers, scientists, and drug development professionals with the objective data needed to make informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental properties of a solvent is paramount to its effective application. This compound, commercially known as HFE-7100, is a mixture of isomers, predominantly methyl nonafluoroisobutyl ether and methyl nonafluorobutyl ether.[1] Perfluorohexane is a fully fluorinated straight-chain alkane.[2] The table below summarizes their key physicochemical properties.

PropertyThis compound (HFE-7100)Perfluorohexane
Molecular Formula C5H3F9OC6F14
Molecular Weight ( g/mol ) 250.06[3][4][5][6]338.04[7]
Boiling Point (°C) ~60-67[8][9]56.7 - 57.2[7][10]
Melting Point (°C) -135[3][9]-86.1 to -82.25[7][11]
Density (g/mL at 25°C) ~1.52[9]~1.67[12]
Solubility in Water Immiscible[8]0.0000098 g/100g (25°C)[11]
Solubility in Organic Solvents Soluble[8]Soluble in ethyl ether, benzene, chloroform[7][11]
Key Features Low surface tension, high thermal stability, non-flammable, low toxicity.[3][8]Chemically stable, nonflammable, physiologically inert, high gas solubility.[7][10][13]

Performance in Key Applications

Both this compound and Perfluorohexane have found utility in various stages of research and drug development, from chemical synthesis to the formulation of advanced drug delivery systems.

As Reaction Solvents:

This compound is noted for its utility in specialized chemical syntheses. Its inertness and unique solubility profile make it an effective solvent for reactions involving sensitive reagents.[14] For instance, it is used in the synthesis of aryl fluoride (B91410) derivatives via electrophilic fluorination of Grignard reagents, where it can dissolve the organometallic reagents while remaining inert to highly reactive fluorinating agents, leading to high yields and selectivity.[1]

Perfluorohexane also serves as an inert reaction medium, particularly for processes like bromination reactions, where it can be a non-toxic alternative to solvents like carbon tetrachloride.[13] Its high density allows for easy separation in biphasic systems, a technique used in "fluorous-phase chemistry" to separate fluorous-tagged compounds.[12]

In Drug Delivery and Biomedical Applications:

Both solvents are prominent in the development of nanoemulsions for drug delivery and as oxygen carriers. Perfluorocarbons, including perfluorohexane, are known for their high capacity to dissolve respiratory gases.[12][13] This property is leveraged in creating nanoemulsions that can deliver oxygen to hypoxic tissues, such as tumors, potentially enhancing the efficacy of therapies like sonodynamic therapy and immunotherapy.[11][14]

This compound is also investigated for drug delivery systems due to its low viscosity and high solubility for a range of pharmaceuticals.[8] Studies have shown its potential in formulating injectable solutions and its compatibility with mammalian cells, making it a candidate for applications in tissue engineering.[8]

Experimental Protocols

To provide a practical context, a detailed methodology for the preparation of a perfluorocarbon-based nanoemulsion, a common application for both solvents, is outlined below. This protocol is a representative synthesis based on methodologies described in the literature.

Experimental Protocol: Preparation of a Perfluorocarbon Nanoemulsion

1. Materials:

  • Perfluorocarbon (Perfluorohexane or this compound)

  • Surfactant (e.g., Pluronic F-68)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Active Pharmaceutical Ingredient (API) or fluorescent tag (optional, for drug loading/visualization)

  • High-pressure homogenizer or probe sonicator

2. Procedure:

  • Surfactant Solution Preparation: Prepare a 2-5% (w/v) solution of the surfactant in the desired aqueous buffer. Ensure complete dissolution, which may be aided by gentle heating or bath sonication.
  • Premixing: In a sterile container, combine the perfluorocarbon solvent (e.g., 10-20% v/v) with the surfactant solution. If an API is to be encapsulated, it can be dissolved in the perfluorocarbon phase (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs) at this stage.
  • Emulsification:
  • High-Pressure Homogenization: Process the premix through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 10,000-20,000 psi) until a stable, translucent nanoemulsion is formed.
  • Probe Sonication: Alternatively, emulsify the premix using a probe sonicator. The sonication should be performed in an ice bath to prevent overheating, using pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes, or until the desired droplet size is achieved.
  • Characterization:
  • Droplet Size and Polydispersity Index (PDI): Measure the average droplet size and PDI of the nanoemulsion using dynamic light scattering (DLS).
  • Zeta Potential: Determine the surface charge of the nanoemulsion droplets using a zeta potential analyzer.
  • Morphology: Visualize the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) after appropriate sample preparation.
  • Drug Loading and Encapsulation Efficiency: If an API was incorporated, quantify the amount of drug in the nanoemulsion using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to determine the loading content and encapsulation efficiency.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization of experimental designs and the biological implications of these solvents, the following diagrams, generated using the DOT language, illustrate a typical workflow for nanoemulsion preparation and a simplified signaling pathway affected by enhanced oxygen delivery.

Nanoemulsion_Preparation_Workflow cluster_preparation Preparation A Surfactant Solution C Premixing A->C B Perfluorocarbon (this compound or Perfluorohexane) B->C D Homogenization/ Sonication C->D E DLS (Size & PDI) D->E Analysis F Zeta Potential D->F Analysis G TEM/SEM (Morphology) D->G Analysis H HPLC/UV-Vis (Drug Loading) D->H Analysis I Stable Nanoemulsion

Caption: Workflow for nanoemulsion preparation and characterization.

Oxygen_Delivery_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PFC_emulsion Perfluorocarbon Nanoemulsion (Oxygen Carrier) Normal_O2 Normoxia PFC_emulsion->Normal_O2 Increased O2 Hypoxia Hypoxic Condition HIF1a HIF-1α Stabilization Hypoxia->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Metabolism Altered Metabolism HIF1a->Metabolism Apoptosis Reduced Apoptosis HIF1a->Apoptosis HIF1a_deg HIF-1α Degradation Normal_O2->HIF1a_deg

Caption: Simplified signaling pathway influenced by enhanced oxygen delivery.

Conclusion

Both this compound and Perfluorohexane offer a unique set of properties that make them valuable tools in the arsenal (B13267) of researchers and drug development professionals. This compound, with its ether linkage, demonstrates good solvency for a range of organic compounds, making it a suitable medium for certain chemical syntheses. Perfluorohexane, as a classic perfluorocarbon, excels in applications requiring high gas solubility and extreme inertness, such as in oxygen delivery systems.

The choice between these two solvents will ultimately depend on the specific requirements of the application. For synthetic chemistry where solvency of organic reagents is key, this compound may be the preferred choice. For biomedical applications focused on gas transport, such as oxygenating hypoxic tumors, Perfluorohexane-based systems have a strong precedent. This guide provides the foundational data and a starting point for researchers to select the optimal fluorinated solvent for their specific needs, thereby accelerating discovery and innovation.

References

Methoxyperfluorobutane: A Comparative Performance Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the experimental applications and performance of Methoxyperfluorobutane compared to common alternatives.

This compound, a hydrofluoroether (HFE) often known by its commercial name HFE-7100, has carved a niche in various scientific and industrial applications due to its unique physicochemical properties.[1] This guide provides an objective comparison of this compound's performance against other common solvents in key experimental areas, supported by available data and detailed methodologies.

Physicochemical Properties at a Glance

A summary of key physical and chemical properties of this compound is presented below, offering a foundational understanding of its behavior as a solvent and heat transfer fluid.

PropertyValue
Molecular FormulaC5H3F9O
Molecular Weight250.06 g/mol [2]
Boiling Point60 °C
Melting Point-135 °C
Density1.52 g/mL at 25 °C
Refractive Indexn20/D 1.3
FlammabilityNon-flammable[3]

Performance in Drug Delivery and Formulation

This compound has shown promise as a solvent and carrier in drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs). Its low viscosity and high solubility for certain pharmaceuticals make it a candidate for developing injectable solutions.[1] One of the key advantages highlighted in research is its ability to encapsulate drug compounds without causing significant degradation, thus maintaining the therapeutic agent's stability and activity.[1]

Comparative Solubility of Active Pharmaceutical Ingredients (APIs)

While direct comparative studies providing solubility data of various drugs in this compound versus other common solvents are limited, we can infer its potential by examining its properties and comparing them with widely used solvents. The following table provides a general comparison.

SolventKey AdvantagesKey Disadvantages
This compound Good solubility for some hydrophobic drugs, low toxicity, non-flammable.[1][3]Limited data on a wide range of APIs, potential for environmental concerns as a fluorinated compound.
Ethanol Widely available, well-characterized, good solubility for a range of APIs.Flammable, can cause skin dehydration in topical applications.[4]
Acetone Strong solubilizing power for many organic compounds.Highly flammable, potential for toxicity.
Toluene Excellent solvent for nonpolar compounds.Toxic, flammable, environmental pollutant.
Experimental Protocol: Determination of API Solubility

A standardized method to determine the solubility of an API in this compound or any alternative solvent is crucial for comparative analysis. The following protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of a specific API in this compound and a comparator solvent (e.g., Ethanol).

Materials:

  • API powder

  • This compound (reagent grade)

  • Ethanol (reagent grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to separate vials containing a known volume of this compound and the comparator solvent.

    • Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After stirring, allow the solutions to stand undisturbed to let excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved particles.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the API in a suitable solvent (in which the API is freely soluble) at known concentrations.

    • Inject the filtered samples and the standard solutions into the HPLC system.

    • Quantify the concentration of the API in the saturated solutions by comparing the peak areas with the calibration curve generated from the standard solutions.[5]

G Workflow for Determining API Solubility A Prepare Saturated Solution (Excess API in Solvent) B Equilibrate (Stir at constant temperature) A->B C Sample and Filter Supernatant B->C E HPLC Analysis C->E D Prepare Standard Solutions D->E F Quantify Concentration (Compare to Standards) E->F

API Solubility Determination Workflow

Performance in Organic Synthesis

This compound's inertness and ability to dissolve organometallic reagents make it a useful solvent in specific organic reactions, such as the synthesis of aryl fluoride (B91410) derivatives.[6] A notable application is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.

Comparative Performance in a Suzuki-Miyaura Coupling Reaction

While some studies suggest that the choice of solvent may not dramatically affect the outcome of Suzuki-Miyaura reactions, it can influence reaction rates and catalyst stability.[7][8] Below is a hypothetical comparison of this compound with a traditional solvent, Toluene, for a generic Suzuki-Miyaura coupling.

SolventReaction Time (hours)Yield (%)Catalyst Stability
This compound 1288Good
Toluene 892Moderate
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the performance of this compound and Toluene as solvents in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add the chosen solvent (either this compound or Toluene).

  • Reaction Execution:

    • Heat the reaction mixture to a specific temperature (e.g., 80 °C) and stir for a set period.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable technique like TLC or GC-MS.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous workup to remove the base and other inorganic byproducts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Analysis and Yield Calculation:

    • Purify the crude product using techniques like column chromatography.

    • Characterize the purified product to confirm its identity and purity (e.g., using NMR and MS).

    • Calculate the reaction yield.

G Suzuki-Miyaura Reaction Workflow A Combine Reactants, Catalyst, and Base (Inert Atmosphere) B Add Solvent (this compound or Toluene) A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress C->D E Aqueous Workup and Extraction D->E F Purification and Characterization E->F G Calculate Yield F->G

Suzuki-Miyaura Reaction Workflow

Performance as a Heat Transfer Fluid

With its high dielectric strength, non-flammable nature, and favorable thermal properties, this compound is utilized as a heat transfer fluid, especially for immersion cooling of electronic components.[6][9] Its low viscosity contributes to high heat transfer coefficients and requires low pumping power.[9]

Comparative Heat Transfer Properties

A direct comparison with other fluorinated coolants highlights its performance characteristics.

PropertyThis compound (HFE-7100)Perfluorohexane (FC-72)
Boiling Point (°C)6056
Liquid Density ( kg/m ³)15201680
Kinematic Viscosity (cSt at 25°C)0.40.4
Specific Heat (kJ/kg·K)1.11.1
Thermal Conductivity (W/m·K)0.0690.057
Latent Heat of Vaporization (kJ/kg)11188
Experimental Protocol: Measuring Convective Heat Transfer Coefficient

Objective: To determine and compare the convective heat transfer coefficient of this compound with a reference fluid.

Apparatus:

  • A heated test section (e.g., a heated plate or tube).

  • A flow loop to circulate the fluid.

  • Temperature sensors (thermocouples or RTDs) to measure the surface temperature of the test section and the bulk fluid temperature.

  • A power supply to provide a known heat flux to the test section.

  • A flow meter to measure the fluid flow rate.

Procedure:

  • System Setup and Calibration:

    • Assemble the flow loop and ensure it is leak-proof.

    • Calibrate all temperature sensors and the flow meter.

  • Data Acquisition:

    • Circulate the test fluid (this compound or the reference fluid) through the loop at a constant flow rate.

    • Apply a known and constant heat flux to the test section.

    • Allow the system to reach a steady state, where temperatures are no longer changing with time.

    • Record the surface temperature of the heated section at multiple points and the bulk fluid temperature at the inlet and outlet of the test section.

  • Calculation:

    • Calculate the average surface temperature (Ts) and the average bulk fluid temperature (Tb).

    • The convective heat transfer coefficient (h) can then be calculated using Newton's law of cooling: h = q'' / (Ts - Tb) where q'' is the applied heat flux (Power / Area).

G Heat Transfer Coefficient Measurement cluster_0 Experimental Setup cluster_1 Procedure A Heated Test Section B Flow Loop with Pump C Temperature Sensors D Power Supply E Flow Meter F Circulate Fluid at Constant Flow Rate G Apply Constant Heat Flux F->G H Reach Steady State G->H I Record Temperatures (Surface and Bulk Fluid) H->I J Calculate Convective Heat Transfer Coefficient (h) I->J G Cleaning Performance Evaluation Workflow A Prepare and Contaminate Substrate Coupons B Standardized Cleaning Process (with test solvents) A->B C Dry Cleaned Coupons B->C D Quantify Residual Contamination (e.g., Gravimetric Analysis) C->D E Calculate Cleaning Efficacy (%) D->E

References

A Comparative Analysis of Heat Transfer Fluids: Methoxyperfluorobutane vs. Aqueous and Glycol-Based Coolants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining precise temperature control is paramount. The efficiency of the heat transfer fluid used in cooling and heating systems is a critical factor in achieving this control. This guide provides an objective comparison of the heat transfer efficiency of Methoxyperfluorobutane (commercially known as Novec™ 7100) against traditional coolants like deionized water and ethylene (B1197577) glycol solutions. The information presented is supported by thermophysical property data and a detailed experimental protocol for direct comparison.

This compound is a non-flammable, dielectric fluid with a low global warming potential, making it an attractive alternative to traditional coolants in various applications, including laboratory equipment and pharmaceutical manufacturing.[1][2] However, its heat transfer performance relative to established coolants like water and ethylene glycol solutions requires careful consideration.

Quantitative Data Comparison

The following tables summarize the key thermophysical properties of this compound, deionized water, and a 50/50 ethylene glycol/water mixture at a standard temperature of 25°C. These properties are crucial in determining the heat transfer efficiency of a fluid.

Table 1: Thermophysical Properties of Coolants at 25°C

PropertyThis compound (Novec™ 7100)Deionized Water50/50 Ethylene Glycol/Water
Thermal Conductivity (W/m·K) 0.069[3]0.606~0.450
Specific Heat Capacity (kJ/kg·K) 1.183[4]4.184[5]~3.300
Density ( kg/m ³) 1520[4]997~1070
Kinematic Viscosity (cSt) 0.38[4]0.89~2.5
Boiling Point (°C) 61[3]100~106
Freezing Point (°C) -135[4]0~-37

Table 2: Calculated Heat Transfer Parameters (Illustrative)

This table presents illustrative calculations of the heat transfer coefficient. The actual values are highly dependent on the specific experimental setup and flow conditions as outlined in the experimental protocol below.

ParameterThis compound (Novec™ 7100)Deionized Water50/50 Ethylene Glycol/Water
Prandtl Number (Pr) ~7.6~6.2~23
Illustrative Heat Transfer Coefficient (W/m²·K) LowerHighestIntermediate

Note: The illustrative heat transfer coefficient is a qualitative representation. Deionized water generally exhibits the highest heat transfer coefficient due to its excellent thermal conductivity and specific heat.[6] this compound's lower thermal conductivity and specific heat result in a lower heat transfer coefficient compared to water.[7] The addition of ethylene glycol to water increases viscosity and reduces specific heat, leading to a lower heat transfer coefficient than pure water.[8]

Experimental Protocol: Measuring Convective Heat Transfer Coefficient

To obtain a direct and accurate comparison of the heat transfer efficiency of these coolants, a standardized experimental setup and protocol are essential. The following methodology outlines a common approach for determining the single-phase convective heat transfer coefficient in a controlled laboratory setting.

Objective: To experimentally determine and compare the single-phase convective heat transfer coefficient of this compound, deionized water, and a 50/50 ethylene glycol/water solution under identical flow and thermal conditions.

Apparatus:

  • Closed-loop fluid circulation system: Comprising a pump, a flow meter, a reservoir, and interconnecting tubing. All wetted parts should be compatible with all three test fluids.

  • Test Section: A heated tube or channel of known dimensions (e.g., a stainless steel tube with a specific inner diameter and length). The test section should be instrumented with multiple thermocouples to measure the surface temperature at various points along its length.

  • Heater: A cartridge heater or a resistive heating element capable of providing a uniform and measurable heat flux to the test section.

  • Data Acquisition System: To record temperatures from the thermocouples and the flow rate from the flow meter.

  • Pre-heater/Chiller: To control the inlet temperature of the coolant.

Procedure:

  • Fluid Preparation: Fill the circulation system with the first test fluid (e.g., deionized water).

  • System Purging: Circulate the fluid through the system to remove any air bubbles.

  • Inlet Temperature Control: Use the pre-heater/chiller to bring the fluid to the desired inlet temperature and maintain it throughout the experiment.

  • Flow Rate Adjustment: Set the pump to achieve a specific, constant flow rate, measured by the flow meter.

  • Heating: Apply a known and constant power to the heater of the test section.

  • Data Logging: Once the system reaches a steady state (i.e., temperatures are no longer changing significantly over time), record the following data:

    • Inlet and outlet fluid temperatures.

    • Surface temperatures at multiple locations along the test section.

    • Flow rate of the fluid.

    • Power supplied to the heater.

  • Calculations:

    • Calculate the heat absorbed by the fluid using the mass flow rate, specific heat capacity, and the temperature difference between the inlet and outlet.

    • Determine the average surface temperature of the test section from the thermocouple readings.

    • Calculate the heat transfer coefficient (h) using Newton's law of cooling: h = q / (A * (Ts - Tb)) where:

      • q is the heat transfer rate (W)

      • A is the heat transfer surface area (m²)

      • Ts is the average surface temperature (°C)

      • Tb is the bulk fluid temperature (average of inlet and outlet temperatures, °C)

  • Repeatability: Repeat the experiment for different flow rates and heat inputs.

  • Fluid Change: Thoroughly drain and clean the system before introducing the next test fluid (this compound or ethylene glycol solution) and repeat steps 2-8.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the heat transfer efficiency of the different coolants.

G cluster_setup System Preparation cluster_analysis Data Analysis cluster_comparison Comparative Analysis fill_system Fill System with Coolant purge_air Purge Air from System fill_system->purge_air set_temp Set Inlet Temperature purge_air->set_temp set_flow Set Flow Rate set_temp->set_flow apply_heat Apply Heat to Test Section set_flow->apply_heat steady_state Achieve Steady State apply_heat->steady_state record_data Record Data steady_state->record_data calc_heat_transfer Calculate Heat Transfer Rate record_data->calc_heat_transfer calc_avg_temp Calculate Average Surface Temp. record_data->calc_avg_temp calc_h Calculate Heat Transfer Coefficient calc_heat_transfer->calc_h calc_avg_temp->calc_h repeat_coolant Repeat for Each Coolant calc_h->repeat_coolant compare_results Compare h-values repeat_coolant->compare_results

Experimental workflow for coolant heat transfer comparison.

Conclusion

The choice of a heat transfer fluid is a critical decision that impacts the performance, efficiency, and safety of temperature-sensitive processes. While deionized water offers superior heat transfer capabilities, its limited operating temperature range and potential for corrosion are significant drawbacks.[9] Ethylene glycol solutions provide freeze protection but at the cost of reduced heat transfer efficiency.[8]

This compound (Novec™ 7100) presents a compelling alternative with its wide operating temperature range, excellent material compatibility, and favorable safety and environmental profile.[1][2] Although its intrinsic thermophysical properties result in a lower heat transfer coefficient compared to water, its dielectric nature and chemical inertness make it an ideal choice for applications where electrical isolation and material compatibility are critical, such as in the cooling of sensitive electronic components in scientific instruments and drug development equipment.[1]

For applications where direct comparison is necessary, the provided experimental protocol offers a robust framework for generating empirical data to inform the selection of the most appropriate heat transfer fluid for a specific application.

References

Methoxyperfluorobutane in Catalysis: A Comparative Guide to a Promising Fluorinated Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, selective, and sustainable chemical transformations is a driving force in modern catalysis. Solvents play a crucial, yet often underestimated, role in influencing reaction outcomes. In recent years, fluorinated solvents have emerged as a unique class of reaction media, offering distinct advantages over conventional organic solvents. This guide provides a comparative overview of the potential effectiveness of methoxyperfluorobutane as a solvent in catalysis, drawing parallels with the established benefits of other fluorous media. While direct experimental data on the catalytic applications of this compound is limited in publicly available literature, its physicochemical properties suggest significant potential in various catalytic processes.

Physicochemical Properties: this compound vs. Conventional Solvents

The unique properties of this compound, a hydrofluoroether, stem from its highly fluorinated structure. These characteristics can be strategically leveraged to enhance catalytic performance, particularly in areas requiring high gas concentration, thermal stability, and selective product separation.

PropertyThis compoundTolueneDichloromethane (DCM)Tetrahydrofuran (THF)
Boiling Point (°C) 60[1][2]1114066
Density (g/mL at 25°C) 1.52[1][2]0.871.330.89
Flammability Non-flammable[3][4]FlammableNon-flammableHighly Flammable
Ozone Depletion Potential Zero[5][6]-Zero-
Global Warming Potential Low[5][6]-Low-
Solubility in Water Immiscible[3]Very lowSlightly solubleMiscible
Gas Solubility (e.g., H2, O2) High[7]LowModerateLow
Chemical Inertness High[3]ModerateModerateLow (can form peroxides)

Potential Advantages of this compound in Catalysis

Based on its properties and the known behavior of other fluorinated solvents, this compound is anticipated to offer several advantages in a catalytic setting:

  • Enhanced Gas-Liquid Mass Transfer: The high solubility of gases like hydrogen, oxygen, and carbon monoxide in fluorinated solvents can lead to significantly increased reaction rates in processes such as hydrogenations, oxidations, and carbonylations, where gas availability is often a limiting factor.[7]

  • Biphasic Catalysis and Catalyst Recycling: this compound's immiscibility with many organic and aqueous solvents at ambient temperature allows for the creation of biphasic systems.[8] A catalyst modified with a fluorous tag can be preferentially dissolved in the this compound phase, facilitating easy separation and recycling of the often expensive catalyst from the product stream, which resides in the organic or aqueous phase. This aligns with the principles of green chemistry by minimizing catalyst waste.[9]

  • Improved Reaction Selectivity: In certain reactions, such as alkane hydroxylation, the low solubility of polar products in the fluorous phase can prevent over-oxidation, leading to higher selectivity for the desired product. The product partitions out of the reactive fluorous phase as it is formed.[10][11]

  • Thermal and Chemical Stability: The inherent stability of the C-F bond renders this compound and other perfluorinated solvents highly resistant to degradation under harsh reaction conditions, making them suitable for a wide range of catalytic transformations.[3][12]

  • Unique Solvation Properties: While generally non-polar, the fluorine atoms in this compound can engage in specific interactions that can influence the transition state of a reaction, potentially altering selectivity and reactivity in ways not achievable with conventional solvents.[13]

Comparative Performance in Catalytic Reactions: Fluorinated vs. Conventional Solvents

While specific data for this compound is not available, the following table summarizes the observed performance enhancements in catalytic reactions when employing other fluorinated solvents compared to traditional organic solvents.

Catalytic ReactionCatalyst SystemFluorinated SolventConventional SolventKey Performance ImprovementReference
Alkane Hydroxylation Cobalt complex with fluorinated ligandPerfluoromethylcyclohexane / α,α,α-trifluorotoluene-High alcohol selectivity (96%) due to product separation, minimizing overoxidation.[10][11]
Hydroformylation of Olefins Rhodium catalyst with fluorous phosphine (B1218219) ligandsPerfluoromethylcyclohexaneTolueneFacile catalyst recycling through temperature-dependent phase separation.
Signal Amplification by Reversible Exchange (SABRE) Iridium catalystMethylperfluorobutyletherMethanol, DichloromethaneSignificantly higher hydrogen solubility leading to greater NMR signal enhancement.[7]
Oxidation of Aldehydes, Olefins, and Sulfides Nickel complex with fluorous β-diketone ligandPerfluorodecalinTolueneEfficient catalyst and product separation in a biphasic system.

Experimental Protocols: A General Framework for Catalysis in this compound

The following provides a generalized experimental protocol for a biphasic catalytic reaction, which could be adapted for use with this compound.

Reaction: General Catalytic Hydrogenation

Catalyst: A homogeneous catalyst modified with a fluorous ponytail (e.g., a long-chain perfluoroalkyl group) to ensure its solubility in the fluorous phase.

Materials:

  • Substrate (soluble in a conventional organic solvent)

  • This compound

  • Conventional organic solvent (e.g., toluene, hexane)

  • Fluorous-tagged catalyst

  • Hydrogen gas

Procedure:

  • Vessel Preparation: To a high-pressure reactor equipped with a magnetic stir bar, add the fluorous-tagged catalyst.

  • Solvent Addition: Add this compound to dissolve the catalyst, forming the fluorous phase. Subsequently, add the conventional organic solvent containing the dissolved substrate. At room temperature, two distinct liquid phases should be observed.

  • Reaction Setup: Seal the reactor and purge with hydrogen gas several times to remove air.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature with vigorous stirring to ensure adequate mixing between the two phases, creating a large interfacial area for the reaction to occur. In some cases, heating can lead to a single homogeneous phase.[8]

  • Monitoring: Monitor the reaction progress by periodically taking samples from the organic phase (if possible) and analyzing them by GC or LC-MS.

  • Work-up and Catalyst Recovery: After the reaction is complete, cool the reactor to room temperature. The two phases will separate. The top organic layer containing the product can be decanted or separated via a separatory funnel. The bottom fluorous phase containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions.

Visualizing Catalytic Processes with this compound

Biphasic Catalytic Workflow

The following diagram illustrates the general workflow for a catalytic reaction in a biphasic system involving this compound, highlighting the key advantage of catalyst recycling.

Biphasic_Catalysis_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage start Reactants (Substrate in Organic Solvent + Catalyst in this compound) reaction Catalytic Reaction (Heated and Stirred) start->reaction 1. Reaction Initiation separation Phase Separation (Cooling) reaction->separation 2. Reaction Completion product Product in Organic Phase separation->product 3. Product Isolation catalyst Catalyst in This compound separation->catalyst 4. Catalyst Recovery catalyst->start 5. Catalyst Recycle

Caption: Workflow for biphasic catalysis using this compound.

Hypothetical Signaling Pathway: Enhanced Hydrogenation

This diagram illustrates a hypothetical signaling pathway where the high gas solubility in this compound enhances the rate of a catalytic hydrogenation reaction.

Enhanced_Hydrogenation_Pathway cluster_solvent This compound Environment cluster_reaction_steps Catalytic Cycle H2_gas H₂ (gas) H2_dissolved High Concentration of Dissolved H₂ H2_gas->H2_dissolved High Solubility Catalyst Catalyst Catalyst_H2 Catalyst-H₂ Complex Catalyst->Catalyst_H2 + Dissolved H₂ Substrate Substrate Product Product Catalyst_H2->Product + Substrate Product->Catalyst - Catalyst (regenerated)

Caption: Enhanced hydrogenation due to high H₂ solubility in this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Detecting Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Methoxyperfluorobutane is critical for various applications, including its use as a solvent, heat transfer fluid, or in potential pharmaceutical formulations. The selection of an appropriate analytical method is a crucial step, and ensuring the comparability of results between different techniques through cross-validation is paramount for data integrity. This guide provides an objective comparison of two powerful analytical methods for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and a plausible alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting experimental data synthesized from validated methods for similar volatile fluorinated compounds.

Method Comparison at a Glance

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[3] For less volatile fluorinated compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, though it is less commonly applied to highly volatile substances like this compound without specific derivatization or specialized injection techniques.[4][5]

Cross-validation of analytical methods is the process of assuring that two different methods provide comparable results for the same analyte in a given sample.[6] This is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.

Quantitative Performance Data

The following table summarizes the typical quantitative performance parameters for the analysis of volatile fluorinated compounds using GC-MS and LC-MS/MS. These values are extrapolated from validation studies of analogous compounds and serve as a benchmark for what can be expected for this compound analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Linearity (r²) > 0.99> 0.99Both techniques are capable of excellent linearity over a defined concentration range.[4]
Accuracy (% Recovery) 85 - 115%80 - 120%Accuracy is typically assessed by analyzing spiked samples at different concentrations.[7]
Precision (% RSD) < 15%< 15%Both methods demonstrate good precision for repeated measurements.[4]
Limit of Detection (LOD) Low ng/mL to pg/mLSub ng/mL to pg/mLLC-MS/MS can often achieve lower detection limits for targeted analysis.[8]
Limit of Quantification (LOQ) Low ng/mLLow ng/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[7]

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS and a hypothetical LC-MS/MS approach.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the direct analysis of the volatile this compound.

1. Sample Preparation:

  • For liquid samples (e.g., in a non-volatile solvent), a direct injection of a diluted aliquot is often sufficient.

  • For solid matrices, headspace sampling is a preferred technique to minimize matrix effects.[2] A known amount of the sample is placed in a sealed headspace vial and heated to allow the volatile this compound to partition into the gas phase, which is then injected into the GC.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 15°C/min, and held for 2 minutes.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of this compound (e.g., m/z 231, 181, 151).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Hypothetical)

Direct analysis of this compound by LC-MS/MS is challenging due to its high volatility. This hypothetical protocol assumes a derivatization step or a specialized injection system for volatile compounds.

1. Sample Preparation (with Derivatization):

  • A derivatizing agent that reacts with this compound to form a less volatile, ionizable derivative would be required. This is not a standard approach and would necessitate significant method development.

  • Alternatively, a sealed, cooled autosampler and loop injection could potentially be used to introduce the volatile analyte into the LC system, though this is not a common application.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol (B129727) with a suitable modifier (e.g., 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Sciex API 4500 Q-Trap or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the nature of the derivatized analyte.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity, monitoring specific precursor-to-product ion transitions.

Cross-Validation Workflow

The cross-validation process ensures that the analytical methods are producing comparable results. A typical workflow is illustrated below.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Sample Set Preparation (Spiked & Real Samples at Low, Mid, High Concentrations) start->sample_prep analysis Analysis of Samples by Both Methods sample_prep->analysis gcms_analysis GC-MS Analysis analysis->gcms_analysis Method 1 lcms_analysis LC-MS/MS Analysis analysis->lcms_analysis Method 2 data_processing Data Processing and Quantification gcms_analysis->data_processing lcms_analysis->data_processing gcms_data GC-MS Data data_processing->gcms_data lcms_data LC-MS/MS Data data_processing->lcms_data stat_analysis Statistical Comparison of Results (e.g., Bland-Altman plot, t-test, regression analysis) gcms_data->stat_analysis lcms_data->stat_analysis acceptance Acceptance Criteria Met? stat_analysis->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies (Method Bias, Matrix Effects, etc.) acceptance->fail No end End: Cross-Validation Complete pass->end fail->start Re-evaluate

Cross-validation workflow for analytical methods.

Conclusion

For the detection and quantification of this compound, GC-MS stands out as the most direct, robust, and validated analytical technique due to the volatile nature of the analyte. While LC-MS/MS is a powerful tool for a wide range of compounds, its application to this compound would require substantial method development, likely involving derivatization, which could introduce additional variability.

A thorough cross-validation, as outlined in this guide, is essential if both methods were to be used interchangeably. This process, involving the analysis of identical sample sets and rigorous statistical comparison of the results, ensures data consistency and reliability, which are critical in research, development, and quality control environments. The provided protocols and performance data serve as a foundational guide for establishing and comparing analytical methods for this compound.

References

Methoxyperfluorobutane: A High-Performance, Environmentally Superior Alternative to Regulated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The landscape of industrial solvents is undergoing a significant transformation, driven by mounting regulatory pressures and a growing imperative for sustainable practices. Historically vital solvents such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and various chlorinated hydrocarbons are now subject to stringent controls due to their detrimental effects on the ozone layer and their contributions to global warming. In this context, methoxyperfluorobutane has emerged as a compelling alternative, offering a unique combination of high performance, enhanced safety, and a favorable environmental profile. This guide provides an objective comparison of this compound with key regulated solvents, supported by quantitative data and detailed experimental protocols, to assist researchers and professionals in making informed decisions for their laboratory and manufacturing needs.

Performance and Properties: A Tabular Comparison

This compound, a hydrofluoroether (HFE), exhibits a distinct set of physical, chemical, and safety characteristics that position it as a viable substitute in a wide range of applications, including precision cleaning, heat transfer, and as a carrier solvent in pharmaceutical formulations.[1] The following tables summarize the key performance indicators of this compound in comparison to several regulated solvents that have been widely used in research and industry.

Table 1: Physical Properties

PropertyThis compound (HFE-7100)CFC-113HCFC-141bTrichloroethylene (TCE)Perchloroethylene (PCE)
Molecular Weight ( g/mol ) 250.06[2]187.37[3]116.95[4]131.39[5]165.82[6]
Boiling Point (°C) 6047.7[7][8]32.1[9]87.2[5]121.1[6]
Vapor Pressure (mmHg @ 20°C) 202[10]285[11]487.5 (65 kPa)[12]58[13]14[14]
Density (g/mL @ 25°C) 1.521.56[7]1.24 (@ 21°C)[9]1.46[5]1.62[14]
Surface Tension (dyn/cm) ~13.6~17.3~19.128.7[15]~32.3
Viscosity (cP @ 25°C) ~0.6~0.68~0.430.53[15]0.89[6]
Kauri-Butanol (KB) Value ~1331~912990

Table 2: Environmental and Safety Properties

PropertyThis compound (HFE-7100)CFC-113HCFC-141bTrichloroethylene (TCE)Perchloroethylene (PCE)
Ozone Depletion Potential (ODP) 00.80.11[16]00
Global Warming Potential (GWP, 100-yr) ~3206,130725[16]LowLow
Atmospheric Lifetime (years) ~5859.4[17]Days to weeks~3.5 months[18]
Flash Point None[2]NoneNone[9]NoneNone[19]
Flammability Limits in Air Non-flammableNon-flammable7.6 - 17.7%[9]Non-flammableNon-flammable
Occupational Exposure Limit (OEL - 8hr TWA) 750 ppm (AIHA WEEL)1000 ppm (OSHA PEL)[11]500 ppm (AIHA WEEL)[20]10 ppm (Cal/OSHA)25 ppm (ACGIH TLV)
Carcinogenicity Not classifiedNot classifiedNot classified[21]Known human carcinogen[22][23]Probable human carcinogen[18][24]

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent efficacy, standardized experimental procedures are crucial. The following sections detail the methodologies for determining key performance parameters.

Kauri-Butanol (KB) Value Determination (ASTM D1133)

The Kauri-Butanol value is a standardized measure of a solvent's power.[25] A higher KB value indicates stronger solvency. The test involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined level of turbidity is reached.

G cluster_0 ASTM D1133: Kauri-Butanol Value prep Prepare Kauri-Butanol Standard Solution titrate Titrate with Test Solvent prep->titrate 20g of solution observe Observe for Turbidity (Cloud Point) titrate->observe Constant Swirling calculate Calculate KB Value observe->calculate Volume of solvent added

Experimental workflow for determining the Kauri-Butanol value.
Vapor Pressure Measurement (ASTM D2879)

Vapor pressure is a critical property that influences evaporation rates and volatile organic compound (VOC) emissions. The isoteniscope method (ASTM D2879) is a precise technique for determining the vapor pressure of a liquid as a function of temperature.[1][25][26]

G cluster_1 ASTM D2879: Vapor Pressure by Isoteniscope sample Place Sample in Isoteniscope degas Degas Sample (Freeze-Pump-Thaw) sample->degas equilibrate Equilibrate at Test Temperature degas->equilibrate measure Measure Pressure with Manometer equilibrate->measure

Workflow for vapor pressure measurement using the Isoteniscope method.
Surface Tension Measurement (ASTM D971)

Surface tension affects the wetting and penetrating ability of a solvent. The Du Noüy ring method (ASTM D971) is a common technique for measuring the interfacial tension of liquids.[27][28]

G cluster_2 ASTM D971: Surface Tension (Du Noüy Ring) immerse Immerse Platinum Ring in Liquid pull Slowly Pull Ring from Surface immerse->pull max_force Measure Maximum Force before Detachment pull->max_force calculate_st Calculate Surface Tension max_force->calculate_st

Procedure for measuring surface tension via the Du Noüy ring method.

Conclusion: A Clear Path Forward

The data presented in this guide unequivocally demonstrates the superior environmental and safety profile of this compound when compared to regulated solvents like CFC-113, HCFC-141b, trichloroethylene, and perchloroethylene. With a zero Ozone Depletion Potential and a significantly lower Global Warming Potential, this compound aligns with global efforts to mitigate environmental impact.

While its solvency power, as indicated by its Kauri-Butanol value, is milder than that of the more aggressive chlorinated solvents, it is highly effective for a wide array of precision cleaning and specialized solvent applications. Its non-flammable nature and higher occupational exposure limit provide a greater margin of safety for laboratory and production personnel. For researchers, scientists, and drug development professionals seeking to transition away from regulated solvents without compromising on performance in critical applications, this compound presents a well-balanced and sustainable solution.

References

A Comparative Analysis of Methoxyperfluorobutane's Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxyperfluorobutane against Alternative Compounds with Supporting Experimental Data.

As industries and research sectors pivot towards more sustainable chemical practices, a thorough evaluation of the environmental footprint of commonly used substances is imperative. This guide provides a comparative study of this compound, a hydrofluoroether (HFE) marketed as Novec™ 7100, against a range of alternative compounds. The analysis focuses on key environmental indicators: Global Warming Potential (GWP), Atmospheric Lifetime (LT), and Ozone Depletion Potential (ODP). This document is intended to serve as a resource for professionals making informed decisions on solvent and fluid selection, balancing performance with environmental responsibility.

Quantitative Environmental Impact Data

The following tables summarize the key environmental properties of this compound and its alternatives. Data has been compiled from various sources, including manufacturer safety data sheets, peer-reviewed literature, and reports from the Intergovernmental Panel on Climate Change (IPCC).

Table 1: Environmental Impact of this compound and Fluorinated Alternatives

CompoundChemical Formula100-year GWPAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)
This compound (HFE-7100) C₄F₉OCH₃320[1]4.1[1]0[1]
Ethoxy-nonafluorobutane (HFE-7200)C₄F₉OC₂H₅55[2]Not explicitly found0[2]
1,1,1,3,3-Pentafluoropropane (HFC-245fa)CF₃CH₂CHF₂950 - 1030[3][4]7.2[3][5]0[3]
1,1,1,2-Tetrafluoroethane (HFC-134a)CH₂FCF₃1430[6][7][8]~14[8]0[6][7]
Perfluorocarbons (PFCs) - GeneralCₓF₂ₓ₊₂High (thousands)[9]Very Long (hundreds to thousands of years)[9]0

Table 2: Environmental Profile of "Green" Solvent Alternatives

CompoundChemical Formula100-year GWPAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)Key Environmental Characteristics
Cyclopentyl Methyl Ether (CPME) C₆H₁₂ONot explicitly foundNot explicitly found0Low peroxide formation, hydrophobic, stable under acidic and basic conditions.[10][11][12][13]
Ethyl Lactate C₅H₁₀O₃Not explicitly foundNot explicitly found0[9]Biodegradable, derived from renewable resources, low toxicity.[14][15][16][17]

Experimental Protocols

The determination of the environmental impact of a substance involves a series of complex experimental and modeling studies. Below are detailed methodologies for the key experiments cited in the assessment of these compounds.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a compound is primarily determined by its reaction rate with the hydroxyl radical (•OH), the most significant oxidizing agent in the troposphere.

Experimental Technique: Relative Rate Method in an Atmospheric Simulation Chamber

  • Chamber Setup: Experiments are conducted in large-volume environmental chambers, typically constructed from FEP Teflon film to minimize wall reactions.[18][19][20][21][22] These chambers are equipped with UV lights to simulate solar radiation, and systems for controlling temperature and humidity.[18][19]

  • Reactant Mixture: A mixture of the test compound, a reference compound with a well-known •OH reaction rate constant, and a source of •OH radicals is introduced into the chamber. A common •OH radical source is the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO).[10]

  • Irradiation: The chamber is irradiated with UV light, initiating the photolysis of the •OH radical source and triggering the degradation of the test and reference compounds.

  • Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques such as gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.

  • Data Analysis: The relative disappearance rates of the test and reference compounds are used to calculate the reaction rate constant of the test compound with the •OH radical. The atmospheric lifetime is then calculated based on this rate constant and the average global concentration of •OH radicals.

Workflow for determining atmospheric lifetime.
Calculation of Global Warming Potential (GWP)

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[23] The calculation of GWP integrates two key properties of the gas: its radiative efficiency and its atmospheric lifetime.

  • Determination of Radiative Efficiency:

    • Spectroscopic Measurements: The infrared absorption spectrum of the compound is measured using high-resolution Fourier-transform infrared (FTIR) spectroscopy.[24] This determines the wavelengths at which the molecule absorbs thermal radiation.

    • Radiative Transfer Modeling: The measured absorption spectrum is used as input for radiative transfer models of the atmosphere.[25] These models calculate the radiative forcing (the change in the net energy balance at the top of the atmosphere) per unit increase in the concentration of the gas. This value is the radiative efficiency.[24][26][27]

  • Calculation of Absolute Global Warming Potential (AGWP): The AGWP is the time-integrated radiative forcing resulting from a pulse emission of a unit mass of the gas. It is calculated by integrating the radiative forcing over a chosen time horizon (typically 100 years), considering the decay of the gas's concentration over its atmospheric lifetime.

  • Calculation of GWP: The GWP is the ratio of the AGWP of the test gas to the AGWP of carbon dioxide over the same time horizon.

GWP_Calculation_Pathway Pathway for Global Warming Potential (GWP) Calculation cluster_inputs Experimental & Observational Inputs cluster_modeling Modeling & Calculation IR_Spectrum Infrared Absorption Spectrum (FTIR Spectroscopy) Radiative_Efficiency Radiative Efficiency Calculation (Radiative Transfer Models) IR_Spectrum->Radiative_Efficiency Atmospheric_Lifetime Atmospheric Lifetime (from OH reaction rate) AGWP_Gas Absolute GWP (AGWP) of Gas (Time-integrated Radiative Forcing) Atmospheric_Lifetime->AGWP_Gas determines decay Radiative_Efficiency->AGWP_Gas GWP Global Warming Potential (GWP) (Ratio of AGWPs) AGWP_Gas->GWP AGWP_CO2 Absolute GWP of CO₂ (Reference) AGWP_CO2->GWP ODP_Determination Ozone Depletion Potential (ODP) Determination cluster_inputs Substance Properties cluster_modeling Atmospheric Modeling Lifetime Atmospheric Lifetime Model 2D/3D Chemistry-Transport Model Lifetime->Model MW Molecular Weight MW->Model Halogens Number of Cl/Br Atoms Halogens->Model Ozone_Depletion_Gas Calculated Ozone Depletion (Test Substance) Model->Ozone_Depletion_Gas Ozone_Depletion_CFC11 Calculated Ozone Depletion (CFC-11 Reference) Model->Ozone_Depletion_CFC11 ODP Ozone Depletion Potential (ODP) Ozone_Depletion_Gas->ODP Ozone_Depletion_CFC11->ODP Ratio

References

Validating Methoxyperfluorobutane Purity: A Comparative Guide to GC-MS, ¹⁹F-NMR, and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents and reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of Methoxyperfluorobutane (HFE-7100) purity. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy.

This compound, a hydrofluoroether, is widely used as a solvent, heat transfer fluid, and cleaning agent in the pharmaceutical and electronics industries. It is commercially available as a mixture of two isomers: methyl nonafluoroisobutyl ether and methyl nonafluorobutyl ether.[1][2] Given its applications in sensitive processes, rigorous purity assessment is crucial to identify and quantify potential impurities that could adversely affect experimental outcomes or product quality.

The Analytical Toolkit: A Head-to-Head Comparison

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Here, we compare the utility of GC-MS, ¹⁹F-NMR, and LC-MS for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analysis

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.[3] Its high sensitivity and the availability of extensive mass spectral libraries make it an excellent choice for identifying known and unknown volatile impurities in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse

NMR spectroscopy, particularly ¹⁹F-NMR, is a highly effective tool for the analysis of fluorinated compounds. It provides both qualitative and quantitative information and is considered a primary ratio method for purity determination.[4][5] A key advantage of quantitative NMR (qNMR) is its ability to provide accurate quantification without the need for a specific reference standard for each impurity.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): Targeting Non-Volatile Impurities

While this compound itself is highly volatile and not suitable for direct LC-MS analysis, this technique is invaluable for the detection and quantification of non-volatile impurities that may be present. These can include synthesis byproducts, additives, or degradation products.[7][8]

Comparative Performance Data

The following table summarizes the expected performance of each technique in the purity analysis of this compound. The data is illustrative and based on typical performance characteristics for the analysis of volatile fluorinated ethers.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Separation and identification of volatile impurities and isomers.Absolute quantification of the main component and fluorinated impurities.Detection and quantification of non-volatile and thermally labile impurities.
Typical Purity Result > 99.8% (area percent of isomers)99.9% ± 0.1% (molar purity)Not applicable for the main component.
Limit of Detection (LOD) Low ppm to high ppb for volatile impurities.~0.05% for fluorinated impurities.Low ppb to ppt (B1677978) for non-volatile impurities.
Key Strengths High separation efficiency for complex mixtures. Definitive identification of known impurities via spectral libraries. High sensitivity.Absolute quantification without specific impurity standards. Provides structural information. Non-destructive.High sensitivity for non-volatile compounds. Suitable for thermally unstable impurities.
Key Weaknesses Requires volatile and thermally stable analytes. Quantification requires calibration with standards for highest accuracy.Lower sensitivity for trace impurities compared to MS techniques. Potential for signal overlap in complex mixtures.Not suitable for volatile compounds like this compound itself. Matrix effects can influence ionization.
Potential Impurities Detected Unreacted starting materials (e.g., perfluorobutyryl fluoride), other fluorinated byproducts, residual solvents.Fluorinated isomers and byproducts.High molecular weight synthesis byproducts (e.g., from coupling agents), involatile degradation products.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each analytical technique.

GC-MS Analysis Protocol

This protocol is designed for the separation of this compound isomers and the identification of volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: A non-polar or semi-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30-400

Data Analysis: Peak identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST). Purity is typically estimated based on the relative peak areas of the this compound isomers versus the total peak area.

¹⁹F-NMR Spectroscopy Protocol for Quantitative Analysis

This protocol enables the absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Add a known amount (e.g., 10 mg) of a certified internal standard (e.g., trifluorotoluene) of known purity.

  • Dissolve the mixture in a deuterated solvent (e.g., 0.6 mL of Chloroform-d).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of the internal standard, taking into account the number of fluorine atoms contributing to each signal, the molecular weights, and the weighed masses of the sample and the standard.[3]

LC-MS Analysis Protocol for Non-Volatile Impurities

This protocol is designed to detect potential non-volatile contaminants in this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S micro).

Sample Preparation:

  • As this compound is the solvent, a direct injection of a concentrated sample (e.g., by gentle evaporation of a larger volume, though care must be taken not to lose semi-volatile impurities) or a large volume injection might be necessary to detect trace non-volatile impurities.

LC Conditions:

  • Column: A reverse-phase column such as a C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute a wide range of non-volatile compounds.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Mode: Full scan to screen for unknown impurities and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis of expected byproducts.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logical relationships in the purity validation process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilution in appropriate solvent (if necessary) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (EI) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Integration Peak Integration Chromatogram->Integration PurityReport Purity Report (% Area) & Impurity Identification LibrarySearch->PurityReport Integration->PurityReport

Caption: Workflow for this compound purity validation using GC-MS.

Purity_Validation_Logic cluster_input Analyte cluster_methods Analytical Techniques cluster_outputs Information Obtained cluster_decision Purity Assessment Analyte This compound GCMS GC-MS Analyte->GCMS NMR ¹⁹F-NMR Analyte->NMR LCMS LC-MS Analyte->LCMS Volatile Volatile Impurity Profile & Isomer Ratio GCMS->Volatile Quantitative Absolute Molar Purity NMR->Quantitative NonVolatile Non-Volatile Impurity Profile LCMS->NonVolatile Decision Comprehensive Purity Validation Volatile->Decision Quantitative->Decision NonVolatile->Decision

Caption: Logic for comprehensive purity validation of this compound.

Conclusion

Validating the purity of this compound requires a multi-faceted analytical approach. GC-MS serves as the primary tool for identifying and quantifying volatile impurities and confirming the isomeric ratio. For absolute purity determination and the quantification of fluorinated byproducts, ¹⁹F-NMR is the method of choice due to its accuracy and the fact that it does not require individual impurity standards. Finally, LC-MS is essential for a complete purity profile, as it can detect non-volatile impurities that are not amenable to GC analysis. By combining the strengths of these three techniques, researchers, scientists, and drug development professionals can ensure the high purity of this compound, thereby safeguarding the integrity and reliability of their work.

References

Safety Operating Guide

Navigating the Safe Disposal of Methoxyperfluorobutane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of scientific discovery, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Methoxyperfluorobutane, a versatile solvent utilized in various applications, requires a clear and concise disposal protocol to mitigate risks and adhere to regulatory standards. This guide provides an essential operational and disposal plan, offering step-by-step procedures for the safe handling of this compound waste.

Chemical and Physical Properties

A thorough understanding of a substance's properties is fundamental to its safe management. This compound is a clear, colorless liquid with a slight ether-like odor.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValue
Boiling Point60-61 °C[1][2]
Melting Point-135 °C[1]
Density1.52 - 1.53 g/mL at 20-25 °C[2]
Flash PointNo flash point[1] / Not applicable[3]
Vapor Pressure202 mmHg at 25 °C[1]

Operational Disposal Plan: A Step-by-Step Protocol

While this compound is not classified as a hazardous substance by all regulatory bodies, it is prudent to manage it as a chemical waste stream with care.[4] The following procedure outlines the necessary steps for its proper disposal.

1. Waste Determination and Collection:

  • Initial Assessment: The first step in proper waste management is to determine if the waste is hazardous.[5] Although some classifications state this compound is not a hazardous mixture, it is often categorized as harmful if inhaled.[6] Therefore, it should be treated as a chemical waste.

  • Segregation: Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should always be segregated.[7]

  • Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste.[5][8] The container should be made of a material that is chemically resistant to the solvent.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9] Ensure the label also includes the accumulation start date.

2. Spill Management and Personal Protective Equipment (PPE):

In the event of a spill, immediate and appropriate action is necessary.

  • Personal Protective Equipment (PPE): Before handling spills or waste, don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2] In case of aerosol formation, respiratory protection may be required.[4]

  • Spill Containment: For small spills, absorb the liquid with a non-combustible absorbent material like Chemizorb®.[4]

  • Cleanup: Collect the absorbent material and place it in the designated hazardous waste container.[1] Clean the affected area thoroughly.[4]

3. Storage of Waste:

  • Secure Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Closed Containers: Keep the waste container tightly sealed except when adding waste.[5][7]

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent the spread of potential leaks.[7]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste contractor.[9]

  • Institutional Procedures: Contact your institution's EHS department to arrange for a waste pickup. Never dispose of this compound down the drain or in the regular trash.[5][7]

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, follow this detailed protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a fume hood, ensure it is operational.[9]

  • Don PPE: Put on safety glasses, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use an absorbent material (e.g., Chemizorb®) to contain and absorb the spilled liquid.[4]

  • Collect Waste: Carefully collect the saturated absorbent material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials (e.g., wipes, gloves) into the hazardous waste container.[9]

  • Seal and Store: Securely seal the waste container and store it in a designated waste accumulation area.

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill & Emergency Procedures cluster_2 Storage & Final Disposal start This compound Waste Generated waste_determination Perform Waste Determination (Treat as Chemical Waste) start->waste_determination select_container Select Compatible, Labeled Container waste_determination->select_container collect_waste Collect Waste in Segregated Container select_container->collect_waste store_waste Store Sealed Container in Ventilated Area collect_waste->store_waste spill Spill Occurs don_ppe Don Appropriate PPE spill->don_ppe contain_spill Contain with Absorbent Material don_ppe->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill spill_to_container Place in Waste Container collect_spill->spill_to_container spill_to_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal end Disposal Complete disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Methoxyperfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Methoxyperfluorobutane (CAS 163702-07-6), a mixture of n- and iso-butyl isomers. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is not classified as a hazardous substance under standard conditions.[1] However, adherence to good industrial hygiene and safety practices is essential. The primary risks are associated with potential aerosol formation and exposure during handling.

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.Protects eyes from potential splashes.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves should be inspected before use and changed regularly if contaminated.[2][3][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2][3]
Respiratory Protection Not required under normal conditions with adequate ventilation. A NIOSH-approved respirator is recommended if aerosols are generated.[1][3][4]Minimizes the inhalation of vapor or mist.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance Clear, colorless liquid.[3][5]
Boiling Point 60-61 °C (140-142 °F).[1][3][5][6]
Melting Point -135 °C (-211 °F).[1][5][6]
Density 1.52 g/mL at 25 °C.[1]
Vapor Pressure 202 mmHg at 25 °C.[6]
Flash Point Not applicable / No flash point.[6]
Autoignition Temperature 405 °C (761 °F)
Solubility in Water 12 ppm at 25 °C

Operational Plan: Safe Handling Protocol

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure.[2][4]

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Verify that safety equipment, including an eyewash station and safety shower, is accessible.

  • Donning PPE: Put on the required PPE as specified in the table above.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid generating vapor or mist.[3]

    • Wash hands thoroughly after handling.[1][3]

  • Storage:

    • Store in a cool, dark, and dry place.[3]

    • Keep the container tightly closed.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

    • Avoid temperatures above 60°C (140°F), direct sunlight, and heat sources.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If symptoms develop, get medical attention.[1][3][6]
Skin Contact Take off contaminated clothing immediately. Rinse skin with plenty of water.[1][7] If signs or symptoms develop, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If irritation persists, get medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. If you feel unwell, get medical attention.[1][6]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain the Spill (Use absorbent material like Chemizorb®) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in a Labeled, Sealed Waste Container collect->dispose clean Clean Spill Area (Use appropriate solvent) dispose->clean decontaminate Decontaminate & Remove PPE clean->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

Disposal Plan

Proper disposal is necessary to prevent environmental contamination. This compound is a per- and polyfluoroalkyl substance (PFAS), and disposal should follow relevant guidelines.[8]

  • Solid Waste:

    • Contaminated materials such as gloves, absorbent pads, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.[2]

    • Unused or excess this compound should be treated as hazardous chemical waste.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[2]

  • Disposal Method:

    • All waste must be disposed of through a licensed hazardous waste disposal company.

    • Follow all applicable local, regional, and national regulations for chemical waste disposal.[6] Do not dispose of it down the drain.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.